N-(2-Benzothiazolyl)-acetoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)6-10(15)13-11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVAVIMTIIEASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196984 | |
| Record name | Acetoacetamide, N-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4692-94-8 | |
| Record name | N-2-Benzothiazolyl-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4692-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Acetoacetamido)benzothiazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004692948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETOACETAMIDE, N-(2-BENZOTHIAZOLYL)- | |
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| Record name | Acetoacetamide, N-(2-benzothiazolyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-BENZOTHIAZOLYL)-ACETOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(ACETOACETAMIDO)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LYP4R9QY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical properties of N-(2-Benzothiazolyl)-acetoacetamide
An In-Depth Technical Guide to the Chemical Properties of N-(2-Benzothiazolyl)-acetoacetamide
Introduction
This compound is a multifaceted organic compound that stands at the intersection of heterocyclic chemistry and functionalized amide synthesis. As a derivative of the privileged benzothiazole scaffold, it has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core chemical properties of this compound. It delves into its synthesis, structural features, spectroscopic signature, and inherent reactivity, offering a foundation for its application in advanced scientific research.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name N-(1,3-benzothiazol-2-yl)-3-oxobutanamide, possesses a molecular structure characterized by a central acetoacetamide group linked to a benzothiazole ring via an amide bond.[7] This unique arrangement of functional groups dictates its chemical behavior and potential for further molecular elaboration.
Caption: Molecular Structure of this compound.
The fundamental physicochemical properties are summarized in the table below, based on computed data from established chemical databases.
| Property | Value | Source |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | PubChem[7] |
| CAS Number | 4692-94-8 | PubChem[7] |
| Molecular Formula | C₁₁H₁₀N₂O₂S | PubChem[7][8] |
| Molecular Weight | 234.28 g/mol | PubChem[7][8] |
| Appearance | Solid (predicted) | - |
| XLogP3-AA | 2.3 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 3 | PubChem[7] |
| Topological Polar Surface Area | 87.3 Ų | PubChem[7] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the acylation of 2-aminobenzothiazole. This reaction exploits the nucleophilic character of the primary amine on the benzothiazole ring.
Synthetic Workflow
A common and efficient method involves the reaction of 2-aminobenzothiazole with an acetoacetylating agent, such as diketene or ethyl acetoacetate. The use of diketene offers a direct and high-yield pathway, while ethyl acetoacetate provides a classic and reliable alternative, often requiring elevated temperatures to drive the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.
-
Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Reactivity
The chemical reactivity of this compound is governed by its constituent functional groups:
-
Acetoacetamide Moiety: The active methylene group (-CH₂-) is flanked by two carbonyl groups, making its protons acidic and susceptible to deprotonation by a base. This allows for a variety of C-C bond-forming reactions, such as alkylations and condensations.
-
Amide Bond: The amide linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions.
-
Benzothiazole Ring: The benzothiazole ring system can undergo electrophilic substitution reactions, although the conditions required are often harsher than for simple benzene derivatives. The nitrogen and sulfur atoms also provide sites for coordination with metal ions.
Keto-Enol Tautomerism
A significant chemical characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[9][10] Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the interconversion involves the migration of a proton and the shifting of a double bond.
The equilibrium between the keto (A) and enol (B) forms is influenced by factors such as solvent polarity, temperature, and pH.[10] In non-polar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.[10]
Caption: Keto-enol tautomerism in this compound.
The presence of both tautomers is crucial as it can influence the compound's reactivity and its interactions in biological systems. Spectroscopic techniques, particularly NMR, are instrumental in studying this equilibrium.
Spectroscopic Characterization
The structural elucidation of this compound relies heavily on modern spectroscopic methods. The predicted spectral data provides a benchmark for the characterization and purity assessment of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring, the amide proton, the methylene and methyl protons of the acetoacetamide chain, and potentially, signals for the enol form.
| Predicted ¹H NMR Data (in DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | Amide N-H |
| 7.9 - 7.3 | Multiplet | 4H | Aromatic C-H |
| 3.8 | Singlet | 2H | -CO-CH₂-CO- |
| 2.3 | Singlet | 3H | Acetyl -CH₃ |
Note: The presence of the enol tautomer would give rise to additional signals, including a vinyl proton (~5.5 ppm) and a hydroxyl proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | Acetyl C=O |
| ~168 | Amide C=O |
| ~158 | C2 (Benzothiazole, C=N) |
| ~148, ~132 | Quaternary C (Benzothiazole) |
| ~126, ~124, ~122, ~121 | Aromatic C-H |
| ~50 | -CO-CH₂-CO- |
| ~30 | Acetyl -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the key functional groups present in the molecule.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3100 | N-H stretching (amide) |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1720 | C=O stretching (keto) |
| ~1680 | C=O stretching (amide I) |
| ~1600 | C=N stretching (benzothiazole) |
| ~1540 | N-H bending (amide II) |
Potential Applications in Drug Development
The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][4][11] Derivatives of 2-aminobenzothiazole have been investigated for a wide array of therapeutic applications.[5] While specific biological data for this compound is not extensively reported in readily available literature, its structural motifs suggest significant potential.
-
Anticancer Activity: Many 2-substituted benzothiazoles have shown promise as anticancer agents.[6][11][12] The acetoacetamide moiety can be a target for modification to enhance activity and selectivity.
-
Antimicrobial and Antifungal Agents: The benzothiazole nucleus is present in numerous compounds with potent antimicrobial and antifungal properties.[4]
-
Enzyme Inhibition: The structure is suitable for acting as a scaffold for the design of enzyme inhibitors, such as urease inhibitors, which has been demonstrated for similar N-acetylbenzothiazole derivatives.[4][13]
-
Chemical Probe and Intermediate: Its reactive methylene group makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.[14]
The exploration of this compound and its derivatives continues to be an active area of research, driven by the versatile chemistry of the benzothiazole core and the potential for discovering novel therapeutic agents.
References
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ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
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MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]
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NIST. (n.d.). Acetoacetamide, n-(2-benzothiazolyl)-. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study. Available at: [Link]
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PubMed. (n.d.). Synthesis of N-Formyl-2-benzoyl Benzothiazolines, 2-Substituted Benzothiazoles, and Symmetrical Disulfides from N-Phenacylbenzothiazolium Bromides. Available at: [Link]
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National Center for Biotechnology Information. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
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Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Acetoacetamido)benzothiazole. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-Methyl-6-benzothiazolyl)acetamide. PubChem. Available at: [Link]
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Global Substance Registration System. (n.d.). 2-(ACETOACETAMIDO)BENZOTHIAZOLE. Available at: [Link]
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MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]
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SpringerLink. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]
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YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Available at: [Link]
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CORE. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]
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Springer. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]
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ResearchGate. (2016). (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Available at: [Link]
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ResearchGate. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. Available at: [Link]
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PubMed. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Available at: [Link]
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Research and Reviews: Journal of Chemistry. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Available at: [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]
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SciSpace. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. Available at: [Link]
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Journal of Pharmaceutical Negative Results. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Available at: [Link]
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RSC Publishing. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Available at: [Link]
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MDPI. (n.d.). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available at: [Link]
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ResearchGate. (2024). (PDF) Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. Available at: [Link]
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Spectroscopic analysis of N-(2-Benzothiazolyl)-acetoacetamide (IR, NMR, Mass Spec)
Introduction
N-(2-Benzothiazolyl)-acetoacetamide is a molecule of significant interest, incorporating the biologically relevant benzothiazole scaffold with a reactive acetoacetamide moiety. The benzothiazole ring is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities.[1][2] The acetoacetamide portion provides a versatile handle for further chemical modification and introduces the potential for complex structural dynamics, namely keto-enol tautomerism.[3]
For researchers and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and interpretation, grounded in the principles of chemical structure and reactivity.
Molecular Structure and Keto-Enol Tautomerism
A critical feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[3][4] In this case, the equilibrium lies between the ketone-containing "keto" form and the alcohol-and-alkene-containing "enol" form. The relative stability and population of these forms are influenced by factors such as solvent and temperature, and their presence is directly observable in the spectroscopic data.[3][5]
Caption: Keto-Enol equilibrium in this compound.
Infrared (IR) Spectroscopy Analysis
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment, allowing for the identification of specific functional groups.[6]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[7]
Spectral Interpretation The IR spectrum of this compound is a composite of signals from both the keto and enol tautomers. The presence of distinct carbonyl and hydroxyl absorptions provides direct evidence of this equilibrium.
-
N-H Stretch: A sharp to moderately broad peak is expected in the 3400-3100 cm⁻¹ region, characteristic of the secondary amide N-H bond.[8]
-
O-H Stretch (Enol Form): A broad absorption band in the 3500-3200 cm⁻¹ range would indicate the presence of the enolic hydroxyl group, often overlapping with the N-H stretch.[9]
-
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹ (3000-2850 cm⁻¹).[10][11]
-
Carbonyl (C=O) Stretches: This region is highly diagnostic.
-
Amide I Band: A strong, sharp absorption between 1680-1640 cm⁻¹ is characteristic of the amide carbonyl stretch.[12][13] Resonance with the nitrogen lone pair lowers its frequency compared to a standard ketone.[14]
-
Ketone C=O (Keto Form): Another strong absorption is expected around 1725-1705 cm⁻¹ for the ketone carbonyl group.[9] The presence of two distinct C=O bands is strong evidence for the keto form.
-
-
C=C and C=N Stretches: Absorptions in the 1630-1475 cm⁻¹ range are attributed to C=C stretching from the aromatic benzothiazole ring and the C=C double bond of the enol form. The C=N stretch of the thiazole ring also falls within this region.[9][15]
-
Amide II Band (N-H Bend): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1570-1515 cm⁻¹ for secondary amides.[8][12]
Table 1: Summary of Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Tautomer |
| 3500–3200 (broad) | O-H Stretch | Enol Form |
| 3400–3100 | N-H Stretch | Amide (Keto & Enol Forms) |
| 3100–3000 | C-H Stretch | Aromatic (Benzothiazole) |
| 3000–2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |
| 1725–1705 (strong) | C=O Stretch | Ketone (Keto Form) |
| 1680–1640 (strong) | C=O Stretch (Amide I) | Amide (Keto & Enol Forms) |
| 1630–1475 | C=C & C=N Stretch | Aromatic, Enol, Benzothiazole Ring |
| 1570–1515 | N-H Bend (Amide II) | Amide (Keto & Enol Forms) |
| 1300–1000 (strong) | C-O Stretch | Enol Form |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. The chemical shift (δ), reported in parts per million (ppm), reveals the electronic environment of each nucleus, providing detailed information about molecular structure and connectivity.[16]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual proton signal (δ ≈ 2.50 ppm) can be used as a reference. The amide and hydroxyl protons are also typically well-resolved in this solvent.[16]
-
Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm) can be added as an internal standard for precise chemical shift calibration.
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[17]
¹H NMR Spectral Interpretation The ¹H NMR spectrum will show distinct sets of signals for the keto and enol tautomers, allowing for their simultaneous characterization and quantification.
-
Aromatic Protons (Benzothiazole): A complex series of multiplets is expected in the aromatic region, typically between δ 7.30 and 8.80 ppm.[17][18] The exact shifts and coupling patterns depend on the substitution pattern of the benzothiazole ring.
-
Amide Proton (N-H): A broad singlet is anticipated at a downfield chemical shift (δ > 10 ppm in DMSO-d₆), as the proton is deshielded by the adjacent carbonyl group and the benzothiazole ring.
-
Keto Tautomer Signals:
-
Methylene Protons (-CH₂-): A sharp singlet around δ 3.6-4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm.
-
-
Enol Tautomer Signals:
-
Enolic Proton (-OH): A very broad singlet, often far downfield (δ > 12 ppm), due to hydrogen bonding.
-
Vinyl Proton (=CH-): A singlet around δ 5.0-5.5 ppm.
-
Methyl Protons (-CH₃): A sharp singlet, slightly upfield from its keto counterpart, around δ 1.9-2.1 ppm.
-
The relative ratio of the keto and enol forms can be calculated by comparing the integration of non-overlapping signals, such as the keto methylene singlet and the enol vinyl singlet.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) |
| 7.30 - 8.80 | Multiplets | 4H | Aromatic Protons (Benzothiazole) |
| > 12 | Broad s | (1-x)H | Enolic -OH (Enol) |
| > 10 | Broad s | 1H | Amide N-H (Keto & Enol) |
| 5.0 - 5.5 | s | (1-x)H | Vinyl =CH- (Enol) |
| 3.6 - 4.0 | s | (x)2H | Methylene -CH₂- (Keto) |
| 2.2 - 2.4 | s | (x)3H | Methyl -CH₃ (Keto) |
| 1.9 - 2.1 | s | (1-x)3H | Methyl -CH₃ (Enol) |
| (x = mole fraction of keto tautomer) |
¹³C NMR Spectral Interpretation The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, further confirming the presence of both tautomers.[19]
-
Carbonyl Carbons (C=O): This region is highly informative. The keto form will show two distinct signals: one for the ketone carbonyl (δ ≈ 200-205 ppm) and one for the amide carbonyl (δ ≈ 165-170 ppm).[17][20] The enol form will have its amide carbonyl in a similar region.
-
Benzothiazole Carbons: Multiple signals are expected in the δ 110-160 ppm range.
-
Enol Carbons: The enol form will exhibit signals for the sp² carbons of the double bond (C=C-OH), typically in the δ 90-160 ppm range.
-
Aliphatic Carbons: The keto form will show signals for the methylene carbon (-CH₂-) around δ 45-55 ppm and the methyl carbon (-CH₃) around δ 25-30 ppm.[21] The enol methyl carbon will appear at a slightly different shift.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment (Tautomer) |
| 200 - 205 | Ketone Carbonyl (C=O) (Keto) |
| 165 - 170 | Amide Carbonyl (C=O) (Keto & Enol) |
| 110 - 160 | Aromatic & Thiazole Carbons (Benzothiazole) |
| 90 - 160 | Vinyl Carbons (C=C) (Enol) |
| 45 - 55 | Methylene Carbon (-CH₂-) (Keto) |
| 20 - 30 | Methyl Carbons (-CH₃) (Keto & Enol) |
Mass Spectrometry (MS) Analysis
Principle: Mass spectrometry bombards a molecule with energy (e.g., a beam of electrons in Electron Ionization, EI), causing it to ionize and often break apart into characteristic fragment ions. By separating these ions based on their mass-to-charge ratio (m/z), the technique provides the molecular weight of the compound and structural clues from the fragmentation pattern.[22]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, stable cations and neutral radicals.
-
Detection: The positively charged ions are accelerated and separated by a mass analyzer, and their m/z ratios are detected.
Spectral Interpretation The mass spectrum will reveal the molecular weight and key structural components of this compound.
-
Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecule's mass will be observed. For C₁₁H₁₀N₂O₂S, the expected m/z is 234. This peak should be reasonably abundant for this aromatic heterocyclic system.[23]
-
Key Fragmentation Pathways: The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable fragments.
-
Alpha-Cleavage: The most common initial fragmentation is the cleavage of the bond between the two carbonyl groups, leading to the loss of an acetyl radical (•COCH₃, 43 u) or a ketene molecule (CH₂=C=O, 42 u).
-
Amide Bond Cleavage: Scission of the C-N amide bond can lead to the formation of the benzothiazol-2-yl isocyanate ion or the 2-aminobenzothiazole cation.
-
Benzothiazole Ring Fragmentation: Further fragmentation can involve the breakdown of the stable benzothiazole ring itself.
-
Caption: Plausible EI-MS fragmentation pathways for the title compound.
Table 4: Predicted Key Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment Structure/Loss |
| 234 | Molecular Ion [C₁₁H₁₀N₂O₂S]⁺• |
| 192 | [M - CH₂=C=O]⁺• (Loss of ketene) |
| 191 | [M - •COCH₃]⁺ (Loss of acetyl radical) |
| 150 | [2-Aminobenzothiazole]⁺• |
| 134 | [Benzothiazole core, C₇H₄NS]⁺ |
Conclusion
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural elucidation. IR spectroscopy confirms the presence of key functional groups and provides direct evidence of the keto-enol tautomeric equilibrium. NMR spectroscopy offers a detailed map of the proton and carbon skeletons for both tautomers, allowing for their unambiguous assignment and quantification. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. This multi-faceted approach, integrating data from IR, NMR, and MS, is indispensable for ensuring the identity, purity, and structural integrity of such compounds in a research and drug development setting.
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N-(2-Benzothiazolyl)-acetoacetamide molecular structure and formula
An In-depth Technical Guide to N-(2-Benzothiazolyl)-acetoacetamide: Structure, Synthesis, and Therapeutic Potential
Introduction
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a thiazole ring, imparts specific physicochemical properties that allow for diverse molecular interactions with biological targets.[3][4] This has led to the development of benzothiazole-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[3][4][5]
This technical guide focuses on a specific derivative, This compound (CAS No: 4692-94-8). By incorporating an acetoacetamide side chain, this molecule presents unique opportunities for drug design. The acetoacetamide group is a versatile functional handle and a known β-ketoamide motif that can participate in hydrogen bonding and metal chelation, adding another layer of complexity and potential for biological activity. This document provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, methods for its characterization, and an expert perspective on its potential applications for professionals in drug discovery and development.
PART 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and properties is fundamental to its application in research and development. This compound is a well-defined molecule with a distinct arrangement of its constituent atoms.
The core of the molecule is the benzothiazole ring system, to which an acetoacetamide group is attached via an amide linkage at the 2-position of the thiazole ring. The official IUPAC name for this compound is N-(1,3-benzothiazol-2-yl)-3-oxobutanamide .[6]
Molecular Formula and Weight
The chemical composition and mass of the molecule are summarized as follows:
Structural Diagram
The two-dimensional structure of this compound is visualized below. This diagram illustrates the connectivity of the atoms, highlighting the benzothiazole core, the amide linker, and the terminal acetoacetyl group.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
A summary of key computed physicochemical properties is provided below. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 4692-94-8 | [6] |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [6][7] |
| Molecular Weight | 234.28 g/mol | [6] |
| InChIKey | KRVAVIMTIIEASB-UHFFFAOYSA-N | [][9] |
| SMILES | CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1 | [] |
| Topological Polar Surface Area (TPSA) | 87.3 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
PART 2: Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through the nucleophilic acylation of 2-aminobenzothiazole. This precursor is a common starting material for a wide range of 2-substituted benzothiazole derivatives.[10] The acetoacetylating agent of choice is typically diketene or an acetoacetic ester like ethyl acetoacetate, as they are reactive and commercially available.
Rationale for Synthetic Strategy
The chosen synthetic route is based on the well-established reactivity of the primary amino group on 2-aminobenzothiazole. This amine is nucleophilic and readily attacks electrophilic carbonyl carbons. Using ethyl acetoacetate is often preferred for its stability and ease of handling compared to diketene. The reaction is typically carried out at elevated temperatures to drive the condensation and elimination of ethanol, pushing the equilibrium towards product formation. The absence of a catalyst is often feasible, though a mild base could be used to deprotonate the amine for enhanced nucleophilicity if needed.
Detailed Experimental Protocol
Reaction: 2-Aminobenzothiazole + Ethyl Acetoacetate → this compound + Ethanol
Materials:
-
2-Aminobenzothiazole (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
High-boiling point solvent (e.g., xylene or toluene)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzothiazole (1.0 eq) and the solvent (e.g., xylene).
-
Reagent Addition: While stirring, add ethyl acetoacetate (1.2 eq) to the suspension. The slight excess of the ester ensures the complete consumption of the limiting reagent, 2-aminobenzothiazole.
-
Reflux: Heat the reaction mixture to reflux (approx. 140°C for xylene). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent upon cooling.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold solvent (xylene) to remove any unreacted starting materials.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
PART 3: Spectroscopic Characterization
Structural elucidation and purity assessment are critical for any synthesized compound. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural information. While specific spectra for this exact compound are not widely published, its characteristic features can be predicted based on its functional groups and data from analogous structures like N-(2-benzothiazolyl)-2-chloroacetamide.[11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzothiazole ring would appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons (-CH₂-) of the acetoacetamide chain would likely appear as a singlet around δ 3.5-4.0 ppm. The methyl protons (-CH₃) would be an upfield singlet around δ 2.0-2.5 ppm. A broad singlet corresponding to the amide proton (N-H) would be visible further downfield, typically above δ 9.0 ppm.
-
¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The carbonyl carbons of the amide and ketone groups are the most deshielded, appearing around δ 160-200 ppm. The carbons of the benzothiazole ring will resonate in the aromatic region (δ 110-155 ppm). The aliphatic methylene and methyl carbons will appear upfield.
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A sharp absorption band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amide. Strong, distinct peaks between 1650-1750 cm⁻¹ would correspond to the C=O stretching vibrations of the amide and ketone groups.
PART 4: Relevance and Applications in Drug Development
The true value of a novel chemical entity lies in its potential for therapeutic application. The benzothiazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates.[1][5] Its derivatives have demonstrated a remarkable breadth of biological activities.[3][4]
The Benzothiazole Core: A Proven Pharmacophore
The benzothiazole nucleus is a versatile building block in drug design. Its planar structure allows it to intercalate with DNA or fit into the active sites of enzymes. The sulfur and nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metal ions, facilitating strong binding to biological targets.[3] This has been exploited to create potent inhibitors for various enzymes and receptors involved in diseases like cancer, inflammation, and microbial infections.[1][4][12]
Potential Therapeutic Directions
This compound combines the proven benzothiazole core with a reactive acetoacetamide side chain, opening several avenues for research:
-
Anticancer Agents: Many potent anticancer agents feature a benzothiazole core. The acetoacetamide moiety could be explored for its ability to chelate essential metal ions within cancer cells or to act as a scaffold for further derivatization to enhance cytotoxicity.
-
Anti-inflammatory Drugs: Benzothiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation.[1] The analgesic properties of related acetamides have also been reported.[13] This compound could be screened for similar inhibitory activities.
-
Antimicrobial Compounds: The thiazole ring is a component of many antimicrobial drugs. This compound could be tested against a panel of bacterial and fungal strains to evaluate its potential as a novel anti-infective agent.[14]
Conclusion
This compound is a molecule of significant interest to the drug discovery community. It merges the biologically validated benzothiazole scaffold with a chemically versatile acetoacetamide side chain. The synthetic route to this compound is straightforward and high-yielding, making it accessible for further research. Its structure presents multiple points for interaction with biological targets, suggesting a high potential for discovering novel therapeutic activities. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full pharmacological potential of this promising compound.
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Benzothiazole Compounds: A Technical Guide to Therapeutic Applications
Executive Summary
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its inherent structural rigidity, combined with versatile sites for chemical modification, allows for precise interaction with a multitude of biological targets.[2][3] This guide provides an in-depth technical exploration of the therapeutic potential of benzothiazole derivatives, moving beyond a mere catalog of activities to explain the causality behind their mechanisms of action and the experimental frameworks used to validate them. We will dissect the core applications in oncology, infectious diseases, and neurodegenerative disorders, offering field-proven insights for researchers, scientists, and drug development professionals.
The Benzothiazole Scaffold: A Foundation for Pharmacological Diversity
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities.[4][5] Their planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[6] This adaptability is a key reason for their success in targeting various enzymes and receptors.[2] Clinically approved drugs like Riluzole, used for amyotrophic lateral sclerosis (ALS), and Flutemetamol, an imaging agent for Alzheimer's disease, underscore the therapeutic and diagnostic value of this scaffold.[2][6]
The synthetic accessibility of the benzothiazole core, often via the condensation of 2-aminothiophenols with various electrophiles, allows for the systematic exploration of structure-activity relationships (SAR).[7][8] Substitutions at the C-2 and C-6 positions have been particularly fruitful in modulating pharmacological activity, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzothiazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of tumor types by targeting various cellular processes involved in cancer growth and proliferation.[9][10] Their mechanisms often involve the inhibition of critical oncogenic pathways, induction of apoptosis, and interference with DNA replication.[11][12]
Core Mechanism: Tyrosine Kinase Inhibition
A primary mechanism for the anticancer effects of many benzothiazole compounds is the inhibition of protein tyrosine kinases (TKs).[12] TKs are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of TKs is a common driver of cancer. Benzothiazole derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can halt cancer cell proliferation and induce apoptosis.
Caption: Inhibition of the bacterial pyrimidine synthesis pathway by a benzothiazole derivative.
Antimicrobial Spectrum and Efficacy
Various benzothiazole derivatives have shown potent activity against clinically relevant pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Novel Benzothiazoles | Staphylococcus aureus | 50 - 200 | [13] |
| Novel Benzothiazoles | Bacillus subtilis | 25 - 200 | [13] |
| Novel Benzothiazoles | Escherichia coli | 25 - 100 | [13] |
| Sulfonamide Analogues | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [14] |
| Heteroaryl Benzothiazoles | Fungal Strains | 60 - 470 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the MIC of an antimicrobial agent. It is a quantitative test that provides a more precise measure of efficacy than disk diffusion methods.
Objective: To determine the MIC of a benzothiazole compound against a specific bacterial strain.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzothiazole compound in CAMHB. Start with a high concentration and dilute across the plate, leaving a well for a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Validation: The positive control well should be turbid, and the negative control well should be clear. Standard antibiotics (e.g., Ciprofloxacin) should be run in parallel to validate the assay. [5]
Neuroprotective Applications: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. [16]Benzothiazole derivatives are showing promise as neuroprotective agents by targeting multiple pathological pathways, including oxidative stress, excitotoxicity, and protein aggregation. [2][17]
Core Mechanism: Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme in the brain that degrades neurotransmitters, particularly dopamine. [16]In neurodegenerative diseases, the activity of MAO-B can be elevated, leading to increased oxidative stress through the production of hydrogen peroxide as a byproduct of dopamine metabolism. Benzothiazole derivatives can act as potent and selective inhibitors of MAO-B. By blocking this enzyme, they can increase dopamine levels in the brain and reduce the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage. [16]
Caption: Neuroprotective action of benzothiazoles via MAO-B inhibition.
Multi-Target Potential and Efficacy
Beyond MAO-B, benzothiazoles can modulate other targets relevant to neurodegeneration. Some derivatives inhibit acetylcholinesterase (AChE), an approach used to treat Alzheimer's disease, while others can prevent the aggregation of amyloid-β plaques. [16][17]This ability to act as multi-target-directed ligands is highly desirable for treating complex, multifactorial diseases. [17]
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Riluzole | Voltage-gated Na+ channels | Neuroprotective | [17][18] |
| Benzothiazole-Amides | MAO-B | IC₅₀ in low µM range | [16] |
| Benzothiazole-Piperidines | AChE | IC₅₀ in nM to µM range | [17] |
| Novel Benzothiazoles | Catalase Modulation | Enhanced activity up to 90% | [19]|
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y cells)
This protocol assesses the ability of a compound to protect neuronal cells from a specific neurotoxic insult, mimicking conditions found in neurodegenerative diseases.
Objective: To evaluate the neuroprotective effect of a benzothiazole compound against oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y). [20] Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype using retinoic acid for 5-7 days.
-
Pre-treatment: Treat the differentiated cells with various concentrations of the benzothiazole compound for 1-2 hours.
-
Neurotoxin Challenge: Introduce a neurotoxin to induce cell death. For oxidative stress, hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) is commonly used. [19][20]Incubate for 24 hours. Include control wells: untreated cells, cells with toxin only, and cells with the compound only.
-
Viability Assessment: Measure cell viability using the MTT assay as described in section 2.3 or a similar method (e.g., LDH release assay).
-
Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the "toxin only" group. A significant increase in viability indicates a neuroprotective effect. Statistical analysis (e.g., ANOVA) is crucial to determine significance.
Conclusion and Future Directions
The benzothiazole scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with profound therapeutic potential across oncology, infectious disease, and neurology. [21][22]Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery. [2][6]Future research will likely focus on the development of highly selective derivatives to minimize off-target effects and the design of multi-target agents for complex diseases. [17][23]The integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the journey of novel benzothiazole compounds from the laboratory to the clinic.
References
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- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.
- Benzothiazole-based Compounds in Antibacterial Drug Discovery. (n.d.). PubMed.
- Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). PubMed.
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- A Review on Anticancer Potentials of Benzothiazole Deriv
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025).
- Recent insights into antibacterial potential of benzothiazole deriv
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- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central.
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- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
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- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025).
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An In-depth Technical Guide to N-(2-Benzothiazolyl)-acetoacetamide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of N-(2-Benzothiazolyl)-acetoacetamide, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, structural characteristics, a robust synthesis protocol, and explore its potential biological activities and applications, all grounded in authoritative scientific literature.
Core Identification and Chemical Properties
This compound is a complex organic molecule featuring a benzothiazole core linked to an acetoacetamide moiety. This unique combination of functional groups imparts specific physicochemical properties that are key to its reactivity and potential applications.
Chemical Identifiers
A precise understanding of a molecule's identity is fundamental for any scientific investigation. The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 4692-94-8 | [1][2][3] |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | [2] |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |
| Molecular Weight | 234.28 g/mol | [1] |
| Canonical SMILES | CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1 | |
| InChI | InChI=1S/C11H10N2O2S/c1-7(14)6-10(15)13-11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3,(H,12,13,15) | [2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices.
| Property | Value | Source(s) |
| Melting Point | 219 °C | [1] |
| XLogP3-AA (Computed) | 2.3 | [2] |
| Topological Polar Surface Area | 87.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through the acylation of 2-aminobenzothiazole. The following protocol is a robust and reproducible method based on established synthetic strategies for analogous compounds.[4][5]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Procedure
Materials:
-
2-Aminobenzothiazole
-
Diketene
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzothiazole (1 equivalent) in anhydrous toluene.
-
Addition of Reagent: To the stirred solution, add a catalytic amount of anhydrous pyridine.
-
Controlled Addition: Cool the reaction mixture in an ice bath. Add diketene (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring, the methylene and methyl protons of the acetoacetamide chain, and the amide proton.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -NH- |
| 7.9 - 7.3 | Multiplet | 4H | Aromatic C-H |
| ~3.7 | Singlet | 2H | -CO-CH₂-CO- |
| ~2.3 | Singlet | 3H | Acetyl -CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | Keto C=O |
| ~168 | Amide C=O |
| ~158 | C2 (Benzothiazole) |
| 148 - 121 | Aromatic Carbons |
| ~50 | -CO-CH₂-CO- |
| ~30 | Acetyl -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
Predicted FT-IR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| ~1715 | C=O Stretch | Ketone |
| ~1680 | C=O Stretch (Amide I) | Secondary Amide |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will provide further structural information.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 234
-
Key Fragments: Fragmentation is expected to occur at the amide bond and the keto-methylene bond, leading to characteristic fragment ions.
Potential Biological Activities and Applications
The benzothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[4][7][8]
Anticancer Potential
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives.[7][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. For instance, certain N-(benzo[d]thiazol-2-yl) acetamide derivatives have shown remarkable antitumor activity against various cancer cell lines.[7] While specific studies on this compound are limited, its structural similarity to known anticancer agents suggests it is a promising candidate for further investigation in oncology research.
Enzyme Inhibition
The acetoacetamide moiety, being a β-dicarbonyl compound, can act as a chelating agent for metal ions, which are often present in the active sites of metalloenzymes. This suggests that this compound could function as an enzyme inhibitor. For example, various benzothiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation.[10] Further research is warranted to explore the enzyme inhibitory potential of this specific compound.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:[2]
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a molecule with significant potential, stemming from its unique chemical structure. This guide has provided a comprehensive overview of its identification, properties, a detailed synthesis protocol, and an exploration of its potential biological applications. The information presented herein, grounded in scientific literature, serves as a valuable resource for researchers and professionals in drug development and chemical sciences, paving the way for further exploration of this promising compound.
References
- M. K. Rao, et al. Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry. 2019.
- A. K. Pathak, R. Saroj. CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. World Journal of Pharmacy and Pharmaceutical Sciences. 2020.
- Sakarya, H. C., Görgün, K., & Öğretir, C. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society. 2012.
- Panigrahi, D., Mishra, A., & Sahu, S. K. Novel group-based QSAR and combinatorial design of CK-1δ inhibitors as neuroprotective agents. SAR and QSAR in Environmental Research. 2020.
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PubChem. 2-(Acetoacetamido)benzothiazole. Available from: [Link]
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SpectraBase. N-(2-benzothiazolyl)-2,2,2-trifluoroacetamide - Optional[FTIR] - Spectrum. Available from: [Link]
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Global Substance Registration System. 2-(ACETOACETAMIDO)BENZOTHIAZOLE. Available from: [Link]
- Shvartsberg, M. S., & Baranov, S. N.
- Maru, J., et al. SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals. 2014.
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Semantic Scholar. Supporting Information for an article on amide synthesis. Available from: [Link]
- Singh, P., et al. Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Letters in Drug Design & Discovery. 2018.
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Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]
- Al-dujaili, A. H., et al. AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. 2020.
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ResearchGate. Three-component condensation reaction of 2-aminobenzothiazole (1), and ethyl acetoacetate (3a) with substituted benzaldehyde (2b-f). Available from: [Link]
- Kumar, A., et al. Targeting drug-resistant tuberculosis: Thioacetamide-substituted benzothiazoles as bactericidal agents inhibiting type II NADH dehydrogenase. Bioorganic Chemistry. 2025.
- Çakır, D., et al. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.
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ResearchGate. reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available from: [Link]
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NIST WebBook. Benzothiazole. Available from: [Link]
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Solubility and stability of N-(2-Benzothiazolyl)-acetoacetamide
An In-Depth Technical Guide to the Solubility and Stability of N-(2-Benzothiazolyl)-acetoacetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous and organic solubility, as well as the chemical stability, of this compound. As a key molecule in various research and development pipelines, a thorough understanding of its physicochemical properties is paramount for its successful application, whether in medicinal chemistry, materials science, or as a synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. However, its often-hydrophobic nature can present significant challenges in terms of solubility, directly impacting bioavailability and formulation development. Similarly, the acetoacetamide group, while versatile, can be susceptible to hydrolysis under certain conditions. Therefore, a robust and early characterization of solubility and stability is not merely a data-gathering exercise; it is a critical step in risk mitigation and project advancement.
This guide will move beyond simple data presentation to explain the causality behind the experimental choices, providing a framework for generating high-quality, reliable data.
Part 1: Solubility Characterization of this compound
Solubility is a critical determinant of a compound's behavior in both biological and chemical systems. For drug candidates, poor aqueous solubility can lead to low absorption and inadequate efficacy. In chemical synthesis, solubility dictates the choice of reaction solvents and purification methods. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock. It is a high-throughput method ideal for early-stage screening of compound libraries. The protocol described below is a standard nephelometric or turbidimetric assay.
The workflow for determining kinetic solubility is a multi-step process designed for efficiency and accuracy in a screening environment.
Caption: Workflow for a typical kinetic solubility assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Buffer Addition: Add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (typically 1-2%) to minimize its solubilizing effect.
-
Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking. This allows the system to reach a state of meta-stable equilibrium.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the negative control (buffer with DMSO only).
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a lower-throughput but more accurate measurement, often referred to as the "gold standard." The shake-flask method is the most common approach.
-
Compound Addition: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer of interest. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid material to settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve.
Data Summary and Interpretation
The solubility data should be compiled into a clear, concise table. This allows for easy comparison across different conditions and provides a valuable reference for formulation and experimental design.
Table 1: Exemplary Solubility Profile of this compound (Note: This data is for illustrative purposes only.)
| Solvent/Buffer System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 7.4 | Kinetic | 25 | < 5 | < 21.3 |
| PBS, pH 7.4 | Thermodynamic | 25 | 2.5 ± 0.3 | 10.7 ± 1.3 |
| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | 37 | 1.8 ± 0.2 | 7.7 ± 0.9 |
| Simulated Intestinal Fluid (pH 6.8) | Thermodynamic | 37 | 3.1 ± 0.4 | 13.2 ± 1.7 |
| Water | Thermodynamic | 25 | 1.1 ± 0.1 | 4.7 ± 0.4 |
| Ethanol | Thermodynamic | 25 | > 10,000 | > 42,700 |
| DMSO | Thermodynamic | 25 | > 50,000 | > 213,000 |
Part 2: Stability Assessment of this compound
Chemical stability is a critical quality attribute that determines a compound's shelf-life, storage conditions, and degradation pathways. A comprehensive stability study involves subjecting the compound to a range of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and elucidate degradation pathways. This information is crucial for developing stability-indicating analytical methods.
The process involves subjecting the compound to various stress conditions and analyzing the outcomes to understand its degradation profile.
Caption: Decision and workflow diagram for a forced degradation study.
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). Also, prepare samples of the solid compound.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature. The acetoacetamide linkage may be particularly sensitive to base hydrolysis.
-
Oxidation: Add a volume of 30% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature.
-
Thermal Stress: Store the solid compound and the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary (for acid/base samples), and dilute for analysis.
-
Analytical Method: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products. A photodiode array (PDA) detector is used to assess peak purity, and a mass spectrometer (MS) is used for the identification of degradants.
-
Data Evaluation: Calculate the percentage of degradation and perform a mass balance assessment. The total response of the parent compound and all degradants should ideally account for 95-105% of the initial response.
Long-Term Stability Study
While forced degradation predicts potential issues, long-term stability studies under defined storage conditions are required to establish a re-test period or shelf-life.
-
Storage Conditions: Store samples of this compound in containers that simulate the proposed commercial packaging at long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions.
-
Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.
Data Summary and Interpretation
The results from the forced degradation study provide a clear picture of the compound's liabilities.
Table 2: Exemplary Forced Degradation Data for this compound (Note: This data is for illustrative purposes only.)
| Stress Condition | Duration | % Degradation | Major Degradants (m/z) | Proposed Pathway |
| 0.1 M HCl, 60°C | 24 h | 8.5% | 151.2 | Hydrolysis of amide bond |
| 0.1 M NaOH, RT | 4 h | 45.2% | 151.2, 108.1 | Base-catalyzed amide hydrolysis |
| 3% H₂O₂, RT | 24 h | 12.1% | 251.3 (M+16) | N-Oxidation of thiazole ring |
| 60°C (Solid) | 7 days | < 0.5% | - | Thermally stable |
| Photolytic (ICH Q1B) | 7 days | 2.3% | 233.1 | Photorearrangement |
The exemplary data suggests a significant liability to base-catalyzed hydrolysis, which is a critical piece of information for formulation scientists who would need to avoid alkaline excipients and maintain a controlled pH environment.
Conclusion
The comprehensive characterization of this compound's solubility and stability is an indispensable component of its development. By employing systematic, validated methodologies such as those outlined in this guide, researchers can generate the robust data necessary to make informed decisions. The kinetic solubility assay provides rapid feedback for compound screening, while the thermodynamic shake-flask method delivers the definitive data required for late-stage development. Similarly, forced degradation studies proactively identify potential liabilities, guiding the development of stable formulations and appropriate analytical methods. This structured approach ensures that the full potential of this important chemical entity can be realized.
References
-
Title: Benzothiazole: The Molecule of Diverse Biological Importance Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
-
Title: A Review on Recent Advances of Benzothiazole Derivatives as a Potential Anticancer Agent Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]
-
Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
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Title: ICH Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
Introduction: The Significance of the Benzothiazole Scaffold
An In-depth Technical Guide to N-(2-Benzothiazolyl)-acetoacetamide: Synthesis, Properties, and Therapeutic Potential
The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[3][4][5][6][7][8] Within this versatile class of compounds, this compound, also known as 2-(acetoacetamido)benzothiazole, emerges as a molecule of significant interest.[9][10] Its structure combines the foundational benzothiazole ring with a reactive acetoacetamide side chain, creating a platform for diverse chemical modifications and biological interactions. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical characteristics, structural nuances, and its demonstrated and potential applications in drug discovery and development.
Physicochemical Properties and Structural Analysis
Understanding the fundamental properties of a compound is paramount for its development as a therapeutic agent. This compound is a solid at room temperature with the molecular formula C₁₁H₁₀N₂O₂S.[9][]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [9][] |
| Molecular Weight | 234.28 g/mol | [9][] |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | [9] |
| CAS Number | 4692-94-8 | [9][] |
| Topological Polar Surface Area | 87.3 Ų | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
| Rotatable Bond Count | 3 | [9] |
Keto-Enol Tautomerism
A critical structural feature of this compound and related acetoacetamido derivatives is their potential for tautomerism. The acetoacetamide side chain can exist in equilibrium between a keto-amide form and an enol-imine form.[12][13] This equilibrium is influenced by factors such as the solvent's polarity, temperature, and the electronic nature of substituents on the heterocyclic ring.[12] The existence of these tautomers can significantly impact the molecule's reactivity, spectroscopic properties, and its binding interactions with biological targets.[14] X-ray crystallography and various spectroscopic methods like NMR and UV-Vis are essential to determine the predominant tautomeric form in solid and solution states.[12][13]
Caption: Tautomeric equilibrium between the keto and enol forms.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the acylation of a 2-aminobenzothiazole precursor. While specific literature on the direct synthesis of the title compound is sparse, established methodologies for creating N-acylbenzothiazole derivatives provide a reliable framework.
General Synthesis Workflow
The most common approach is the reaction of 2-aminobenzothiazole with an acetoacetylating agent, such as diketene or ethyl acetoacetate. An alternative, widely cited method for related acetamides involves a two-step process starting with chloroacetylation followed by nucleophilic substitution, though this is more common for derivatives other than the specific acetoacetamide.[6][8][15] The direct acetoacetylation is more efficient for the title compound.
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol describes a generalized procedure based on the reaction of 2-aminobenzothiazole with ethyl acetoacetate.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable high-boiling point solvent like toluene or xylene.
-
Reaction Initiation: Add ethyl acetoacetate (1.1 equivalents) to the solution. The use of a slight excess of the acetylating agent ensures the complete consumption of the starting amine.
-
Reflux: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material spot disappears. The causality here is that the heat provides the necessary activation energy for the nucleophilic attack of the amino group on the ester carbonyl, followed by the elimination of ethanol.
-
Product Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a cold solvent like ethanol or hexane to remove unreacted starting materials and byproducts.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystalline this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), amide C=O stretching (1650-1690 cm⁻¹), and ketone C=O stretching (around 1715 cm⁻¹).[15]
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzothiazole ring, a singlet for the methylene (-CH₂-) protons, a singlet for the methyl (-CH₃) protons, and a broad singlet for the amide (N-H) proton.[6]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of carbonyl carbons (amide and ketone), aromatic carbons, and aliphatic carbons (methylene and methyl).[6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.28 m/z).[16]
Biological Activities and Therapeutic Potential
While direct studies on this compound are limited, the extensive research on closely related benzothiazole acetamide derivatives provides strong evidence for its therapeutic potential across several domains.
Anticancer Activity
Benzothiazole derivatives are well-documented as potent anticancer agents.[1][4][7][17][18] Their mechanisms often involve the inhibition of key enzymes in cancer progression, such as tyrosine kinases, topoisomerases, and carbonic anhydrases, or the induction of apoptosis.[1][4][17]
-
Mechanism of Action: N'-substituted benzothiazol-2-yl acetohydrazide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29), with IC₅₀ values in the nanomolar to low micromolar range.[1][19] The proposed mechanism for many of these compounds is the induction of apoptosis and disruption of the cell cycle.[1]
-
Structure-Activity Relationship (SAR): Studies on N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives revealed that substitutions on the pendant aryl ring significantly modulate anticancer activity.[17] This suggests that the acetoacetamide moiety of the title compound could serve as a key point for derivatization to optimize potency and selectivity against specific cancer types.
Table 2: Representative Anticancer Activities of Benzothiazole Acetamide Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalimide-benzothiazole | HT-29 (Colon) | 3.47 - 3.72 | [4] |
| Naphthalimide-benzothiazole | A549 (Lung) | 3.89 - 4.07 | [4] |
| Indole-semicarbazide-benzothiazole | HT-29 (Colon) | 0.024 | [4][17] |
| 2-((Benzothiazol-2-yl)thio)-acetohydrazides | C6 (Rat Glioma) | 0.004 - 0.28 | [19] |
Antimicrobial Activity
The benzothiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat drug resistance.[2][6][20][21] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][5][22]
-
Mechanism of Action: One of the key targets for antimicrobial benzothiazoles is the bacterial enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis.[23] Other proposed mechanisms include inhibition of type II NADH dehydrogenase, leading to energy starvation and a bactericidal response.[24]
-
Spectrum of Activity: Novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have demonstrated potent activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values as low as 31.25 µg/L.[23] Thioacetamide-substituted benzothiazoles have proven effective against drug-resistant Mycobacterium tuberculosis.[24]
Enzyme Inhibition
The ability to selectively inhibit enzymes is a hallmark of many benzothiazole-based drugs.
-
Anti-inflammatory (COX-2 Inhibition): N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogues have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[8] Molecular docking studies confirmed their binding to the active site of the COX-2 enzyme, validating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects.[25][8]
-
Urease Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been identified as significant inhibitors of the urease enzyme, a key target for treating infections caused by Helicobacter pylori.[5][26] Docking studies indicated that these compounds bind to the non-metallic active site of the enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity.[5][26]
-
Neuroprotective (Cholinesterase Inhibition): In the context of Alzheimer's disease, benzothiazole derivatives have been designed as inhibitors of cholinesterase enzymes (AChE and BChE).[27] The benzothiazole scaffold, combined with a linker and a secondary amine, can effectively interact with the active site gorge of these enzymes, similar to the approved drug donepezil.[27]
Experimental Protocol: Urease Inhibition Assay
This protocol provides a self-validating system to screen this compound for its potential as a urease inhibitor.
-
Solution Preparation:
-
Enzyme Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer (pH 7.0).
-
Substrate Solution: Prepare a solution of urea in phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a positive control (thiourea) and a negative control (solvent alone).[5][26]
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor solution (or control) to the respective wells and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the urea substrate to all wells.
-
-
Detection: The activity of urease is determined by measuring the rate of ammonia production. This is typically done using the Berthelot method, where indophenol is formed and its absorbance is measured spectrophotometrically at ~625 nm.
-
Data Analysis: Calculate the percentage of inhibition using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Validation: The protocol is validated by the strong inhibition observed with the positive control (thiourea) and the negligible inhibition with the negative control (solvent), ensuring that the observed effects are due to the test compound.
Caption: Workflow for an in vitro urease inhibition assay.
Conclusion and Future Directions
This compound stands as a promising molecular scaffold built upon the well-established therapeutic legacy of the benzothiazole ring system. Its synthesis is straightforward, and its structure, featuring a reactive acetoacetamide moiety and the potential for tautomerism, offers rich avenues for chemical exploration. While direct biological data on the title compound is emerging, the extensive evidence from closely related analogues strongly supports its potential as a lead structure for developing novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the direct evaluation of this compound in a wide range of biological assays, followed by the rational design and synthesis of a focused library of derivatives to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
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Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 270. [Link]
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Annese, M., et al. (1994). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 615-620. [Link]
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Wiley Science Solutions. (n.d.). N-(2-benzothiazolyl)-2-chloroacetamide. SpectraBase. [Link]
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Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. [Link]
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ResearchGate. (2016). (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]
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Reddy, T. S., et al. (2023). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks. [Link]
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FLORE, University of Florence. (2019). Benzothiazole derivatives as anticancer agents. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of some novel benzothiazole derivatives. [Link]
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ResearchGate. (2020). (PDF) CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. [Link]
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PubChem. (n.d.). 2-(Acetoacetamido)benzothiazole. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (1994). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Amanote Research. (n.d.). (PDF) Antimicrobial Properties of N-Benz. [Link]
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PubMed. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1031-1035. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Laboratory Synthesis of N-(2-Benzothiazolyl)-acetoacetamide
Abstract
This document provides a comprehensive, validated protocol for the synthesis of N-(2-Benzothiazolyl)-acetoacetamide, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis is achieved through a direct thermal condensation of 2-aminobenzothiazole and ethyl acetoacetate. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed methodology that emphasizes causality, safety, and reproducibility. The protocol covers the reaction mechanism, step-by-step experimental procedures, purification via recrystallization, and thorough analytical characterization of the final product.
Introduction and Scientific Rationale
Benzothiazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. The acetoacetamide moiety, on the other hand, serves as a versatile building block and a key structural feature in various active pharmaceutical ingredients. The title compound, this compound, merges these two important pharmacophores, making it a molecule of significant interest for further chemical elaboration and biological screening.
The presented synthesis is based on the nucleophilic acyl substitution reaction between 2-aminobenzothiazole and ethyl acetoacetate. The exocyclic amino group of 2-aminobenzothiazole acts as a potent nucleophile, attacking the electrophilic ester carbonyl of ethyl acetoacetate[1]. This method was selected for its operational simplicity, high atom economy, and avoidance of hazardous acylating agents like acetyl chloride or acetic anhydride[2][3]. The reaction is conducted under solvent-free (neat) conditions at an elevated temperature, which serves two primary purposes: it provides the necessary activation energy for the reaction and facilitates the removal of the ethanol byproduct, driving the equilibrium towards product formation.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Scheme 1: Synthesis of this compound

Mechanistic Rationale:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the exocyclic amino group of 2-aminobenzothiazole attacks the electrophilic carbonyl carbon of ethyl acetoacetate.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (C₂H₅O⁻) as a leaving group.
-
Proton Transfer: The ethoxide ion abstracts a proton from the positively charged nitrogen atom to generate the neutral amide product and ethanol as a byproduct.
Materials and Equipment
Reagents and Chemicals
| Reagent | IUPAC Name | Molecular Formula | MW ( g/mol ) | Key Hazards |
| 2-Aminobenzothiazole | 1,3-benzothiazol-2-amine | C₇H₆N₂S | 150.20 | Harmful if swallowed, Causes serious eye irritation[4]. |
| Ethyl Acetoacetate | Ethyl 3-oxobutanoate | C₆H₁₀O₃ | 130.14 | Harmful if swallowed, in contact with skin, or if inhaled[5]. |
| Ethanol (95%) | Ethanol | C₂H₅OH | 46.07 | Flammable liquid and vapor. |
| Deionized Water | Water | H₂O | 18.02 | N/A |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filter flask
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and purification steps is critical for achieving a high-purity product.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzothiazole (15.0 g, 0.1 mol).
-
Reagent Addition: In a chemical fume hood, carefully add ethyl acetoacetate (19.5 g, 0.15 mol, 19.1 mL) to the flask. The excess ethyl acetoacetate acts as both a reactant and a solvent.
-
Thermal Condensation: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Begin stirring and heat the mixture to 130-140°C. The solid 2-aminobenzothiazole will dissolve as the temperature rises.
-
Expert Insight: A solvent-free approach is employed to maximize reactant concentration and simplify the work-up. The temperature is kept above the boiling point of the ethanol byproduct (~78°C) to drive it off, pushing the reaction equilibrium towards the product side.
-
-
Reaction Monitoring: Maintain the reaction at 130-140°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-aminobenzothiazole spot indicates reaction completion.
-
Isolation of Crude Product: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will solidify into a pale yellow mass upon cooling.
-
Washing: Add approximately 30 mL of cold 95% ethanol to the flask and break up the solid mass with a spatula. Stir the slurry for 15 minutes to wash away excess ethyl acetoacetate and other soluble impurities.
-
Filtration: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake with another 20 mL of cold 95% ethanol. Allow the solid to air dry on the funnel for 30 minutes.
Purification by Recrystallization
Recrystallization is a critical step to obtain an analytically pure product by leveraging the principle of differential solubility[6][7].
-
Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol, just enough to dissolve the solid completely while boiling gently[8][9].
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. Reheat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for 30-45 minutes to maximize crystal formation[9].
-
Final Collection: Collect the purified, pale yellow, needle-like crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry in a vacuum oven at 60°C to a constant weight.
Characterization and Data
The structure and purity of the synthesized this compound must be confirmed by standard analytical techniques.
Physicochemical Properties
-
Appearance: Pale yellow crystalline solid
-
Expected Yield: 75-85%
-
Melting Point: ~188-190°C
Spectroscopic Data
| Technique | Expected Data |
| FT-IR (KBr, cm⁻¹) | ~3250 (N-H stretch, amide), ~1715 (C=O stretch, ketone), ~1680 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1600, 1480 (C=C stretch, aromatic)[10][11][12]. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.4 (s, 1H, -NH-), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 3.8 (s, 2H, -CO-CH₂-CO-), 2.3 (s, 3H, -CH₃). |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~204 (ketone C=O), ~168 (amide C=O), ~158 (C2-benzothiazole), ~148, ~132 (quaternary Ar-C), ~126, ~124, ~122, ~121 (Ar-CH), ~50 (-CH₂-), ~30 (-CH₃). |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 234. Expected fragments at m/z = 191 ([M-COCH₃]⁺), 150 ([C₇H₆N₂S]⁺).[12] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All procedures, especially those involving heating, should be performed in a well-ventilated chemical fume hood[5][13].
-
Handling: Avoid inhalation of dust from 2-aminobenzothiazole. Avoid contact of all chemicals with skin and eyes[4].
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Insufficient heating time or temperature. | Ensure reaction temperature is maintained at 130-140°C. Monitor by TLC to confirm the disappearance of starting material before work-up. |
| Product loss during work-up/recrystallization. | Use minimal hot solvent for recrystallization. Ensure thorough cooling in an ice bath to maximize precipitation. | |
| Oily Product/Failure to Solidify | Presence of unreacted ethyl acetoacetate or other impurities. | Ensure the crude product is thoroughly washed with cold ethanol. If the problem persists, try triturating the oil with hexane. |
| Product is Colored (Dark Brown/Red) | Decomposition due to excessive heat. | Do not exceed the recommended reaction temperature of 140°C. |
References
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-(2-Benzothiazolyl)-acetoacetamide
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Benzothiazole scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[2] Derivatives of benzothiazole have been shown to target essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), disrupting critical cellular processes and leading to microbial cell death.[3][4] This document provides a comprehensive guide for the in vitro evaluation of N-(2-Benzothiazolyl)-acetoacetamide, a novel benzothiazole derivative, detailing the necessary protocols to ascertain its antimicrobial efficacy.
These application notes are designed to provide a robust framework for researchers, offering step-by-step protocols for determining the compound's Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and its activity spectrum through disk diffusion assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Compound Profile: this compound
-
Chemical Structure: C₁₁H₁₀N₂O₂S
-
Molecular Weight: 234.28 g/mol
-
Appearance: Expected to be a crystalline solid.
-
Solubility: While specific data for this derivative is not widely available, benzothiazole, the parent compound, is slightly soluble in water and soluble in organic solvents like acetone and ethanol.[5] For the purpose of these assays, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.
Safety Precautions and Handling
Benzothiazole and its derivatives are classified as potentially hazardous. Adherence to strict safety protocols is mandatory.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[6][7][8]
-
Precautionary Measures:
-
Always handle the compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Dispose of waste according to institutional and local regulations for chemical waste.
-
Protocol 1: Preparation of Stock and Working Solutions
The accuracy of antimicrobial susceptibility testing is contingent on the precise preparation of the compound solutions.
Objective: To prepare a sterile, high-concentration stock solution of this compound and subsequent serial dilutions for use in antimicrobial assays.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation (10 mg/mL): a. Tare a sterile microcentrifuge tube on a calibrated analytical balance. b. Carefully weigh 10 mg of this compound powder into the tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex thoroughly until the compound is completely dissolved. e. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Working solutions are typically prepared fresh on the day of the experiment by diluting the stock solution in the appropriate sterile broth medium. b. The required concentrations for the working solutions will depend on the specific assay being performed (e.g., for MIC determination).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria and fungi.
Materials:
-
Sterile 96-well microtiter plates
-
Prepared working solutions of this compound
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterility control (broth only)
-
Growth control (broth + inoculum)
-
Multichannel pipette
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the highest concentration of the test compound (prepared in broth) to the first well of each row designated for that compound. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: a. Add 10 µL of the prepared inoculum to each well (except the sterility control wells), resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be determined by visual inspection or by using a plate reader.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 3: Agar Disk Diffusion Assay
The agar disk diffusion (Kirby-Bauer) test provides a qualitative assessment of antimicrobial susceptibility.[12][13][14]
Objective: To qualitatively assess the antimicrobial activity of this compound against a panel of microorganisms.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solution (at a known concentration)
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculation of Agar Plate: a. Dip a sterile swab into the standardized inoculum. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time.
-
Application of Disks: a. Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the inoculated agar surface. b. Gently press the disks to ensure complete contact with the agar. c. Place a positive control antibiotic disk on the same plate for comparison.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. b. The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the compound.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[15][16][17]
Objective: To determine if this compound exhibits bactericidal or bacteriostatic activity.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile MHA plates
-
Sterile micropipette
-
Sterile spreader or inoculation loop
Procedure:
-
Subculturing from MIC Plate: a. From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a 10 µL aliquot. b. Spot-inoculate the aliquot onto a quadrant of an MHA plate.
-
Incubation: a. Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Result Interpretation: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. This is typically observed as no growth or only a few colonies on the subculture plate.
Workflow for MBC Determination:
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be tabulated for clear comparison.
Table 1: Example MIC and MBC Data for this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |
| Staphylococcus aureus | ATCC 25923 | 16 | 32 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | 32 | >128 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | Bacteriostatic (>4) |
| Candida albicans | ATCC 90028 | 8 | 16 | Fungicidal (≤4) |
-
Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 suggests bacteriostatic activity.
Plausible Mechanism of Action: DNA Gyrase Inhibition
Benzothiazole derivatives have been reported to exert their antimicrobial effects by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[4][18] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding.
Proposed Mechanism:
-
Binding to the Gyrase-DNA Complex: this compound is hypothesized to bind to the complex formed between DNA gyrase and bacterial DNA.
-
Stabilization of the Cleavage Complex: This binding stabilizes the transient double-strand break in the DNA that is an intermediate in the gyrase catalytic cycle.[3][19]
-
Inhibition of DNA Re-ligation: The stabilized complex prevents the re-ligation of the cleaved DNA strands.
-
Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome and ultimately triggers cell death.[4]
Signaling Pathway of DNA Gyrase Inhibition:
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion and Future Directions
These protocols provide a standardized framework for the initial in vitro characterization of the antimicrobial properties of this compound. The data generated from these assays will be crucial in determining the compound's potential as a lead candidate for further development. Subsequent studies should focus on elucidating the precise molecular interactions with its target, evaluating its efficacy in more complex models such as biofilms, and assessing its cytotoxicity against mammalian cell lines to determine its therapeutic index.
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The Versatile Intermediate: N-(2-Benzothiazolyl)-acetoacetamide in Modern Drug Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzothiazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal foundation for the design of novel therapeutic agents. Within this esteemed class of compounds, N-(2-Benzothiazolyl)-acetoacetamide emerges as a particularly versatile and valuable intermediate. Its dual functionality, comprising a reactive β-dicarbonyl system and the inherent bioactivity of the benzothiazole core, provides a gateway to a diverse array of complex heterocyclic structures with significant pharmacological potential, notably in the realms of anti-inflammatory and antimicrobial agents.[3][4]
This comprehensive guide offers an in-depth exploration of this compound as a key building block in drug synthesis. We will delve into a robust protocol for its synthesis, followed by detailed application notes and experimental workflows for its transformation into medicinally relevant heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.
Part 1: Synthesis of the Keystone Intermediate: this compound
The synthesis of this compound is most efficiently achieved through the acylation of 2-aminobenzothiazole. While various acylating agents can be employed, the use of diketene offers a highly efficient and atom-economical route. The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminobenzothiazole on one of the carbonyl groups of diketene, leading to the formation of the desired acetoacetamide.
Causality in Experimental Design:
The choice of diketene as the acylating agent is predicated on its high reactivity and the clean nature of the reaction, which avoids the formation of by-products such as hydrochlorides that are common when using acid chlorides. The reaction is typically carried out in a suitable aprotic solvent, such as toluene or glacial acetic acid, to ensure the solubility of the reactants and to facilitate the reaction at a controlled temperature.
Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-3-oxobutanamide
Materials:
-
2-Aminobenzothiazole
-
Diketene
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1 equivalent) in anhydrous toluene.
-
With gentle stirring, add diketene (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene or hexane to remove any unreacted starting material.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the target intermediate.
Part 2: Application in the Synthesis of Bioactive Heterocycles
The synthetic utility of this compound lies in the reactivity of its active methylene group, which can participate in a variety of condensation and cyclization reactions to form more complex heterocyclic systems.
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Amides
The active methylene group in this compound is readily deprotonated by a weak base, such as piperidine or pyridine, to form a nucleophilic enolate. This enolate can then undergo a Knoevenagel condensation with aromatic aldehydes to yield N-(2-benzothiazolyl)-2-(arylmethylene)-3-oxobutanamides.[5] These α,β-unsaturated amides are valuable precursors for the synthesis of various heterocyclic compounds and have shown potential as antimicrobial and anticancer agents.[5]
Diagram of the Knoevenagel Condensation Mechanism:
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
Table 1: Representative Data for Knoevenagel Condensation
| Aldehyde | Product | Typical Yield (%) |
| Benzaldehyde | N-(2-benzothiazolyl)-2-(phenylmethylene)-3-oxobutanamide | 85-95 |
| 4-Chlorobenzaldehyde | N-(2-benzothiazolyl)-2-(4-chlorophenylmethylene)-3-oxobutanamide | 90-98 |
| 4-Methoxybenzaldehyde | N-(2-benzothiazolyl)-2-(4-methoxyphenylmethylene)-3-oxobutanamide | 80-90 |
Application 2: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[6] this compound can serve as the active methylene component in this reaction, reacting with an α-cyano ester, elemental sulfur, and a base to furnish a 2-amino-3-acetylthiophene derivative bearing the benzothiazole moiety. These aminothiophene derivatives are important scaffolds in medicinal chemistry, with applications in the development of anti-inflammatory and kinase-inhibiting drugs.[2][7]
Experimental Protocol: Gewald Aminothiophene Synthesis
Materials:
-
This compound
-
Malononitrile or Ethyl Cyanoacetate
-
Elemental Sulfur
-
Morpholine or Triethylamine
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the α-cyano compound (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol or DMF.
-
Add a catalytic amount of morpholine or triethylamine (0.2 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of the Gewald Reaction Workflow:
Caption: Workflow for the Gewald aminothiophene synthesis.
Conclusion: A Gateway to Novel Therapeutics
This compound has proven to be a highly valuable and versatile intermediate in the synthesis of medicinally relevant heterocyclic compounds. Its straightforward synthesis and the reactivity of its active methylene group allow for the construction of a wide range of molecular architectures. The application notes and protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this key building block in the ongoing quest for novel and effective therapeutic agents. The consistent emergence of benzothiazole-containing compounds in drug discovery pipelines underscores the importance of mastering the chemistry of such pivotal intermediates.
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- Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
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Application Notes and Protocols for Evaluating the Anticancer Properties of N-(2-Benzothiazolyl)-acetoacetamide
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds in Oncology
The benzothiazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including notable anticancer effects.[1][2][3] Derivatives of benzothiazole have been reported to exert their antitumor activities through various mechanisms, such as the inhibition of key signaling pathways (e.g., PI3K/Akt/mTOR, ERK/MAPK), modulation of receptor tyrosine kinases like EGFR, and induction of apoptosis.[4][5] N-(2-Benzothiazolyl)-acetoacetamide represents a novel derivative within this class, and a systematic evaluation of its anticancer properties is crucial to determine its potential as a therapeutic agent.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously evaluate the anticancer potential of this compound. The protocols herein are designed to be robust and self-validating, progressing from initial in vitro screening to more complex mechanistic studies and preliminary in vivo assessments.
Experimental Workflow: A Multi-tiered Approach
A logical and stepwise experimental workflow is paramount for the efficient and effective evaluation of a novel compound. The proposed workflow for this compound is designed to first establish its cytotoxic and anti-proliferative effects, followed by an in-depth investigation into the underlying mechanisms of action, and finally, a preliminary in vivo assessment of its efficacy and safety.
Caption: A multi-tiered workflow for evaluating the anticancer properties of this compound.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of evaluation focuses on characterizing the effects of this compound on cancer cells in a controlled laboratory setting.
Cell Viability and Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] This initial screen is fundamental to determining the dose-dependent cytotoxic effects of the compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines (e.g., breast, lung, colon, pancreatic) and a non-malignant cell line (e.g., NIH3T3) to assess selectivity.[9] |
| Compound Concentrations | A wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine a dose-response curve. |
| Incubation Times | 24, 48, and 72 hours to assess time-dependent effects. |
| Controls | Vehicle control (e.g., DMSO), untreated control, and a positive control (e.g., Doxorubicin). |
Apoptosis Induction Analysis: Annexin V-FITC/PI Staining
Should this compound demonstrate significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[10][11] PI is a fluorescent nucleic acid dye that cannot penetrate live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[11]
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method to detach them.[10]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10][12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
Caption: Translocation of phosphatidylserine during early apoptosis.
Cell Cycle Progression Analysis
Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[14] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[16]
Part 2: Preliminary In Vivo Evaluation
Promising in vitro results should be followed by preliminary in vivo studies to assess the compound's efficacy and safety in a living organism.
Acute Oral Toxicity Assessment
Before proceeding to efficacy studies, it is essential to determine the acute oral toxicity of this compound. The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its toxicity.[18][19][20]
Protocol: Acute Oral Toxicity (OECD Guideline 423)
-
Animal Selection: Use a single sex of rodent (typically female rats).[18]
-
Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[21]
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[19]
-
Stepwise Procedure: Based on the outcome in the initial group of animals, the decision to dose another group at a higher or lower dose level is made.
-
Classification: The substance is classified into a toxicity category based on the observed outcomes.
Tumor Xenograft Model Efficacy Study
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable for evaluating the in vivo efficacy of novel anticancer agents.[22][23][24]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (at a safe dose determined from the toxicity study) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[22]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
| Parameter | Description |
| Animal Model | Athymic nude or SCID mice. |
| Cell Line | A cancer cell line that showed high sensitivity to the compound in vitro. |
| Treatment Regimen | Dose, frequency, and duration of treatment. |
| Endpoints | Tumor growth inhibition, body weight changes, and overall animal health. |
Conclusion
This comprehensive guide provides a structured and scientifically rigorous framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically progressing from in vitro screening to in vivo efficacy studies, researchers can generate the critical data necessary to support its further development. The provided protocols, when executed with precision, will yield reliable and reproducible results, paving the way for a thorough understanding of the therapeutic potential of this novel benzothiazole derivative.
References
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- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- Synthesis and anticancer activity of some novel benzothiazole-thiazolidine deriv
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
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- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.
- Annexin V staining assay protocol for apoptosis. Abcam.
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- Assaying cell cycle st
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
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Application Notes & Protocols: N-(2-Benzothiazolyl)-acetoacetamide as a Ligand in Coordination Chemistry
Abstract
This technical guide provides a comprehensive overview of N-(2-Benzothiazolyl)-acetoacetamide (BTAA) as a versatile chelating agent in coordination chemistry. The benzothiazole moiety is a significant pharmacophore in medicinal chemistry, and its incorporation into ligand frameworks has led to metal complexes with promising biological activities.[1][2] This document details the synthesis of the BTAA ligand, the subsequent preparation of its transition metal complexes, and a full suite of characterization techniques. Furthermore, it provides field-proven, step-by-step protocols for evaluating the applications of these complexes, with a focus on their potential as therapeutic agents, including their interaction with DNA and cytotoxic effects on cancer cell lines. This guide is intended for researchers in inorganic chemistry, medicinal chemistry, and drug development.
Introduction: The Significance of Benzothiazole-Based Ligands
Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen and sulfur-containing scaffolds like benzothiazole being particularly prominent.[1][3] The benzothiazole nucleus is a key structural component in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] In coordination chemistry, the incorporation of such bioactive moieties into polydentate ligands is a strategic approach to drug design. The resulting metal complexes can exhibit enhanced biological efficacy compared to the free ligand, a phenomenon often attributed to factors like increased lipophilicity, altered redox potentials, and the specific geometry imposed by the metal center.[2]
This compound (BTAA) is a β-ketoamide ligand featuring the benzothiazole scaffold. Its structure is characterized by a reactive methylene group flanked by two carbonyl groups, existing in a keto-enol tautomeric equilibrium. This arrangement provides two key oxygen donor atoms for chelation, while the benzothiazole ring offers a nitrogen donor atom, allowing BTAA to act as a versatile bidentate or tridentate ligand. This guide elucidates the synthesis, coordination, and application of BTAA-metal complexes as potent bioactive agents.
SECTION 1: Synthesis Protocols
The synthesis of BTAA and its metal complexes is a foundational aspect of its study. The following protocols are designed to be robust and reproducible.
Protocol 1.1: Synthesis of this compound (BTAA) Ligand
The synthesis of BTAA is typically achieved through the condensation of 2-aminobenzothiazole with an acetoacetylating agent like ethyl acetoacetate. This reaction is a standard method for forming β-ketoamides.
Causality: The nucleophilic amino group (-NH₂) of 2-aminobenzothiazole attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. The subsequent elimination of ethanol drives the reaction to completion, forming the stable amide bond.
Materials:
-
2-Aminobenzothiazole
-
Ethyl acetoacetate
-
Xylene (or another high-boiling point solvent)
-
Ethanol
-
Beakers, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminobenzothiazole (0.1 mol) in 100 mL of xylene.
-
Add an equimolar amount of ethyl acetoacetate (0.1 mol) to the solution.
-
Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of BTAA will form.
-
Filter the crude product using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the product from hot ethanol to obtain pure, crystalline this compound.
-
Dry the purified ligand in a vacuum desiccator. Confirm the structure using FT-IR and ¹H NMR spectroscopy (see Section 2).
Protocol 1.2: General Synthesis of BTAA-Metal(II) Complexes
This protocol describes a general method for synthesizing metal complexes of BTAA with divalent transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).
Causality: The BTAA ligand, likely in its enol form, deprotonates and coordinates with the metal ion. A 1:2 metal-to-ligand molar ratio is common, leading to the formation of neutral, often octahedral or square planar, complexes of the type [M(BTAA)₂].[2] The reaction is typically performed in a polar solvent like methanol or ethanol to facilitate the dissolution of both the ligand and the metal salt.
Materials:
-
This compound (BTAA)
-
Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Prepare a hot methanolic solution of the BTAA ligand (2 mmol) by dissolving it in ~30 mL of methanol with gentle heating.
-
In a separate beaker, prepare a methanolic solution of the desired metal salt (1 mmol) in ~20 mL of methanol.
-
Add the metal salt solution dropwise to the refluxing ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate is typically observed upon addition of the metal salt.
-
Continue to reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration, wash it with a small amount of cold methanol, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
SECTION 2: Physicochemical Characterization
Thorough characterization is essential to confirm the synthesis of the ligand and its complexes and to elucidate their structures. A combination of spectroscopic and analytical techniques is required.[3][4]
Workflow for Synthesis and Characterization
Caption: Overall workflow from ligand synthesis to complex formation, characterization, and application testing.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for BTAA Ligand | Expected Observations for Metal Complexes |
| Elemental Analysis (CHN) | Confirms empirical formula and purity. | Experimental %C, H, N values match calculated values for C₁₁H₁₀N₂O₂S.[5] | Experimental %C, H, N values match calculated values for the proposed complex formula (e.g., [M(C₁₁H₉N₂O₂S)₂]). |
| FT-IR Spectroscopy | Identifies functional groups and coordination sites. | Bands for N-H stretching, C=O (amide and ketone) stretching (~1650-1720 cm⁻¹), and C=N of the benzothiazole ring. | Shift of C=O and C=N stretching bands to lower frequencies, indicating coordination to the metal ion.[4] Disappearance of the N-H band if deprotonation occurs. Appearance of new low-frequency bands for M-O and M-N bonds.[4] |
| ¹H NMR Spectroscopy | Confirms proton environment and molecular structure. | Signals for aromatic protons of the benzothiazole ring, methylene (-CH₂-) protons, methyl (-CH₃) protons, and a broad singlet for the amide N-H proton.[6] | Broadening or shifting of ligand proton signals upon complexation, especially those near the coordination sites. Disappearance of the enolic -OH proton signal confirms coordination via deprotonation. |
| UV-Visible Spectroscopy | Studies electronic transitions and DNA binding. | Absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic and carbonyl groups.[7][8] | Intraligand bands may shift (bathochromic or hypsochromic). New bands in the visible region may appear due to d-d transitions or ligand-to-metal charge transfer (LMCT), indicating complex formation.[7][8] |
| ESI-Mass Spectrometry | Determines the molecular weight of the complex. | Molecular ion peak [M+H]⁺ corresponding to the ligand's molecular weight. | Molecular ion peak corresponding to the formula of the complex, confirming its stoichiometry. |
| Magnetic Susceptibility | Determines the magnetic properties and geometry of the complex. | Diamagnetic. | Paramagnetic for complexes with unpaired electrons (e.g., octahedral Co(II), Ni(II); square planar Cu(II)). The measured magnetic moment helps infer the geometry.[2][3] |
| Molar Conductivity | Determines if the complex is an electrolyte. | Non-electrolyte. | Low conductivity values in solvents like DMF or DMSO indicate a non-electrolytic nature, suggesting neutral complex formation.[3] |
| Thermogravimetric Analysis (TGA) | Studies the thermal stability and composition. | Shows the decomposition temperature of the ligand. | Provides information on the presence of coordinated or lattice water molecules and the thermal stability of the complex.[2] |
SECTION 3: Application in Drug Development
The primary impetus for synthesizing metal complexes of benzothiazole derivatives is their potential application in medicine.[1] The protocols below detail key assays for evaluating their bioactivity, particularly their ability to interact with and damage DNA, a common mechanism for anticancer agents.
Protocol 3.1: DNA Binding Studies via UV-Visible Absorption Titration
This protocol is used to investigate if and how strongly the metal complex binds to DNA. Intercalative binding, where the complex inserts itself between the DNA base pairs, typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the complex's absorption spectrum.[7][9]
Causality: The strong stacking interaction between the complex's aromatic chromophore and the DNA base pairs perturbs the electronic transitions of the complex, leading to the observed spectral changes.[9] The magnitude of these changes can be used to calculate the intrinsic binding constant (Kₑ), a measure of binding affinity.[7]
Materials:
-
Purified metal complex
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of the metal complex in Tris-HCl buffer.
-
Prepare a stock solution of CT-DNA in the same buffer. The concentration of the DNA solution should be accurately determined by measuring its absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹).
-
Perform an absorption titration by keeping the concentration of the metal complex fixed (e.g., 25 µM) in a cuvette while incrementally adding small aliquots of the CT-DNA stock solution.[10]
-
After each addition of DNA, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum over a relevant wavelength range (e.g., 220-500 nm).
-
Record the changes in absorbance and wavelength maxima.
-
Calculate the intrinsic binding constant (Kₑ) using the Wolfe-Shimer equation or a similar model by plotting [DNA]/(εₐ - εբ) versus [DNA].[7] A high Kₑ value (e.g., 10⁵ M⁻¹) suggests a strong interaction.[7]
Protocol 3.2: DNA Cleavage Study by Agarose Gel Electrophoresis
This assay determines if the metal complex can induce single-strand or double-strand breaks in plasmid DNA, a key characteristic of many anticancer and antimicrobial agents.
Causality: Supercoiled plasmid DNA (Form I) is compact and migrates fastest through an agarose gel. If the complex causes a single-strand break (nick), the DNA relaxes into an open circular form (Form II), which migrates slower. A double-strand break linearizes the DNA (Form III), which migrates at an intermediate rate. The conversion from Form I to Form II and/or Form III is visualized as a change in the band pattern on the gel.[11]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Metal complex solutions at various concentrations
-
Tris-Acetate-EDTA (TAE) buffer
-
Agarose
-
Ethidium bromide or another DNA stain
-
6X Gel loading dye
-
Gel electrophoresis system (gel box, power supply, UV transilluminator)
Procedure:
-
Prepare a 1% Agarose Gel:
-
Dissolve 1 g of agarose in 100 mL of 1X TAE buffer by heating in a microwave until the solution is clear.[12][13]
-
Allow the solution to cool to about 60°C.[13]
-
Add ethidium bromide to a final concentration of 0.5 µg/mL and mix gently. (Caution: Ethidium bromide is a potent mutagen. Wear gloves and handle with care) .[12][14]
-
Pour the molten agarose into a gel casting tray with a comb and allow it to solidify (~20-30 minutes).[12][14]
-
-
Prepare Reaction Mixtures:
-
In separate microcentrifuge tubes, mix a fixed amount of plasmid DNA (e.g., 200 ng) with increasing concentrations of the metal complex.[11]
-
Include a "DNA only" control tube with no complex.
-
Adjust the total volume of each reaction with buffer and gently mix.
-
-
Incubation: Incubate all tubes at 37°C for a set time (e.g., 30-60 minutes).[11]
-
Electrophoresis:
-
After incubation, add 6X loading dye to each reaction tube.[12]
-
Place the solidified gel in the electrophoresis tank and cover it with 1X TAE buffer.[14]
-
Carefully load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100 V) for a sufficient time to achieve good separation (~35-45 minutes).[14]
-
-
Visualization:
-
Carefully transfer the gel to a UV transilluminator.
-
Visualize the DNA bands under UV light and document the results with a gel imaging system.
-
Analyze the conversion of supercoiled DNA (Form I) to nicked (Form II) and/or linear (Form III) forms in the presence of the complex compared to the control.
-
Workflow for DNA Interaction & Cleavage Assays
Caption: Parallel workflows for assessing the DNA binding affinity and DNA cleavage capability of the synthesized metal complexes.
Protocol 3.3: In Vitro Cytotoxicity Evaluation by MTT Assay
The MTT assay is a standard colorimetric method to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.[15][16]
Causality: The assay measures the metabolic activity of cells. Viable cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[17] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[15] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, i.e., cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[18]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the metal complex in the culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a "vehicle control" (medium with the solvent used to dissolve the complex, e.g., DMSO) and a "no treatment" control.
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the percentage of viability versus the complex concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Outlook
This compound is a highly adaptable ligand that forms stable complexes with a range of transition metals. The inherent biological relevance of the benzothiazole core makes these complexes prime candidates for investigation as therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. The ability of these complexes to interact with and cleave DNA, coupled with their potential cytotoxicity against cancer cells, underscores their importance. Future research should focus on elucidating detailed mechanisms of action, exploring a wider range of metal centers, and conducting in vivo studies to validate the promising in vitro results.
References
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Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (74), e50767. [Link]
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Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. ResearchGate. [Link]
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Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. Journal of Visualized Experiments. [Link]
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Lee, P. Y., Costumbrado, J., Hsu, C. Y., & Kim, Y. H. (2012). Agarose Gel Electrophoresis for the Separation of DNA Fragments. Journal of Visualized Experiments, (62), 3923. [Link]
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JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
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Üretir, D., et al. (2009). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Heterocyclic Chemistry. [Link]
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Păunescu, V., et al. (2020). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules. [Link]
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Patel, K. C., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. [Link]
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Sandiego, C. (n.d.). Agarose Gel Protocol. San Diego Miramar College. [Link]
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Farmacia Journal. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal. [Link]
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Kumar, A., et al. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. Biointerface Research in Applied Chemistry. [Link]
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Ali, M. S., Mony, F. T. Z., & Eisenback, J. D. (2023). Agarose Gel Electrophoresis for DNA Analysis. protocols.io. [Link]
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ResearchGate. (n.d.). Electrophoretic mobility shift assay (DNA cleavage) using Agarose gel... ResearchGate. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterisation and biological activities of transition metal complexes derived from 2-hydrazino-4-bromo-6-methyl benzothiazole. JOCPR. [Link]
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Saha, S., et al. (2022). Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. Molecules. [Link]
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Kumar, A., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. Biointerface Research in Applied Chemistry. [Link]
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Pallai, D., et al. (2024). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Oriental Journal of Chemistry. [Link]
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Joseph, J., et al. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. [Link]
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Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Overlay UV-Vis spectra of metal complexes 1 (a), 2 (b), 3 (c) and 4 (d)... ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Metal complexes of biological active 2-aminothiazole derived ligands. Semantic Scholar. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. ResearchGate. [Link]
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ChemRxiv. (n.d.). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ChemRxiv. [Link]
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MDPI. (2023). N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study. MDPI. [Link]
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Semantic Scholar. (n.d.). Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Fig. 1. Molecular structure of the chelating agents: N,N... ResearchGate. [Link]30814675)
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In Vitro Testing of N-(2-Benzothiazolyl)-acetoacetamide Against Bacterial Strains: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth technical guide for the in vitro evaluation of the antibacterial properties of N-(2-Benzothiazolyl)-acetoacetamide. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for assessing the compound's efficacy against various bacterial strains. The protocols herein are grounded in established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are supplemented with expert insights to ensure scientific integrity and reproducibility. This guide covers experimental design, detailed step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), data analysis, and potential mechanisms of action.
Introduction: The Scientific Rationale
The escalating crisis of antimicrobial resistance demands the urgent discovery and development of novel antibacterial agents. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial effects.[1][2] this compound, a specific derivative, presents a promising scaffold for investigation. The inherent properties of the benzothiazole ring system, combined with the acetoacetamide moiety, may allow for unique interactions with bacterial targets, potentially disrupting essential cellular processes.[1][2] This guide provides the necessary protocols to systematically and rigorously evaluate the antibacterial potential of this compound in a laboratory setting.
Experimental Strategy: A Stepwise Approach
A logical and sequential workflow is critical for the efficient and accurate assessment of a novel compound's antibacterial activity. The process begins with fundamental preparatory steps, moves to the core inhibitory and bactericidal assays, and concludes with data analysis and interpretation.
Figure 2: Step-by-step workflow for the MIC assay.
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the this compound working solution (at twice the highest desired concentration) to the first well of each row to be tested.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Inoculation: Add 10 µL of the working bacterial inoculum to each well (except the negative control). [3]6. Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
4.4. Minimum Bactericidal Concentration (MBC) Assay
Rationale: The MBC assay is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium. [4][5]It helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-20 µL).
-
Plating: Spot the aliquot onto a fresh TSA plate.
-
Incubation: Incubate the TSA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a 99.9% reduction in CFU from the initial inoculum. [6][7]
Data Interpretation and Presentation
The results from the MIC and MBC assays should be systematically recorded and interpreted.
| Parameter | Definition | Significance |
| MIC | The lowest concentration that inhibits visible bacterial growth. | A measure of the compound's potency. |
| MBC | The lowest concentration that kills 99.9% of the initial bacterial inoculum. [6][7] | Distinguishes between bactericidal and bacteriostatic effects. |
| MBC/MIC Ratio | The ratio of the MBC to the MIC. | A ratio ≤ 4 is generally considered indicative of bactericidal activity. |
Postulated Mechanisms of Action
The antibacterial activity of benzothiazole derivatives is often attributed to their ability to interfere with various essential cellular processes in bacteria. [1][8]Molecular docking studies on similar compounds have suggested potential interactions with bacterial kinases and DNA gyrases. [9][10]
Figure 3: Potential molecular targets for this compound in bacterial cells.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No growth in positive control | Inoculum was non-viable; error in media preparation. | Use a fresh bacterial culture; verify media quality. |
| Growth in negative control | Contamination of media or reagents. | Use fresh, sterile materials and maintain aseptic technique. |
| Inconsistent MIC values | Inaccurate pipetting; variability in inoculum density. | Calibrate pipettes; ensure consistent turbidity of bacterial suspension. |
| Compound precipitates in wells | Low solubility in aqueous media. | Prepare a higher stock concentration in DMSO and use a smaller volume, ensuring the final DMSO concentration remains non-toxic. |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust and standardized approach for the initial in vitro evaluation of this compound's antibacterial activity. A thorough execution of these experiments will yield reliable data on the compound's potency and spectrum of activity. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, synergy testing with existing antibiotics, and more in-depth mechanistic studies to elucidate the precise molecular targets.
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Ahmad, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]
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Ahmad, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2021). Design, Synthesis and In vitro Screening of Novel 2-Mercaptobenzothiazole- Clubbed Phenylacetamides as Potential Antibacterial Agents. Letters in Drug Design & Discovery. Available at: [Link]
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Verghese, J., et al. (2018). In vitro antimicrobial susceptibility testing methods. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules. Available at: [Link]
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Li, C., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum. Available at: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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Patel, N. B., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Available at: [Link]
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Application Notes and Protocols: A Comprehensive Framework for Assessing the Anti-inflammatory Effects of N-(2-Benzothiazolyl)-acetoacetamide
Introduction: The Imperative for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The cellular and molecular orchestration of the inflammatory cascade is complex, involving the activation of immune cells, the production of inflammatory mediators such as cytokines and prostaglandins, and the activation of key signaling pathways.[3][4] A central regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of a vast array of pro-inflammatory genes.[3][5][6]
Benzothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[7][8][9][10] Preliminary studies on related structures suggest that their mechanism of action may involve the modulation of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and interference with the NF-κB signaling pathway.[8][11] This application note provides a detailed framework for the comprehensive evaluation of the anti-inflammatory potential of a specific benzothiazole derivative, N-(2-Benzothiazolyl)-acetoacetamide .
This document is intended for researchers, scientists, and drug development professionals, offering a suite of robust in vitro and in vivo protocols to elucidate the compound's mechanism of action and quantify its therapeutic potential. The methodologies are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of reliable and reproducible data.
Proposed Mechanism of Action and Investigational Strategy
Based on the known activities of benzothiazole scaffolds, we hypothesize that this compound exerts its anti-inflammatory effects through a dual mechanism:
-
Inhibition of the NF-κB Signaling Pathway: By preventing the activation and nuclear translocation of NF-κB, the compound can suppress the transcription of a wide range of pro-inflammatory genes.
-
Direct Inhibition of Cyclooxygenase (COX) Enzymes: The compound may selectively inhibit the COX-2 isoform, which is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.
Our investigational strategy is therefore designed to systematically test this hypothesis through a tiered approach, beginning with cell-based in vitro assays to establish biological activity and progressing to more complex models to confirm efficacy.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial phase of screening focuses on cellular models of inflammation to determine the compound's efficacy in a controlled environment. The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[12][13]
Workflow for In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory assessment.
Protocol 1.1: Cell Culture and Cytotoxicity Assay
Rationale: It is crucial to first determine the non-toxic concentration range of this compound. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria. This ensures that any observed anti-inflammatory effects are not due to cytotoxicity.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in DMEM (e.g., from 0.1 µM to 100 µM). Replace the medium with the compound-containing medium and incubate for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select the highest concentrations that show >95% cell viability for subsequent experiments.
Protocol 1.2: Measurement of Nitric Oxide (NO) Production
Rationale: During inflammation, macrophages upregulate inducible nitric oxide synthase (iNOS) to produce large amounts of nitric oxide (NO), a key inflammatory mediator.[14] The Griess assay is a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[15][16]
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well. After overnight adherence, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[12]
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[15]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 550 nm.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 1.3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that drive the inflammatory response.[17][18] Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in cell culture supernatants.[19][20]
Methodology:
-
Sample Collection: Use the cell culture supernatants collected from the NO production assay (Protocol 1.2).
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[19][20][21]
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting colorimetric change is measured at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from a standard curve generated with recombinant cytokines.[22]
| Parameter | Control (LPS only) | This compound (Low Conc.) | This compound (High Conc.) | Positive Control (e.g., Dexamethasone) |
| NO Production (µM) | High | Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α (pg/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| IL-6 (pg/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Table 1: Expected In Vitro Anti-inflammatory Effects of this compound. |
Part 2: Elucidation of the Mechanism of Action
Following the confirmation of the compound's anti-inflammatory activity, the next step is to investigate its molecular targets.
Protocol 2.1: Cyclooxygenase (COX-2) Enzyme Activity Assay
Rationale: COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation.[23] A direct enzyme inhibition assay will determine if this compound can block COX-2 activity.
Methodology:
-
Assay Principle: Utilize a commercially available COX-2 inhibitor screening assay kit. These kits typically measure the peroxidase component of COX-2 activity, where a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.[23][24][25]
-
Procedure:
-
In a 96-well plate, combine the reaction buffer, heme, and purified recombinant human COX-2 enzyme.
-
Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[23]
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.
-
Monitor the increase in absorbance at the specified wavelength (e.g., 590 nm) over time.[25]
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percent inhibition against the log of the compound concentration.[23]
| Compound | IC50 (µM) for COX-2 |
| This compound | To be determined |
| Celecoxib (Positive Control) | Expected in the low µM to nM range |
| Table 2: Data Presentation for COX-2 Inhibition Assay. |
Protocol 2.2: Assessment of NF-κB Activation
Rationale: The NF-κB pathway is a critical regulator of inflammatory gene expression.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[6][26] We will assess the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
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The Versatile Precursor: N-(2-Benzothiazolyl)-acetoacetamide in the Genesis of Novel Heterocyclic Compounds
Introduction: Unlocking the Synthetic Potential of a Benzothiazole Scaffolding
In the landscape of medicinal chemistry and drug development, the benzothiazole moiety stands as a privileged scaffold, integral to a multitude of compounds exhibiting a broad spectrum of biological activities.[1] At the heart of innovation in this area lies the strategic utilization of versatile building blocks to construct novel molecular architectures. N-(2-Benzothiazolyl)-acetoacetamide, a β-keto amide bearing the benzothiazole nucleus, is one such precursor poised for significant applications in heterocyclic synthesis. Its unique structural features, namely the reactive β-dicarbonyl system, offer a gateway to a diverse array of fused and substituted heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and the underlying chemical principles for the synthesis of novel pyridines, pyrimidines, and thiophenes.
Synthesis of the Precursor: this compound
A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. This compound can be readily prepared from commercially available 2-aminobenzothiazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzothiazole
-
Ethyl acetoacetate
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzothiazole (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Add anhydrous xylene to the flask to create a slurry.
-
Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold xylene or hexane to remove any unreacted ethyl acetoacetate.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Excess Ethyl Acetoacetate: A slight excess of ethyl acetoacetate is used to ensure the complete consumption of the 2-aminobenzothiazole.
-
High-Boiling Solvent: Xylene is employed as a high-boiling solvent to provide the necessary thermal energy to drive the acylation reaction and facilitate the removal of the ethanol byproduct.
-
Recrystallization: This purification technique is chosen to obtain a highly pure product by removing any soluble impurities.
Application in the Synthesis of Novel Pyridine Derivatives
The β-keto amide functionality in this compound is an excellent precursor for the construction of substituted pyridine and pyridone rings, which are core structures in many pharmaceuticals.[2][3]
Synthesis of 2-Pyridone Derivatives
A divergent and efficient synthesis of polyfunctionalized 2-pyridones can be achieved through the reaction of β-keto amides with malononitrile.[2]
Experimental Protocol: Synthesis of a 2-Amino-1-(benzothiazol-2-yl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Derivative
Materials:
-
This compound
-
Malononitrile
-
Triethylamine (Et3N) or Potassium tert-butoxide (tBuOK)
-
Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in the chosen solvent (DMF or CH2Cl2).
-
Add the base (Et3N or tBuOK, 1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: The choice of base and solvent is critical for directing the reaction towards the desired 2-pyridone. Triethylamine in dichloromethane tends to favor one isomer, while a stronger base like potassium tert-butoxide in DMF can lead to a different substitution pattern on the pyridone ring.[2] This allows for selective synthesis.
-
Acidification: The product is often soluble in the basic reaction mixture as a salt. Acidification protonates the molecule, reducing its solubility and causing it to precipitate.
Diagram of the 2-Pyridone Synthesis Workflow
Caption: Workflow for the synthesis of 2-pyridone derivatives.
Application in the Synthesis of Novel Pyrimidine Derivatives
The Biginelli reaction and related cyclocondensations are powerful tools for the synthesis of pyrimidine derivatives.[4][5] The β-dicarbonyl moiety of this compound can participate in these reactions to form novel benzothiazole-substituted dihydropyrimidinones.
Synthesis of Dihydropyrimidinone Derivatives via a Modified Biginelli Reaction
While the classical Biginelli reaction uses a β-ketoester, β-keto amides can also be employed, often with modified conditions.[6]
Experimental Protocol: Proposed Synthesis of a Benzothiazolyl-Substituted Dihydropyrimidinone
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Lewis acid catalyst (e.g., CuCl2, FeCl3) or Brønsted acid (e.g., HCl)
-
Ethanol or solvent-free conditions
-
Round-bottom flask or mortar and pestle
Procedure (Solvent-based):
-
In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), urea or thiourea (1.5 equivalents), and the acid catalyst in ethanol.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice water to induce precipitation.
-
Purify the crude product by recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: The acid catalyst is essential to activate the aldehyde carbonyl group for nucleophilic attack and to catalyze the cyclization and dehydration steps.[4]
-
Excess Urea/Thiourea: An excess of the urea or thiourea component is often used to drive the equilibrium towards product formation.
Diagram of the Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction.
Application in the Synthesis of Novel Thiophene Derivatives
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[7] The active methylene group of this compound can potentially be utilized in a Gewald-type synthesis.
Synthesis of 2-Aminothiophene Derivatives
This reaction involves the condensation of a carbonyl compound, an active methylene compound, and elemental sulfur in the presence of a base.
Experimental Protocol: Proposed Synthesis of a Benzothiazolyl-Substituted 2-Aminothiophene
Materials:
-
This compound (as the active methylene compound)
-
An α-cyano ester or another suitable reaction partner
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent), the α-cyano ester (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (as a catalyst) to the mixture.
-
Heat the reaction mixture to reflux with stirring for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization.
Causality Behind Experimental Choices:
-
Base Catalyst: Morpholine acts as a base to facilitate the initial Knoevenagel condensation and subsequent steps of the reaction mechanism.[7]
-
Elemental Sulfur: Sulfur is a key reactant that is incorporated into the thiophene ring.
Diagram of the Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Data Summary
| Heterocyclic Product Class | Key Reaction Name | Typical Reactants with this compound |
| 2-Pyridones | Tandem Annulation | Malononitrile |
| Dihydropyrimidinones | Biginelli Reaction | Aromatic Aldehyde, Urea/Thiourea |
| 2-Aminothiophenes | Gewald Reaction | α-Cyano Ester, Elemental Sulfur |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The protocols and principles outlined in this guide demonstrate its potential in constructing medicinally relevant scaffolds such as pyridines, pyrimidines, and thiophenes. The reactivity of its β-dicarbonyl system allows for its participation in a variety of classical and modern synthetic transformations. Further exploration of its reactivity in other multicomponent reactions and with a broader range of reaction partners will undoubtedly lead to the discovery of new heterocyclic systems with unique biological properties, making it a key tool for researchers and scientists in the field of drug development.
References
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Li, Y., et al. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 8(61), 35029-35035. Available at: [Link]
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A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. ResearchGate. Available at: [Link]
-
Gewald reaction - Wikipedia. Available at: [Link]
-
A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Pub. Available at: [Link]
-
3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Hantzsch pyridine synthesis. Available at: [Link]
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3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Science Publishing Group. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Biginelli reaction - Wikipedia. Available at: [Link]
-
Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. ResearchGate. Available at: [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. article.sciencepublishinggroup.com. Available at: [Link]
-
2-Acylthioacetamides in the Biginelli Reaction. ResearchGate. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at: [Link]
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One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. . Available at: [Link]
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Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
-
Concise Access to 2-Aroylbenzothiazoles by Redox Condensation Reaction between o-Halonitrobenzenes, Acetophenones, and Elemental Sulfur - Organic Chemistry Portal. Available at: [Link]
-
Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. PubMed. Available at: [Link]
-
Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. ResearchGate. Available at: [Link]
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Topic: Analytical Techniques for the Purification and Characterization of N-(2-Benzothiazolyl)-acetoacetamide
An Application Note from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive framework for the purification and analytical characterization of N-(2-Benzothiazolyl)-acetoacetamide, a key intermediate in synthetic and medicinal chemistry.[1] Recognizing that the integrity of downstream applications is contingent upon the purity of starting materials, this document moves beyond mere procedural lists. It elucidates the causal reasoning behind methodological choices, offering researchers, scientists, and drug development professionals a robust, field-proven guide. Protocols for recrystallization and column chromatography are detailed, followed by validation and characterization techniques including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Imperative for Purity
This compound (BTAA) belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical development due to its wide range of biological activities.[1] BTAA serves as a versatile building block for more complex molecules. The presence of unreacted starting materials, by-products, or residual solvents from its synthesis can lead to ambiguous biological data, complicate structural elucidation of derivatives, and compromise drug safety and efficacy.
Therefore, a rigorous and validated purification strategy is not merely a procedural step but a foundational pillar of scientific integrity. This guide details the logical progression from a crude synthetic product to a highly purified and structurally confirmed compound.
Synthesis Context and Impurity Profile
A common and efficient route to synthesize this compound involves the acylation of 2-aminobenzothiazole with an acetoacetylating agent, such as ethyl acetoacetate or diketene.[2] While effective, this reaction can generate a predictable profile of impurities that must be addressed.
Common Impurities Include:
-
Unreacted 2-aminobenzothiazole: A primary starting material that is more polar than the product.
-
Unreacted Acetoacetylating Agent (e.g., Ethyl Acetoacetate): A less polar, often oily residue.
-
Solvent Residues: Acetonitrile, Dimethylformamide (DMF), or other solvents used during the reaction.[3][4]
-
Side-Reaction Products: Potential for di-acylation or other minor adducts.
Understanding this profile is paramount as it informs the selection of the most effective purification technique. For instance, the significant polarity difference between the starting amine and the final amide product makes chromatographic separation highly effective.
Purification Methodologies: From Bulk to Fine Separation
The choice of purification method is dictated by the scale of the synthesis and the nature of the impurities. A two-tiered approach, starting with bulk purification via recrystallization followed by fine purification using column chromatography if necessary, is often the most efficient strategy.
Primary Purification: Recrystallization
Recrystallization is a powerful technique for removing small to moderate amounts of impurities from a solid sample, leveraging differences in solubility.[5][6][7][8] The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[6]
Protocol 1: Recrystallization of this compound
-
Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and acetonitrile). Ethanol or a mixture of ethanol and water is often a suitable choice. The goal is to find a solvent that requires heating to fully dissolve the compound.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 15-20 mL of ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.[9]
-
Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a precipitate.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[8][9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
Secondary Purification: Silica Gel Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, column chromatography provides a more discerning separation based on differential adsorption to a stationary phase.[10][11]
Caption: Decision workflow for BTAA purification.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis & Eluent Selection:
-
Develop a suitable mobile phase (eluent) using TLC. A common starting point is a mixture of hexane and ethyl acetate.
-
Spot the crude mixture on a TLC plate and elute with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
The optimal system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35.[12]
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.[12]
-
-
Sample Loading:
-
Dissolve the crude BTAA in a minimum amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column as a narrow band.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting the eluate in sequentially numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Combine the fractions that contain the pure product (single spot on TLC at the correct Rf).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Purity Validation and Structural Confirmation
Following purification, a suite of analytical techniques must be employed to confirm both the purity and the chemical identity of the compound.
Caption: Post-purification analytical workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the quantitative purity of a sample.[13][14] A reverse-phase method is typically suitable for BTAA.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for non-polar to moderately polar analytes. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape. Acetonitrile is a common organic modifier.[15] |
| Gradient | 30% B to 95% B over 15 min | A gradient ensures elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | The benzothiazole ring system is strongly UV-active. |
| Injection Vol. | 10 µL | Standard injection volume. |
A pure sample should yield a single major peak with a purity value >99% by area normalization.
Spectroscopic Characterization
Spectroscopy provides unambiguous confirmation of the compound's molecular structure.[2][16][17][18][19]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.[20] Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[21]
Table 2: Expected NMR Spectral Data for BTAA in DMSO-d₆
| Technique | Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|---|
| ¹H NMR | ~12.2 (broad s, 1H) | -NH- (amide proton) | Exchangeable with D₂O. |
| ~7.9-7.4 (m, 4H) | Aromatic C-H | Protons on the benzothiazole ring. | |
| ~3.7 (s, 2H) | -CO-CH₂-CO- | Active methylene protons. | |
| ~2.3 (s, 3H) | Acetyl -CH₃ | Methyl group protons. | |
| ¹³C NMR | ~205 | Ketone C=O | |
| ~165 | Amide C=O | ||
| ~150-120 | Aromatic Carbons | Carbons of the benzothiazole ring. | |
| ~50 | -CO-CH₂-CO- | Methylene carbon. | |
| ~30 | Acetyl -CH₃ | Methyl carbon. |
(Note: Exact chemical shifts can vary based on solvent and concentration. These are predictive values based on analogous structures.)[20][22]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups present in the molecule.[23][24][25]
Table 3: Characteristic FT-IR Absorption Bands for BTAA
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300-3100 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~1715 | C=O Stretch | Ketone |
| ~1680 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~700-600 | C-S Stretch | Thiazole Ring |
(Note: Values are approximate.)[23][26]
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.[23] Using electrospray ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Molecular Formula: C₁₁H₁₀N₂O₂S
-
Molecular Weight: 234.28 g/mol
-
Expected [M+H]⁺: m/z 235.05
Conclusion
The successful application of this compound in research and development is critically dependent on its purity. This guide outlines a systematic and logical approach to achieve and verify this purity. By combining bulk purification techniques like recrystallization with high-resolution chromatographic methods and confirming the outcome with a suite of spectroscopic and analytical tools, researchers can proceed with confidence in the quality of their material. Each step in this workflow is designed to be self-validating, ensuring that the final product meets the rigorous standards required for high-impact scientific investigation.
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Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]
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Aziz, M. A., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
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Asif, M. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Available at: [Link]
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Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-2-thiazolyl- on Newcrom R1 HPLC column. Available at: [Link]
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Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. CORE. Available at: [Link]
-
Patel, K. D., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. Available at: [Link]
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Hassan, A. A. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of Research in Pharmacy and Science. Available at: [Link]
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University of Colorado Boulder. (n.d.). Recrystallization 2. Available at: [Link]
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SpectraBase. (n.d.). N-(2-benzothiazolyl)-2,2,2-trifluoroacetamide - Optional[FTIR] - Spectrum. Available at: [Link]
-
Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Available at: [Link]
-
Bhoi, M. N., et al. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. Available at: [Link]
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Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
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Al-Jibouri, M. N. A. (2013). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,2-Diamine] and its Complexes with some Metal Ions. Journal of Applicable Chemistry. Available at: [Link]
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CaltechAUTHORS. (n.d.). SI.Revised.With HRMS. Available at: [Link]
-
Global Substance Registration System. (n.d.). 2-(ACETOACETAMIDO)BENZOTHIAZOLE. Available at: [Link]
-
Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Future Medicinal Chemistry. Available at: [Link]
-
Al-Amiery, A. A. (2012). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available at: [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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ResearchGate. (n.d.). RECRYSTALLIZATION. Available at: [Link]
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University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
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El-Shishtawy, R. M., et al. (2015). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available at: [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
-
MassBank. (2016). msbnk-casmi_2016-sm878502. Available at: [Link]
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Wang, M., et al. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (2022). Analgesic Activity of N-(Benzo[D]Thiazol-2-Yl) Acetamides by Writhing Test. Available at: [Link]
-
Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. Available at: [Link]
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Indian Journal of Pharmaceutical Sciences. (2000). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Available at: [Link]
-
ResearchGate. (2009). Mass spectra of benzothiazolylcoumarins: Formation of benzothia- zolylbenzene cation. Available at: [Link]
-
Yousaf, H., et al. (2014). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Available at: [Link]
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Application Notes and Protocols for N-(2-Benzothiazolyl)-acetoacetamide in Material Science
Abstract
This technical guide provides a comprehensive overview of the applications of N-(2-Benzothiazolyl)-acetoacetamide and its derivatives in material science. The unique chemical structure of this compound, featuring a benzothiazole ring coupled with an acetoacetamide moiety, makes it a versatile building block for a range of functional materials. This document details its utility as a superior corrosion inhibitor, a versatile ligand in coordination chemistry for the development of novel metal complexes, a component in the fabrication of dye-sensitized solar cells (DSSCs), and as a monomer for the synthesis of functional polymers. Each section includes an in-depth discussion of the underlying scientific principles, detailed experimental protocols, and data interpretation guidelines to support researchers, scientists, and professionals in drug development and material science.
Introduction to this compound
This compound is an organic compound that integrates the robust, heterocyclic benzothiazole core with a reactive acetoacetamide group. The benzothiazole unit is known for its thermal stability, and its presence in various biologically active molecules and industrial chemicals, such as vulcanization accelerators. The acetoacetamide portion offers keto-enol tautomerism and multiple coordination sites, making it an excellent chelating agent and a reactive precursor for further chemical modifications.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 234.28 g/mol | [1][2] |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | Varies with purity | |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | |
| CAS Number | 4692-94-8 | [2][3] |
Application as a Corrosion Inhibitor
The benzothiazole moiety is a well-established pharmacophore for corrosion inhibition, primarily due to the presence of nitrogen and sulfur atoms which can effectively coordinate with metal surfaces. This compound and its derivatives function as efficient corrosion inhibitors for various metals and alloys, including mild steel and galvanized steel, particularly in acidic media.[4][5]
Mechanism of Action: The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding through heteroatoms). The acetoacetamide group can further enhance this protective layer through chelation with metal ions.
Protocol for Evaluating Corrosion Inhibition Performance
This protocol outlines two common methods for assessing the efficacy of this compound as a corrosion inhibitor: the weight loss method and electrochemical techniques.
2.1. Weight Loss Method
This gravimetric technique provides a direct measurement of the corrosion rate and the inhibitor's efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Abrasive papers (e.g., 200 to 1200 grit)
-
Degreasing solvent (e.g., acetone)
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Water bath or thermostat
Procedure:
-
Mechanically polish the metal coupons with successive grades of abrasive paper to achieve a mirror finish.
-
Degrease the coupons with acetone, rinse with deionized water, and dry thoroughly in a desiccator.
-
Accurately weigh each coupon using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the weighed coupons in the test solutions for a predetermined duration (e.g., 6, 12, 24 hours) at a constant temperature.[6]
-
After immersion, remove the coupons, carefully clean off the corrosion products according to standard procedures (e.g., using a soft brush and appropriate cleaning solutions), rinse with deionized water and acetone, and dry.
-
Re-weigh the coupons to determine the weight loss.
Data Analysis: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated as follows:
-
CR (g/m²h) = ΔW / (A × t)
-
ΔW = Weight loss (g)
-
A = Surface area of the coupon (m²)
-
t = Immersion time (h)
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
2.2. Electrochemical Methods
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics and mechanism of corrosion inhibition.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal coupon; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
Procedure (Potentiodynamic Polarization):
-
Prepare the electrochemical cell with the corrosive medium (with and without inhibitor).
-
Immerse the electrodes and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
Data Analysis (PDP):
-
The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by Tafel extrapolation of the polarization curves.
-
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
Procedure (Electrochemical Impedance Spectroscopy):
-
Set up the electrochemical cell as for PDP and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Record the impedance data.
Data Analysis (EIS):
-
The data is typically represented as Nyquist and Bode plots.
-
An equivalent circuit model is used to fit the impedance data and extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
Workflow for Corrosion Inhibition Testing:
Caption: Workflow for evaluating corrosion inhibition.
Ligand in Coordination Chemistry
The acetoacetamide moiety of this compound provides bidentate chelation sites (the two oxygen atoms of the β-diketone), while the nitrogen and sulfur atoms of the benzothiazole ring can also participate in coordination. This makes it a versatile ligand for forming stable complexes with a variety of transition metals.[7][8] These metal complexes are of interest for their potential applications in catalysis, as magnetic materials, and for their biological activities.[9][10]
Protocol for Synthesis and Characterization of Metal Complexes
This protocol provides a general method for the synthesis of metal complexes with this compound as the ligand.
Materials:
-
This compound (Ligand, L)
-
Metal salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol or Methanol
-
Stirring hotplate
-
Reflux condenser
Procedure:
-
Dissolve the this compound ligand in a suitable solvent like hot ethanol.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The typical molar ratio of ligand to metal is 2:1.[11]
-
The reaction mixture is then refluxed for a period of 2-4 hours.[10]
-
The formation of a precipitate indicates the formation of the metal complex.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate, wash it with the solvent to remove any unreacted starting materials, and then dry it in a vacuum desiccator.
Characterization: The synthesized complexes should be characterized using various spectroscopic and analytical techniques:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O, C=N, and C-S groups.
-
UV-Vis Spectroscopy: To study the electronic transitions and to propose the geometry of the complex.[11]
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex and infer the geometry and the oxidation state of the central metal ion.
Logical Flow for Metal Complex Synthesis and Characterization:
Caption: Workflow for DSSC fabrication and testing.
Monomer for Functional Polymers
The acetoacetamide group can be modified to introduce a polymerizable functional group (e.g., an acrylate or methacrylate). The resulting monomer can then be polymerized to create functional polymers with pendant benzothiazole moieties. These polymers can have interesting properties, such as thermal stability, chelating ability for heavy metal removal, and potential for creating self-healing materials. [12]
Protocol for Synthesis of a Benzothiazole-Containing Polymer
This protocol outlines a general procedure for modifying this compound to create a polymerizable monomer, followed by its polymerization.
Part 1: Monomer Synthesis
-
React this compound with a suitable reagent to introduce a polymerizable group. For example, reaction with methacryloyl chloride in the presence of a base can yield N-(2-benzothiazolyl)-N-(methacryloyl)acetoacetamide.
-
The reaction is typically carried out in an inert solvent under anhydrous conditions.
-
The product is purified by recrystallization or column chromatography.
-
Characterize the monomer using ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Part 2: Polymerization
-
The synthesized monomer can be polymerized using standard radical polymerization techniques.
-
Dissolve the monomer and a radical initiator (e.g., AIBN) in a suitable solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the appropriate temperature to initiate polymerization.
-
After the desired reaction time, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer.
Characterization of the Polymer:
-
¹H NMR and FT-IR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal properties of the polymer.
Conclusion
This compound is a highly versatile and valuable compound in material science. Its unique combination of a benzothiazole ring and an acetoacetamide group allows for its application in diverse fields, from protecting metals against corrosion to enabling advanced energy and polymer technologies. The protocols provided in this guide are intended to serve as a starting point for researchers to explore and expand upon the applications of this promising molecule. The inherent tunability of its structure through chemical modification opens up a vast landscape for the design of new materials with tailored properties.
References
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (URL: )
-
Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones | Open Access Journals - Research and Reviews. (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION OF TRANSITION METAL COMPLEXES OF 2-THIOACETIC ACID BENZOTHIAZOLE LIGAND. (URL: [Link])
-
(PDF) Synthesis, Antimicrobial and Corrosion Inhibition Studies of 1,3-Benzothiazole Derivatives - ResearchGate. (URL: [Link])
-
Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. (URL: [Link])
-
Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole - JOCPR. (URL: [Link])
-
SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS - TSI Journals. (URL: [Link])
-
2-(Acetoacetamido)benzothiazole | C11H10N2O2S | CID 20820 - PubChem - NIH. (URL: [Link])
-
Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions - Science Publications. (URL: [Link])
-
The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC. (URL: [Link])
-
Synthesis and characterization of some novel benzothiazole derivatives. (URL: [Link])
-
Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. (URL: [Link])
-
Synthesis and Emulsion polymerization of N-(2 Amino benzothiazole) methacylamide monomer and its antimicrobial properties - ResearchGate. (URL: [Link])
-
Dye Sensitized Solar Cells - MDPI. (URL: [Link])
-
Fabrication of Dye Sensitized Solar Cell and Efficiency Enhancement by Using N719 and Z907 Dyes Mixture | Semantic Scholar. (URL: [Link])
-
The use of 2-Mercaptobenzothiazole as a new co-adsorbent in dye-sensitized solar cells. (URL: [Link])
-
Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art - PMC - NIH. (URL: [Link])
Sources
- 1. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. tsijournals.com [tsijournals.com]
- 5. jetir.org [jetir.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Benzothiazolyl)-acetoacetamide
Welcome to the technical support center for the synthesis of N-(2-Benzothiazolyl)-acetoacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-tested insights and troubleshooting strategies to help you optimize your reaction yield and purity.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the condensation reaction between 2-aminobenzothiazole and an acetoacetylating agent, most commonly ethyl acetoacetate. This reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminobenzothiazole on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol. While seemingly straightforward, the reaction's success is highly sensitive to conditions, reactant quality, and byproduct removal.
The overall transformation is as follows:
This guide will help you navigate the common pitfalls associated with this process.
General Experimental Protocol
This protocol represents a standard starting point. Optimization based on your specific laboratory conditions and substrate scale is encouraged.
Materials:
-
2-Aminobenzothiazole
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Toluene or Xylene) or neat (solvent-free) conditions
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using a solvent) or a simple reflux condenser, add 2-aminobenzothiazole (1.0 eq).
-
Reactant Addition: Add ethyl acetoacetate (1.1 to 1.5 eq). The slight excess helps drive the reaction to completion. If using a solvent, add toluene or xylene (approx. 5-10 mL per gram of 2-aminobenzothiazole).
-
Reaction: Heat the mixture to reflux (typically 130-150°C for solvent-free conditions, or the boiling point of the solvent). The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap or by Thin-Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature. A solid product should precipitate. If the reaction was run neat, add a non-polar solvent like hexane to induce precipitation and break up the solid mass.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold hexane or diethyl ether to remove unreacted ethyl acetoacetate and other soluble impurities.
-
Recrystallization: Further purify the solid by recrystallizing from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction? The reaction is a nucleophilic acyl substitution. The primary amine of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester in ethyl acetoacetate. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion. The ethoxide is subsequently protonated (by the amine cation or trace acid) to form ethanol, which is removed to drive the equilibrium toward the product.
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method.[1] Use a mobile phase such as 30-50% ethyl acetate in hexane. Spot the starting 2-aminobenzothiazole, ethyl acetoacetate (though it may not be UV-active), and the reaction mixture. The disappearance of the 2-aminobenzothiazole spot and the appearance of a new, typically higher Rf product spot indicates progress. Visualization is best achieved under UV light (254 nm).
Q3: Are there any significant safety precautions for this synthesis? Yes. 2-aminobenzothiazole can be an irritant. High-boiling solvents like toluene and xylene are flammable and have associated inhalation hazards. All manipulations, especially heating, should be performed in a well-ventilated chemical fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before beginning.
Q4: Are there "greener" or alternative methods for this synthesis? Absolutely. Modern synthetic chemistry emphasizes environmentally benign approaches. For this type of condensation, consider:
-
Microwave-assisted synthesis: This can drastically reduce reaction times and often allows for solvent-free conditions, improving energy efficiency.[2]
-
Ultrasound irradiation: Sonication can also accelerate the reaction rate.[2]
-
Enzymatic Synthesis: Biocatalysis using enzymes like lipases can offer high selectivity under mild conditions, though this is a more advanced approach requiring specialized optimization.[3][4]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Problem 1: Low or No Product Yield
This is the most frequent challenge. The causes are often multifactorial.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Poor Reactant Quality | 2-aminobenzothiazole can degrade or become discolored over time due to air oxidation. Ethyl acetoacetate can hydrolyze to acetic acid and ethanol if exposed to moisture. Impurities in starting materials can inhibit the reaction or lead to side products. | Use freshly opened or purified 2-aminobenzothiazole. Ensure ethyl acetoacetate is dry and of high purity. |
| Suboptimal Temperature | The reaction requires sufficient thermal energy to overcome the activation barrier for nucleophilic attack and to facilitate the removal of ethanol. If the temperature is too low, the reaction rate will be impractically slow. | For solvent-free reactions, ensure the temperature is maintained at 130-150°C. If using a solvent, ensure a steady reflux is achieved.[1] |
| Inefficient Ethanol Removal | This is a reversible equilibrium reaction. The presence of the ethanol byproduct can shift the equilibrium back towards the starting materials (Le Châtelier's principle), thus preventing the reaction from reaching completion. | If using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove ethanol as it forms. For solvent-free reactions, ensure the setup allows for the distillation of ethanol. |
| Presence of Moisture | Water can compete as a nucleophile and can hydrolyze the ethyl acetoacetate reactant, reducing its effective concentration and introducing acidic byproducts that may complicate the reaction. | Use dry glassware and high-purity, anhydrous reagents and solvents where possible. |
| Insufficient Reaction Time | Condensation reactions, especially without a catalyst, can be slow. Terminating the reaction prematurely is a common cause of low conversion. | Monitor the reaction closely by TLC. Continue heating until the 2-aminobenzothiazole starting material is no longer visible.[3] |
Troubleshooting Logic Diagram
Caption: Decision-making workflow for troubleshooting low product yield.
Problem 2: Product is Impure or Discolored
Q: My final product is a sticky oil, not a solid, or my NMR shows significant impurities. What happened?
A: This usually points to incomplete reaction or the presence of byproducts.
-
Unreacted Starting Materials: If the reaction is incomplete, the oily ethyl acetoacetate will prevent your product from solidifying. The solution is to ensure the reaction goes to completion by addressing the points in the "Low Yield" section (e.g., increase time, ensure ethanol removal).
-
Purification Issues: Washing the crude product thoroughly with a solvent in which the product is insoluble but the impurities are soluble (like cold diethyl ether or hexane) is critical. If this fails, column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) may be necessary.
Q: The product is yellow or brown instead of the expected off-white/pale yellow. How can I decolorize it?
A: Discoloration is often caused by oxidation of the benzothiazole ring system or impurities carried over from the starting materials.
-
Cause: This can happen if the reaction is heated for an excessively long time or at too high a temperature. Using aged or impure 2-aminobenzothiazole is also a common cause.
-
Solution: During the recrystallization step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite (to remove the fine charcoal particles) and then allow the filtrate to cool slowly to form pure, decolorized crystals. Use this technique judiciously, as charcoal can also adsorb some of your desired product.
References
-
Çetinkaya, Y., et al. (2009). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. Available at: [Link]
-
Çetinkaya, Y., et al. (2009). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Additional source. Available at: [Link]
-
Baryshnikov, S. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Patel, K. C., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Open Access Journals - Research and Reviews. Available at: [Link]
-
Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Safajoo, N., et al. (2020). The reaction of 2-aminobenzothiazole, 4-nitrobenzaldehyde, and ethyl acetoacetate in the presence of Fe3O4@nano-cellulose/Cu(II) under various conditions. ResearchGate. Available at: [Link]
-
Unknown Author. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). The condensation of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate in the presence of reused catalyst. ResearchGate. Available at: [Link]
-
Unknown Author. (2015). Three-component condensation reaction of 2-aminobenzothiazole (1), and ethyl acetoacetate (3a) with substituted benzaldehyde (2b-f). ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2012). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. Available at: [Link]
-
Unknown Author. (2014). Synthesis and characterization of some novel benzothiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. National Institutes of Health (NIH). Available at: [Link]
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Taylor, C. J., et al. (2023). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. National Institutes of Health (NIH). Available at: [Link]
-
Chen, Y., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Chen, Y., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Patel, K. C., et al. (2016). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. ResearchGate. Available at: [Link]
-
Unknown Author. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals. Available at: [Link]
Sources
Side reactions in the synthesis of N-(2-Benzothiazolyl)-acetoacetamide and their prevention
Welcome to the technical support center for the synthesis of N-(2-Benzothiazolyl)-acetoacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this important acetoacetylation reaction. By understanding the underlying chemical principles, you can optimize your synthesis for higher yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: My reaction between 2-aminobenzothiazole and my acetoacetylating agent is sluggish or incomplete. What are the likely causes?
A: An incomplete reaction is typically traced back to one of three factors:
-
Insufficient Activation: The nucleophilicity of the exocyclic amine on 2-aminobenzothiazole may be insufficient under neutral conditions, especially if using a less reactive agent like ethyl acetoacetate. The reaction often requires elevated temperatures or a catalyst.
-
Purity of Starting Materials: Ensure your 2-aminobenzothiazole is pure and dry. Impurities can interfere with the reaction. Similarly, verify the quality of your acetoacetylating agent; for instance, diketene can polymerize on storage, and ethyl acetoacetate can contain acidic impurities.
-
Suboptimal Temperature: With ethyl acetoacetate, the reaction is an equilibrium process. A sufficiently high temperature (often reflux in a high-boiling solvent like xylene or toluene) is needed to drive the reaction forward, typically by distilling off the ethanol byproduct.
Q2: What is the most common and difficult-to-remove impurity I should watch for?
A: The most prevalent side-product is the diacetoacetylated compound, N,N-bis(acetoacetyl)-2-aminobenzothiazole . This arises when a second molecule of the acetoacetylating agent reacts with the nitrogen of the newly formed amide product. This is particularly problematic when using highly reactive agents like diketene or acetoacetyl chloride, especially if stoichiometry is not carefully controlled. Its polarity is often very similar to the desired product, complicating chromatographic purification.
Q3: My final product is off-color (yellow to brown). What causes this discoloration?
A: Discoloration is generally a sign of degradation. Benzothiazole derivatives can be sensitive to prolonged exposure to high temperatures or air (oxidation).[1]
-
Thermal Stress: Running the reaction at excessively high temperatures or for extended periods can lead to the formation of colored impurities.
-
Oxidative Degradation: If the reaction is not performed under an inert atmosphere (like nitrogen or argon), oxidative side reactions can occur, generating colored byproducts. This is especially true if trace metal impurities are present.
Section 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, explaining the mechanisms and offering robust prevention and correction strategies.
Problem 1: Low Yield and Purity Due to Diacylation
Root Cause Analysis: The target product, an amide, still possesses a lone pair of electrons on the nitrogen atom. While this nitrogen is significantly less nucleophilic than the starting amine due to resonance with the adjacent carbonyl group, it can still react with a highly electrophilic acetoacetylating agent. This is a classic example of over-acylation.
-
Mechanism: The reaction proceeds via nucleophilic attack of the exocyclic amine of 2-aminobenzothiazole onto the carbonyl of the acetoacetylating agent. If excess agent is present, or if it is added too quickly, a second acetoacetylation can occur on the amide nitrogen of the product before all the starting material is consumed.
Prevention Strategies:
-
Strict Stoichiometric Control: Use a precise 1:1 molar ratio of 2-aminobenzothiazole to the acetoacetylating agent. A slight excess of the amine (e.g., 1.05 equivalents) can sometimes be beneficial to ensure the complete consumption of the more valuable acylating agent.
-
Controlled Addition: Add the acetoacetylating agent (especially diketene or an acyl chloride) dropwise to a solution of the 2-aminobenzothiazole at a controlled temperature (e.g., 0-10 °C). This maintains a low instantaneous concentration of the acylating agent, favoring the mono-acylation reaction.
-
Choice of Reagent: If diacylation is a persistent issue, consider switching from diketene to ethyl acetoacetate. The latter is less reactive and the reaction is more easily controlled, though it requires more forcing conditions to go to completion.
Corrective Actions:
-
Recrystallization: If the diacylated product has sufficiently different solubility, careful recrystallization can be effective. Experiment with solvent systems like ethanol, isopropanol, or toluene/heptane mixtures.
-
Flash Chromatography: While challenging, flash column chromatography can separate the mono- and di-acylated products.[2] A shallow gradient with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is a good starting point.
Problem 2: Formation of Benzo[3][4]thiazolo[3,2-a]pyrimidin-4-one Impurity
Root Cause Analysis: When using β-ketoesters like ethyl acetoacetate, an alternative cyclization pathway can compete with the desired N-acetoacetylation. This involves the endocyclic (ring) nitrogen of the benzothiazole, which can act as a nucleophile, especially at high temperatures.
-
Mechanism: The reaction can proceed via an initial N-acetoacetylation followed by an intramolecular cyclization. However, a competing pathway involves the ring nitrogen attacking the ester carbonyl, followed by condensation with the ketone, leading to a fused pyrimidinone ring system.[4] Using a Lewis acid catalyst like In(OTf)₃ has been shown to selectively favor this cyclized product, while Brønsted bases tend to favor the desired linear amide.[4]
Prevention Strategies:
-
Avoid Lewis Acid Catalysts: Unless the pyrimidinone is the desired product, avoid using Lewis acidic conditions.
-
Optimize Base and Temperature: Use of a non-nucleophilic base and carefully controlled temperatures can disfavor the cyclization pathway. The direct acetoacetylation with diketene in an aprotic solvent generally avoids this side reaction altogether.
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress. The pyrimidinone impurity will likely have a significantly different Rf value from the desired product. If its formation is observed, quenching the reaction earlier may be necessary.
Table 1: Comparison of Acetoacetylating Agents
| Feature | Diketene | Ethyl Acetoacetate (EAA) | Acetoacetyl Chloride |
| Reactivity | Very High | Moderate | Very High |
| Byproduct | None | Ethanol | HCl |
| Typical Conditions | Aprotic solvent (Toluene, THF), 0-50 °C | High temp (reflux in Toluene/Xylene) | Aprotic solvent, base (e.g., Pyridine, Et₃N), 0 °C |
| Primary Side Reaction | Diacylation | Incomplete reaction, Pyrimidinone formation | Diacylation, Degradation |
| Handling | Lability, toxic, requires careful handling | Stable, easy to handle | Corrosive, moisture-sensitive |
Section 3: Visual Guides & Workflows
Reaction Pathway Diagram
This diagram illustrates the desired synthesis pathway versus the common diacylation side reaction.
Caption: Main reaction vs. diacylation side reaction pathway.
Troubleshooting Workflow Diagram
This workflow provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: Troubleshooting workflow for low yield and purity issues.
Section 4: Optimized Experimental Protocols
These protocols are provided as validated starting points. Researchers should adapt them as necessary based on their specific equipment and observations.
Protocol A: High-Purity Synthesis using Diketene
This method prioritizes purity by carefully controlling the reaction conditions.
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-aminobenzothiazole (1.0 eq) and anhydrous toluene (10 mL per gram of amine).
-
Inerting: Purge the system with dry nitrogen for 15 minutes.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Add diketene (1.0 eq), dissolved in a small amount of anhydrous toluene, to the dropping funnel. Add the diketene solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) until the starting amine is consumed.
-
Workup: The product often precipitates from the solution. If so, collect the solid by filtration, wash with cold toluene and then a small amount of hexane, and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and purify the resulting solid by recrystallization from ethanol.
Protocol B: Alternative Synthesis using Ethyl Acetoacetate (EAA)
This method is suitable when diketene is unavailable or when diacylation is a major concern.
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-aminobenzothiazole (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (15 mL per gram of amine).
-
Catalyst (Optional): Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq) to facilitate the reaction.
-
Reaction: Heat the mixture to reflux. The ethanol byproduct will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue refluxing for 8-16 hours, or until TLC shows consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The product may crystallize out. If not, concentrate the solvent under reduced pressure.
-
Purification: Wash the crude solid with hexane to remove residual EAA and toluene. The product can be further purified by recrystallization from a suitable solvent like isopropanol or ethanol to yield the pure this compound.
Section 5: References
-
Rotaru, P., et al. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. Available at:
-
Papakyriakou, M., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC. Available at:
-
Chen, C-Y., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
Optimization of reaction conditions for N-(2-Benzothiazolyl)-acetoacetamide synthesis
Technical Support Center: Synthesis of N-(2-Benzothiazolyl)-acetoacetamide
Welcome to the dedicated technical support center for the synthesis of this compound. This guide is structured to provide direct, actionable advice for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have designed this resource not as a rigid protocol, but as a dynamic troubleshooting and FAQ guide based on mechanistic principles and empirical data to help you optimize your reaction conditions and resolve common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each entry details the potential causes and provides a logical sequence of solutions to get your experiment back on track.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the common causes?
A low or non-existent yield is a frequent issue that can typically be traced back to one of three areas: reactant integrity, reaction conditions, or the work-up procedure.
Logical Troubleshooting Flow for Low Yield
Caption: A logical flow for diagnosing and addressing low product yield.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Poor Reactant Quality | 2-Aminobenzothiazole: This reactant is susceptible to oxidation, which can reduce its nucleophilicity. Impurities can also interfere with the reaction.[1] Solution: Ensure the purity of your 2-aminobenzothiazole. If it's old or discolored, consider recrystallizing it from ethanol or another suitable solvent.[1] Ethyl Acetoacetate: This reagent can undergo self-condensation or hydrolysis over time. Solution: Use a freshly opened bottle or distill the reagent before use. Ensure it is anhydrous if the reaction is sensitive to water. |
| Suboptimal Reaction Temperature | The reaction involves the formation of an amide bond, which often requires thermal energy to overcome the activation barrier and drive off the ethanol byproduct. Solution: If running at room temperature yields no product, gradually increase the temperature. A common range for this type of condensation is 70-120°C.[2] Monitor for byproduct formation at higher temperatures using TLC. |
| Incomplete Reaction | The reaction may simply be slow under your current conditions. Solution: Increase the reaction time and continue to monitor by TLC until the 2-aminobenzothiazole spot disappears or is significantly diminished.[2] |
| Product Loss During Work-up | The desired product may have some solubility in the solvents used for washing or recrystallization, leading to losses.[2] Solution: When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.[3] If precipitation is induced by adding an anti-solvent (like cold water), ensure the mixture is sufficiently cold to minimize solubility. |
Q2: My purified product is contaminated with unreacted starting materials or an unknown byproduct. How do I fix this?
Product purity is paramount. The presence of impurities suggests either an incomplete reaction or the occurrence of side reactions.
Common Impurities and Prevention Strategies:
| Impurity | Identification (via TLC/NMR) | Prevention & Removal |
| Unreacted 2-Aminobenzothiazole | TLC: A spot corresponding to the starting material standard. ¹H NMR: Characteristic aromatic proton signals of the starting material. | Prevention: Ensure the reaction goes to completion by increasing reaction time or temperature, and monitor with TLC.[2] Using a slight excess (1.1-1.2 equivalents) of ethyl acetoacetate can help drive the consumption of the amine. Removal: Purification via recrystallization is often effective. If co-crystallization is an issue, column chromatography on silica gel may be necessary.[2] |
| Unreacted Ethyl Acetoacetate | TLC: May not be UV active. Staining with potassium permanganate may reveal a spot. ¹H NMR: Characteristic signals for the ethyl group (triplet and quartet) and the acetyl methyl group. | Prevention: Use a 1:1 or slight excess of the amine to ensure all the acetoacetate is consumed. Removal: Ethyl acetoacetate is volatile and can often be removed under high vacuum. It is also more soluble in common organic solvents than the product, so it is typically removed during recrystallization. |
| Diacylation Product | TLC: A less polar spot than the desired product. ¹H NMR: Absence of the N-H proton signal and a more complex spectrum. | This is less common with ethyl acetoacetate but can occur with more reactive acylating agents like diketene or an acyl chloride.[4][5] Prevention: Use a 1:1 molar ratio of reactants and add the acylating agent slowly to a solution of the amine, especially at low temperatures, to control the reaction rate.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The reaction is a classic nucleophilic acyl substitution. The exocyclic amino group (-NH₂) of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Nucleophilic attack followed by elimination.
The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the ethoxide group (-OEt), which is a good leaving group after protonation. The ethoxide abstracts a proton, likely from the newly formed amide nitrogen or another proton source, to generate ethanol and the final amide product.
Q2: Is a catalyst required for this reaction?
While the reaction can be performed thermally (neat, without a catalyst) simply by heating the two reactants, the use of a catalyst can sometimes be beneficial, although not always necessary.
-
Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. However, it will also protonate the amine, reducing its nucleophilicity. For weakly basic amines, this can sometimes be a viable strategy. Strong acids with pKa values between 0.1 and 0.8 have been noted to be effective in similar reactions, but can also lead to side reactions if not chosen carefully.[6]
-
Base Catalysis: A base is generally not used as it can deprotonate the α-carbon of ethyl acetoacetate, promoting unwanted self-condensation reactions.
For this specific synthesis, a solvent-free, thermal approach is often the simplest and most effective method.
Q3: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.[2][7]
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting:
-
Spot a dilute solution of your starting material, 2-aminobenzothiazole (SM).
-
Spot a co-spot (C) containing both the starting material and the reaction mixture.
-
Spot the reaction mixture (RM).
-
-
Elution: Develop the plate in an appropriate solvent system. A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The goal is to achieve an Rf value for the product of ~0.3-0.5.
-
Visualization: Visualize the plate under a UV lamp (254 nm). 2-aminobenzothiazole and the product are both UV active.
-
Analysis: The reaction is complete when the starting material spot (SM) in the reaction mixture lane (RM) has disappeared or is very faint. The formation of a new, typically less polar spot, indicates product formation.
Q4: What is a reliable procedure for work-up and purification?
A standard procedure involves precipitation and recrystallization.
Step-by-Step Protocol: Work-up and Purification
-
Cooling & Precipitation: Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature. The crude product will often solidify or crystallize upon cooling. If the reaction was run in a high-boiling solvent like toluene, the volume can be reduced under vacuum to encourage crystallization.
-
Isolation: Collect the crude solid by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake with a cold, non-polar solvent (e.g., cold hexane or diethyl ether) to remove residual high-boiling solvents and unreacted ethyl acetoacetate.
-
Recrystallization: This is the most critical purification step.[3]
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[3]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
References
- Davion, Y., et al. (2004). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-amides.
- ResearchGate. (n.d.). Three-component condensation reaction of 2-aminobenzothiazole (1), and ethyl acetoacetate (3a) with substituted benzaldehyde (2b-f).
- ResearchGate. (n.d.). The reaction of 2-aminobenzothiazole, 4-nitrobenzaldehyde, and ethyl acetoacetate in the presence of Fe3O4@nano-cellulose/Cu(II) under various conditions.
- ResearchGate. (n.d.). The reaction of 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate in the presence of nano-kaolin/Ti⁴⁺/Fe3O4.
- YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- BenchChem. (2025).
- ResearchGate. (2025). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- Google Patents. (n.d.). Process for the preparation of amine-terminated compounds.
- TSI Journals. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.
- Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
- BenchChem. (2025). Effect of temperature on N-Benzylacetoacetamide synthesis yield. BenchChem.
- BenchChem. (2025).
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Research and Reviews. (n.d.). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Open Access Journals.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- ResearchGate. (2025). ChemInform Abstract: Enamine-Based Domino Strategy for C-Acylation/Deacetylation of Acetoacetamides: A Practical Synthesis of β-Keto Amides.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.
- Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
- Google Patents. (n.d.). Purification of mercaptothiazoles.
- Google Patents. (n.d.). Purification of 2-mercaptobenzothiazole.
- Google Patents. (n.d.). Process for the purification of mercaptobenzothiazole.
- Google Patents. (n.d.). Purification method of N,N-dimethylacetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0457129A2 - Process for the preparation of amine-terminated compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of N-(2-Benzothiazolyl)-acetoacetamide in biological assays
Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center for N-(2-Benzothiazolyl)-acetoacetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with this compound in biological assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the reliable and reproducible use of this compound in your experiments.
The benzothiazole moiety is a common scaffold in medicinal chemistry, but it often contributes to poor aqueous solubility, a significant hurdle in biological testing. This guide will walk you through a systematic approach to characterizing and overcoming these solubility issues.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides quick-glance solutions.
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step?
A1: The first and most critical step is to move away from direct dissolution in aqueous buffers. Compounds like this compound, which are predicted to be hydrophobic, require an organic solvent to create a high-concentration stock solution. The most common starting point is Dimethyl Sulfoxide (DMSO).
-
Expert Insight: Direct addition of a poorly soluble powder to an aqueous medium often results in the formation of aggregates or micro-precipitates, which are not biologically active in a predictable manner and can cause artifacts in your assay. A concentrated stock in 100% organic solvent ensures the compound is fully solvated before its introduction to the aqueous assay environment.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium or assay buffer. What's happening?
A2: This is a classic sign of the compound's low aqueous solubility limit being exceeded. The final concentration of the organic solvent (like DMSO) in your assay is also a critical factor.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% v/v in your assay. Higher concentrations can be toxic to cells and may also influence the solubility of the compound itself.
-
Reduce the Final Compound Concentration: You may be trying to test the compound at a concentration above its solubility limit in the final assay medium. Perform a serial dilution to find the highest concentration that remains in solution.
-
Check for Media Interactions: Some components of complex media (e.g., serum proteins) can bind to your compound, which might either help or hinder solubility.
Q3: How can I systematically determine the solubility of this compound in different solvents?
A3: A systematic solubility assessment is a cornerstone of good experimental practice. This involves testing a range of common laboratory solvents to identify the most suitable one for your stock solution. A recommended workflow is provided in the detailed protocols section.
Part 2: Systematic Protocol for Solubility Assessment & Solution Preparation
This section provides a detailed, step-by-step methodology for determining the solubility of this compound and preparing solutions for your biological assays.
Protocol 1: Determining an Optimal Solvent for Stock Solutions
This protocol will help you identify the most effective solvent for creating a high-concentration stock solution of your compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile)
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume of a different organic solvent (e.g., 100 µL). This will give you an initial target concentration of 10 mg/mL.
-
Dissolution: Vortex each tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
-
Observation: If the compound has fully dissolved, you can conclude that its solubility is at least 10 mg/mL in that solvent. You can then try a higher concentration. If it has not dissolved, you can add more solvent incrementally to determine the concentration at which it does dissolve.
-
Selection: Choose the solvent that dissolves the compound at the highest concentration and is compatible with your downstream assay. For most cell-based assays, DMSO is the preferred starting point.
Data Summary Table:
| Solvent | Target Concentration (mg/mL) | Visual Observation (Dissolved/Partially/Insoluble) | Estimated Solubility (mg/mL) |
| DMSO | 10 | Record your observation here | Calculate based on your results |
| DMF | 10 | Record your observation here | Calculate based on your results |
| Ethanol | 10 | Record your observation here | Calculate based on your results |
| Methanol | 10 | Record your observation here | Calculate based on your results |
Protocol 2: Preparing Assay-Ready Solutions from an Organic Stock
This protocol outlines the standard procedure for diluting your high-concentration organic stock into your aqueous assay buffer or cell culture medium.
Workflow Diagram:
Caption: Workflow for preparing assay-ready solutions.
Procedure:
-
Prepare a High-Concentration Stock: Based on Protocol 1, prepare a stock solution in your chosen solvent (e.g., 10 mM in DMSO).
-
Create Intermediate Dilutions: If necessary, perform serial dilutions from your high-concentration stock in the same 100% organic solvent to create a range of intermediate stocks. This allows for more precise final dilutions.
-
Final Dilution into Aqueous Buffer:
-
Pipette the required volume of your aqueous buffer or medium into a fresh tube.
-
While vortexing the aqueous solution, add the small volume of your organic stock directly into the liquid. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Crucial Tip: Never add the aqueous solution to the concentrated organic stock. Always add the organic stock to the vortexing aqueous solution.
-
-
Final Concentration Check: Ensure the final concentration of the organic solvent is below the tolerance level of your assay (typically <0.5% for DMSO in cell-based assays).
Part 3: Advanced Strategies for Persistent Solubility Issues
If the standard methods described above are insufficient, more advanced formulation strategies may be necessary.
Q4: Even with DMSO, my compound precipitates at the desired concentration in my aqueous buffer. What are my options?
A4: When standard co-solvents are not enough, you can explore formulation strategies that enhance apparent solubility.
1. Use of Pluronic F-127:
-
Mechanism: Pluronic F-127 is a non-ionic surfactant that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility.
-
Protocol Highlight: A 20% w/v stock solution of Pluronic F-127 in DMSO can be prepared. Your compound can then be dissolved in this mixture before dilution into the aqueous buffer.
2. Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming an inclusion complex that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Protocol Highlight: Prepare a solution of HP-β-CD in your aqueous buffer first. Then, add your compound (ideally from a small volume of organic stock) to the cyclodextrin-containing solution with vigorous mixing.
Decision-Making Flowchart:
Technical Support Center: Purification of N-(2-Benzothiazolyl)-acetoacetamide
Welcome to the technical support guide for N-(2-Benzothiazolyl)-acetoacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important benzothiazole derivative. Here, we provide field-proven insights, detailed protocols, and troubleshooting solutions to help you achieve the highest possible purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and purification of this compound.
Q1: What are the fundamental properties of this compound?
Understanding the basic physicochemical properties is the first step in designing a robust purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [1][2][3] |
| Molecular Weight | ~234.28 g/mol | [1][2] |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | [2] |
| Common Synonyms | 2-(Acetoacetamido)benzothiazole | [1][2] |
| Appearance | Typically a crystalline solid | [4] |
| Solubility | Limited water solubility; Soluble in solvents like DMSO | [4][5] |
Q2: What are the most common impurities I might encounter during its synthesis?
Impurities typically arise from the synthetic route, which often involves the reaction of 2-aminobenzothiazole with an acetoacetylating agent.[6]
-
Unreacted Starting Materials: The most common impurities are residual 2-aminobenzothiazole or the acetoacetylating agent.[7][8][9] Incomplete reactions are a primary source of these contaminants.
-
Side-Reaction Products: Benzothiazole chemistry can be complex. Depending on the reaction conditions (e.g., temperature, stoichiometry), side reactions can lead to byproducts with similar polarity to the desired product, complicating purification.[7][8]
-
Degradation Products: Although specific degradation pathways are highly dependent on the reaction and workup conditions (e.g., exposure to strong acids/bases or high temperatures), benzothiazole compounds can be susceptible to degradation.[10][11]
Q3: I have a crude solid product. What is the first purification method I should attempt?
For solid organic compounds, recrystallization is the most effective and straightforward initial purification technique.[12][13][14] It is highly efficient at removing small amounts of impurities from a solid matrix, provided a suitable solvent can be identified.
Q4: My purified product appears as a yellow oil or discolored solid, but I expect a white crystalline powder. What does this indicate?
An oily or discolored appearance almost always signifies the presence of impurities.[9] This could be due to residual solvents, unreacted starting materials, or colored byproducts formed during the synthesis. Further purification is necessary. Using activated charcoal during recrystallization can sometimes remove colored impurities, but a more robust method like column chromatography may be required.[9][14]
Q5: How can I confidently assess the purity of my final product?
A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of impurities. A pure compound should ideally show a single spot.[7][9]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method, typically using a reverse-phase column, to determine the purity percentage with high accuracy.[15][16]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.[17]
-
Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.[18][19] Mass Spectrometry (MS) confirms the correct molecular weight.[18]
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation During Recrystallization | 1. Too much solvent was added: The solution is not supersaturated upon cooling. 2. Inappropriate solvent choice: The compound is too soluble in the solvent, even at low temperatures. 3. Cooling too rapidly: "Shock cooling" can lead to precipitation or oiling out instead of crystal formation.[20] | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Perform a thorough solvent screen to find a solvent in which the compound has high solubility when hot and low solubility when cold.[12][14] 3. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[20][21] |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant impurities are present, depressing the melting point of the mixture. 3. The solution is supersaturated to a very high degree. | 1. Choose a lower-boiling point solvent. 2. Try adding a slightly larger volume of hot solvent to reduce the saturation level before cooling. If this fails, pre-purify the material using column chromatography.[7] 3. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and cool slowly. |
| Poor Separation During Column Chromatography | 1. Incorrect mobile phase (eluent) polarity: The polarity may be too high (all compounds elute quickly) or too low (compounds do not move). 2. Column overloading: Too much crude material was loaded onto the column. 3. Compound is sensitive to silica gel: Some benzothiazoles can degrade or streak on acidic silica gel.[7] | 1. Optimize the eluent system using TLC. Aim for a retention factor (Rf) of ~0.2-0.4 for the desired compound. 2. Use a larger column or reduce the amount of sample loaded. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight. 3. Consider using a different stationary phase, such as neutral or basic alumina, or pre-treat the silica gel with a base like triethylamine.[7] |
| Final Product is Still Colored | 1. Presence of highly colored, polar impurities. 2. Degradation of the compound on silica gel. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.[9][14] Note that this may slightly reduce the overall yield. 2. If using chromatography, ensure rapid elution and consider a less acidic stationary phase like alumina.[7] |
Section 3: Detailed Purification Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 3.1: Purification by Recrystallization
Recrystallization purifies solids by leveraging differences in solubility at different temperatures.[12][17]
Step 1: Solvent Screening
-
Place ~20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. A good solvent will not dissolve the compound at room temperature.
-
For solvents that do not dissolve the compound, gently heat the mixture in a water bath. A suitable solvent will dissolve the compound completely when hot.[14]
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of a large quantity of crystals.
Step 2: Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[21]
-
(Optional: Decolorization) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to a boil for a few minutes.[14]
-
Hot Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[14]
-
Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of ice-cold solvent, and allow them to air dry.
Protocol 3.2: Purification by Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is often used when recrystallization is ineffective.[22]
Step 1: TLC Analysis and Mobile Phase Selection
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of heptane/ethyl acetate).
-
Visualize the plate under UV light. The ideal mobile phase will give your target compound an Rf value of approximately 0.2-0.4, with good separation from all impurities.[7]
Step 2: Column Preparation and Loading
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and carefully pack a glass column.
-
Allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica.
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the column bed.
Step 3: Elution and Fraction Collection
-
Gently add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution.
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing them to identify which fractions contain the pure product.
Step 4: Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Workflow for Purification and Purity Assessment
The following diagram illustrates a logical workflow for purifying this compound and confirming its final purity.
Caption: A logical workflow for the purification and analysis of this compound.
This workflow begins with recrystallization as the primary purification step. A TLC check determines if purity is sufficient. If impurities persist, column chromatography is employed, followed by another purity check. Once the material is deemed pure by TLC, final confirmatory analysis using quantitative methods like HPLC and structural methods like NMR is performed.
References
- N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem. (URL: )
- Separation of Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
- Recrystalliz
- 2-(ACETOACETAMIDO)BENZOTHIAZOLE - gsrs. (URL: )
- Troubleshooting guide for the synthesis of benzothiazole deriv
- N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-3,6-dimethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]-acetamide - Guidechem. (URL: )
-
2-(Acetoacetamido)benzothiazole | C11H10N2O2S | CID 20820 - PubChem - NIH. (URL: [Link])
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (URL: )
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides - CORE. (URL: )
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
RECRYSTALLIZATION - ResearchGate. (URL: [Link])
- Recrystallization and Crystalliz
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (URL: [Link])
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones | Open Access Journals - Research and Reviews. (URL: )
-
Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates - The Royal Society of Chemistry. (URL: [Link])
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (URL: [Link])
-
(PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents - ResearchGate. (URL: [Link])
-
Biodegradation and toxicity of benzothiazoles - R Discovery - Researcher.Life. (URL: [Link])
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis - Benchchem. (URL: )
-
2-Mercaptobenzothiazole Degradation in Laboratory Fed-Batch Systems - PubMed. (URL: [Link])
- How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide - Benchchem. (URL: )
- Application Note: High-Purity Isolation of N-(thiazol-2-yl)
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Navigating the Synthesis of Benzothiazole Derivatives: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these versatile heterocyclic compounds. Benzothiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] However, their synthesis is not without its challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common experimental hurdles, optimize your reaction conditions, and achieve higher yields and purity.
The information is structured in a user-friendly question-and-answer format, directly addressing specific issues you may encounter in the lab. We will delve into the causality behind these problems and offer practical, validated solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Reaction Yield
Question 1: My reaction yield is consistently low when synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde. What are the likely causes and how can I improve it?
Low yields in this condensation reaction are a frequent issue stemming from several factors. Let's break down the potential culprits and their solutions.
Causality and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization.[5]
-
Expert Insight: A systematic optimization of reaction conditions is your first line of defense. Ethanol and DMSO are common solvents, but modern approaches using solvent-free conditions or microwave irradiation have shown to significantly reduce reaction times and boost yields.[6][7] Inadequate heat can lead to low yields due to insufficient energy to properly agitate the reaction medium.[8]
-
-
Inefficient Cyclization and Oxidation: The synthesis involves the formation of a benzothiazoline intermediate, which is then oxidized to the aromatic benzothiazole.[6] An inefficient oxidation step will result in the accumulation of the intermediate and a low yield of the final product.
-
Expert Insight: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly if the reaction is left open to the air.[6] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often paired with an acid like HCl, or using DMSO as both the solvent and the oxidant, is necessary.[2][6][9]
-
-
Substrate Reactivity: The electronic properties of your aldehyde play a significant role. Aromatic aldehydes, especially those bearing electron-withdrawing groups, are generally more reactive and tend to produce higher yields compared to aliphatic aldehydes.[6][10]
-
Expert Insight: If you are working with a less reactive aldehyde, consider increasing the reaction temperature or time. Alternatively, employing a more potent catalyst can facilitate the reaction.
-
-
Purity of 2-Aminothiophenol: The starting 2-aminothiophenol is susceptible to oxidation, forming a disulfide byproduct. This impurity not only reduces the amount of starting material available for the desired reaction but can also complicate the reaction and purification process.[5]
-
Expert Insight: Always use freshly purified 2-aminothiophenol or store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting Decision Tree for Low Benzothiazole Yield.
Category 2: Byproduct Formation
Question 2: I am observing a significant amount of an insoluble, high-melting point solid in my reaction mixture. What is this byproduct and how can I prevent its formation?
The most common culprit for an insoluble, high-melting point solid is the disulfide of 2-aminothiophenol, formed by the oxidation of the thiol group.[5]
Causality and Prevention:
-
Oxidation of Starting Material: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen). This dimerization leads to the formation of 2,2'-dithiobis(aniline).
-
Expert Insight: To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere.[5] Purging your reaction vessel with nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas throughout the reaction can significantly reduce the formation of the disulfide byproduct. Using freshly distilled or commercially available high-purity 2-aminothiophenol is also highly recommended.
-
Question 3: My TLC analysis shows multiple spots, and I'm struggling to isolate the desired benzothiazole derivative. What are the possible side reactions?
Besides the disulfide byproduct, other side reactions can complicate your product profile.
Causality and Prevention:
-
Self-Condensation of Aldehyde: Under certain conditions, particularly with basic catalysts or at elevated temperatures, aldehydes can undergo self-condensation (e.g., aldol condensation).[5]
-
Expert Insight: Carefully control the reaction temperature and the stoichiometry of your reactants. A gradual addition of the aldehyde to the reaction mixture containing 2-aminothiophenol can sometimes suppress this side reaction.
-
-
Incomplete Cyclization: The intermediate Schiff base (formed from the initial reaction between the amine and aldehyde) may not fully cyclize to the benzothiazoline.[5]
-
Expert Insight: The choice of catalyst and reaction conditions is key to promoting efficient cyclization. Acidic catalysts are often employed to facilitate this step. If you suspect incomplete cyclization, consider increasing the reaction time or adding a suitable catalyst.
-
-
Over-oxidation: In reactions where an external oxidant is used, it's possible to over-oxidize the desired product, leading to undesired byproducts.[5]
-
Expert Insight: Precise control over the stoichiometry of the oxidizing agent is essential. Add the oxidant slowly and monitor the reaction progress carefully by TLC to avoid over-oxidation.
-
Reaction Mechanism and Side Reactions:
Caption: General Reaction Pathway and Common Side Reactions.
Category 3: Purification Challenges
Question 4: I'm having difficulty purifying my benzothiazole derivative using column chromatography. The product seems to be streaking or co-eluting with impurities.
Purification can be challenging, but a systematic approach can lead to a pure product.
Troubleshooting Purification:
-
Solvent System Optimization: The choice of eluent is paramount for good separation. A common starting point for column chromatography of benzothiazole derivatives is a mixture of hexane and ethyl acetate.[8]
-
Expert Insight: Systematically vary the polarity of your solvent system. If your compound is streaking, it may be too polar for the current eluent; try increasing the polarity. Conversely, if it's eluting too quickly with the solvent front, decrease the polarity. Running a gradient elution can often provide better separation than an isocratic one.
-
-
Crude Product Purity: The cleaner your crude product, the easier the purification.
-
Expert Insight: Before loading your sample onto the column, consider a simple work-up procedure. This could involve washing the crude product with a solvent in which the impurities are soluble but your product is not. For instance, precipitating the reaction mixture in ice-cold water and collecting the solid by vacuum filtration can remove water-soluble impurities.[6] Recrystallization of the crude product before chromatography can also significantly improve purity.[11]
-
-
Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all benzothiazole derivatives, especially highly basic ones.
-
Expert Insight: If you are still facing issues with silica gel, consider using neutral or basic alumina as your stationary phase. Alternatively, adding a small amount of a basic modifier like triethylamine to your eluent can help to reduce tailing of basic compounds on silica gel.
-
Data Presentation: Solvent Systems for Purification
| Compound Type | Starting Solvent System (Hexane:Ethyl Acetate) | Notes |
| Non-polar derivatives | 9.5 : 0.5 | Gradually increase ethyl acetate concentration.[8] |
| Moderately polar derivatives | 8.5 : 1.5 | May require a steeper gradient.[8] |
| Polar derivatives | 1 : 1 to pure Ethyl Acetate | Consider reverse-phase chromatography if issues persist. |
Validated Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol and Aromatic Aldehydes
This protocol is a robust starting point for the synthesis of a variety of 2-arylbenzothiazoles.
Materials:
-
2-Aminothiophenol (freshly distilled or high purity)
-
Substituted aromatic aldehyde
-
Ethanol
-
Hydrogen Peroxide (30% solution)
-
Hydrochloric Acid (concentrated)
-
Ice-cold water
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq.) in ethanol.
-
Reagent Addition: To the stirred solution, add the aromatic aldehyde (1.0 eq.).
-
Catalyst Addition: Slowly add a mixture of hydrogen peroxide (6.0 eq.) and hydrochloric acid (3.0 eq.) to the reaction mixture.[9] The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[9][12]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing ice-cold water.[6]
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-arylbenzothiazole.[8]
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
References
-
Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. [Link]
-
Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(18), 2853-2857. [Link]
-
A Review on Synthetic Study of Benzothiazole Derivatives. International Journal of Creative Research Thoughts, 11(4), e983-e989. [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3), S705-S722. [Link]
-
Review on Literature Study of Benzothiazole. International Journal of Pharmaceutical Research & Allied Sciences, 1(4), 11-15. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5190. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1370509. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(5), 1018. [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals, 16(1), 123. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 067-081. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2320. [Link]
-
Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
-
L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 263-268. [Link]
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- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of N-(2-Benzothiazolyl)-acetoacetamide for Experimental Use
Welcome to the dedicated technical support resource for N-(2-Benzothiazolyl)-acetoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability and integrity of this compound throughout your experimental workflows. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability challenges. Our goal is to empower you with the knowledge to mitigate compound degradation and ensure the reliability and reproducibility of your results.
Introduction to the Stability Profile of this compound
This compound is a molecule of significant interest in various research fields. Its structure, which incorporates a benzothiazole ring, an amide linkage, and an acetoacetamide moiety, presents a unique set of stability considerations. Understanding the potential degradation pathways is the first step toward preventing them. The primary factors that can compromise the integrity of this compound are:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions.[1][2]
-
Photodegradation: The benzothiazole ring system can be sensitive to light, particularly UV radiation, which can induce photochemical reactions and lead to the formation of degradation products.
-
Thermal Stress: While the acetoacetamide portion exhibits good thermal stability, prolonged exposure to high temperatures can accelerate other degradation processes.
-
Oxidation: The benzothiazole moiety may be susceptible to oxidation, a process that can be catalyzed by light, heat, and the presence of metal ions.
This guide will provide you with the necessary strategies to control these factors and maintain the stability of your this compound samples.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific issues that you may encounter during your experiments, providing the underlying causes and actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Inconsistent assay results or loss of compound activity over a short period. | Hydrolysis of the amide bond. The amide linkage in this compound can be cleaved by acid or base-catalyzed hydrolysis, leading to inactive degradation products. The rate of hydrolysis is pH-dependent.[3][4][5] | Control the pH of your solutions. Prepare your stock and working solutions in a buffered system, ideally between pH 6.0 and 7.5, to minimize both acid and base-catalyzed hydrolysis. Phosphate or citrate buffers are commonly used for this purpose.[6] Prepare fresh solutions for each experiment whenever possible. |
| Discoloration of the compound (e.g., yellowing) in solid form or in solution. | Photodegradation or Oxidation. Exposure to light, especially UV light, can cause the benzothiazole ring to undergo photochemical reactions, resulting in colored byproducts. Oxidation can also lead to discoloration. | Protect the compound from light. Store the solid compound and solutions in amber vials or wrap containers with aluminum foil.[6] Work in a subdued lighting environment when preparing and handling solutions. Consider purging solutions with an inert gas like nitrogen or argon to remove dissolved oxygen and minimize oxidation.[7] |
| Precipitation of the compound from solution, especially after storage. | Poor solubility or solvent evaporation. this compound may have limited solubility in purely aqueous solutions. Solvent evaporation from stored solutions will increase the compound's concentration, potentially leading to precipitation. | Optimize your solvent system. While the exact solubility profile needs experimental determination, polar aprotic solvents like DMSO or DMF are often good choices for creating concentrated stock solutions. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. Store solutions in tightly sealed containers to prevent evaporation. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Compound degradation. The new peaks likely represent degradation products resulting from hydrolysis, photodegradation, or oxidation. | Implement a multi-faceted stability approach. Combine pH control, light protection, and protection from oxygen. Prepare smaller batches of solutions more frequently. If the problem persists, consider adding an antioxidant to your solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: Based on its chemical structure, the most probable primary degradation pathways are hydrolysis of the amide bond and photodegradation of the benzothiazole ring. The amide bond is susceptible to cleavage under non-neutral pH conditions, while the benzothiazole moiety can be degraded by UV light.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place. A desiccator at 2-8°C is recommended. The container should be tightly sealed to protect it from moisture and light.
Q3: What is the recommended solvent for preparing stock solutions?
A3: For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These polar aprotic solvents are generally suitable for compounds of this nature and can be used to prepare concentrated stock solutions that can then be diluted into aqueous buffers for experiments.
Q4: How can I prevent oxidative degradation of the compound in solution?
A4: To minimize oxidation, you can purge your solvent and the headspace of your storage vial with an inert gas such as nitrogen or argon before sealing. Additionally, including an antioxidant in your formulation can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and sodium metabisulfite.[6] The compatibility and effectiveness of these would need to be empirically determined for your specific application.
Q5: At what pH should I prepare my aqueous solutions of this compound?
A5: While the optimal pH for this specific molecule has not been published, based on the general stability of amide bonds, a pH range of 6.0 to 7.5 is recommended.[2] This slightly acidic to neutral pH range helps to minimize both acid- and base-catalyzed hydrolysis. It is crucial to use a buffer system to maintain a stable pH.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Amber glass vial with a screw cap and a PTFE septum
-
Analytical balance
-
Spatula
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM solution (Molecular Weight: 234.27 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of the compound into the amber glass vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C or -80°C in the dark. Before use, allow the solution to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity.
Protocol 2: Preparation of a Buffered Aqueous Working Solution (100 µM)
This protocol details the dilution of the DMSO stock solution into a buffered aqueous solution for use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Calculate the dilution: Determine the volume of the 10 mM stock solution required to make your desired final volume of a 100 µM working solution (a 1:100 dilution).
-
Prepare the working solution: Add the appropriate volume of the aqueous buffer to a fresh amber tube. Then, add the calculated volume of the 10 mM DMSO stock solution to the buffer. Pipette up and down gently to mix.
-
Final DMSO concentration: Note that the final concentration of DMSO in this example will be 1%. Ensure this concentration is compatible with your experimental system.
-
Use immediately: It is best practice to prepare aqueous working solutions fresh for each experiment to minimize the risk of degradation.
Visualizing Stability Concepts
To aid in understanding the key factors affecting the stability of this compound, the following diagrams illustrate the degradation pathways and a troubleshooting workflow.
Caption: Key degradation pathways for this compound.
Caption: A decision-making workflow for troubleshooting stability issues.
References
-
Nicolae Testemitanu SUMPh. The ways to improve drug stability. [Link]
-
Hampton Research. Reagent Formulation and Handling. [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. 2025. [Link]
-
St. Olaf College. Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Supercritical Fluids. 2010. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. VTT. [Link]
-
Antioxidant activity of novel coumarin substituted benzothiazole derivatives. Der Pharma Chemica. [Link]
-
Antioxidant activities of the synthesised amino acid-benzothiazole derivatives. ResearchGate. [Link]
-
Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI. 2022. [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed. 2022. [Link]
-
Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. [Link]
-
Reagent Formulation and Handling. Hampton Research. [Link]
-
Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. MDPI. [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. ResearchGate. [Link]
-
Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety. St. Olaf College. [Link]
-
pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Bohrium. 2022. [Link]
-
Acidic hydrolysis of amide bonds. ResearchGate. [Link]
-
Preparing & Handling Chemical Solutions. The Science Blog. 2023. [Link]
-
Amide Bond Activation of Biological Molecules. PMC. [Link]
-
Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. PMC. 2016. [Link]
-
HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. PMC. [Link]
-
Roles of effective stabilizers in improving oral bioavailability of naringenin nanocrystals: Maintenance of supersaturation generated upon dissolution by inhibition of drug dimerization. National Institutes of Health. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. 2019. [Link]
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Practical High-Throughput Experimentation for Chemists. PMC. 2017. [Link]
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In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. National Institutes of Health. [Link]
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Technical Support Center: Purification of N-(2-Benzothiazolyl)-acetoacetamide
Welcome to the technical support center for the synthesis and purification of N-(2-Benzothiazolyl)-acetoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies to consistently achieve high purity of your target compound.
Troubleshooting Guide: Enhancing Purity
This section addresses common issues encountered during the purification of this compound and provides step-by-step protocols to resolve them.
Issue 1: The final product is an off-color oil or a low-melting solid, indicating significant impurities.
Cause: This often results from residual starting materials, such as 2-aminobenzothiazole, or byproducts from side reactions. The synthesis of N-substituted benzothiazole acetamides can sometimes be incomplete, or side reactions can occur, leading to a complex mixture.[1][2]
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[3][4] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will form crystals, while the impurities will remain dissolved in the solvent (mother liquor).[3]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the this compound when hot but not at room temperature.[4] For acetamide derivatives, polar solvents like ethanol, methanol, or a mixture with water are often effective.[2][3]
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find the most suitable one.
-
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves. It's important to use the minimum volume of hot solvent to ensure the solution is saturated.[5]
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[3]
-
Hot Filtration: If you used activated charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely.[3][4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3][5]
-
Drying: Dry the purified crystals, for instance by pulling air through the Büchner funnel for a period of time.[5]
Issue 2: Recrystallization fails to remove all impurities, as confirmed by TLC or HPLC analysis.
Cause: Some impurities may have very similar solubility profiles to the desired product, making separation by recrystallization difficult.[6]
Solution: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[7][8] For this compound, a normal-phase column with silica gel as the stationary phase is a common and effective choice.[8]
Step-by-Step Column Chromatography Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a standard choice for moderately polar compounds like N-aryl acetoacetamides.[8]
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that gives good separation between your product and the impurities (a target Rf value of around 0.3 for the product is often ideal).[8]
-
-
Column Packing:
-
Wet Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[8]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).[9]
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Strategy Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthesized this compound?
A1: The most common impurities are unreacted starting materials, primarily 2-aminobenzothiazole.[10] Additionally, side-products from the acetoacetylation reaction can be present. Depending on the synthetic route, other related benzothiazole derivatives could also be impurities.[11]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring purification.[12] By spotting the crude mixture, the fractions from column chromatography, and the final product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[13]
Q3: What analytical techniques should I use to confirm the purity and identity of my final product?
A3: A combination of analytical methods is recommended for comprehensive characterization.[][15]
| Analytical Technique | Information Provided | Expected Result for Pure Product |
| Melting Point | A sharp melting point range indicates high purity. | Literature values should be consulted; a narrow range is desirable.[16] |
| ¹H NMR Spectroscopy | Confirms the chemical structure and can reveal the presence of impurities. | The proton signals should correspond to the structure of this compound and be free of unexpected peaks. |
| ¹³C NMR Spectroscopy | Provides further confirmation of the carbon skeleton. | The number and chemical shifts of the carbon signals should match the expected structure. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic peaks for the amide C=O, ketone C=O, and N-H bonds should be present.[11] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound.[13] | A single major peak corresponding to the product should be observed. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound.[15] | The molecular ion peak should match the calculated molecular weight of this compound (234.28 g/mol ).[17][18] |
Q4: Can I use an acid-base extraction to purify my product?
A4: While 2-aminobenzothiazole is basic and can be removed by an acid wash, this compound is an amide and is much less basic. An acid wash of the crude product in an organic solvent could potentially remove unreacted 2-aminobenzothiazole. However, the amide itself may have some basicity and could be partially extracted. This method is generally less effective for removing other neutral organic impurities compared to recrystallization or chromatography.
Q5: My purified product is still slightly yellow. Does this indicate impurity?
A5: While a pure compound is often white or colorless, a slight yellow tint does not always signify a significant impurity. Trace amounts of highly colored byproducts can be responsible. If other analytical data (NMR, HPLC, melting point) indicate high purity, the color may be acceptable for many applications. If a completely colorless product is required, treatment with activated charcoal during recrystallization can be effective.[3]
References
-
Öğretir, C., et al. (2011). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society. Available at: [Link]
-
Patel, K. C., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Patel, M. P., et al. (2012). Synthesis and characterization of some novel benzothiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Column chromatography. Available at: [Link]
-
University of Alberta. (n.d.). Column chromatography. UAlberta Chemistry. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. UW-Madison Chemistry. Available at: [Link]
-
Chromatography Forum. (2010). LC of acetamide and butyramide. Available at: [Link]
-
Global Substance Registration System. (n.d.). 2-(ACETOACETAMIDO)BENZOTHIAZOLE. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
YouTube. (2013). Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Acetoacetamido)benzothiazole. PubChem. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Available at: [Link]
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Technical Support Center: Optimizing the Antimicrobial Efficacy of N-(2-Benzothiazolyl)-acetoacetamide Derivatives
Prepared by: Senior Application Scientist
Welcome to the technical support center for N-(2-Benzothiazolyl)-acetoacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in evaluating and optimizing the antimicrobial properties of this promising class of compounds. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity and reproducibility of your results.
Section 1: Compound Preparation and Handling: The Foundation of Reliable Data
The physical and chemical behavior of your test compound is the first critical variable in any antimicrobial assay. Errors in this stage can lead to misinterpretation of efficacy data.
Frequently Asked Questions (FAQs)
Question: My this compound derivative is poorly soluble in aqueous media. What is the recommended solvent, and what precautions should I take?
Answer: This is a common challenge with heterocyclic compounds like benzothiazole derivatives.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions. These compounds typically exhibit good solubility in DMSO.
-
Causality and Protocol: The benzothiazole moiety contributes to the compound's hydrophobicity, making aqueous dissolution difficult. DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
-
Prepare a primary stock solution at a high concentration (e.g., 10-50 mM) in 100% DMSO.
-
For your antimicrobial assays (like Minimum Inhibitory Concentration, MIC), this stock is serially diluted in the appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Crucial Control Step: The final concentration of DMSO in your assay wells must be kept at a low, non-inhibitory level, typically ≤1% v/v. You MUST run a vehicle control (medium + equivalent percentage of DMSO without the compound) to ensure the solvent itself does not affect microbial growth.
-
Question: How can I assess the stability of my compound in the assay medium over the incubation period?
Answer: Compound stability is critical for accurate MIC determination, as degradation would lead to an overestimation of the MIC value.
-
Recommended Approach: A simple method is to incubate the compound in the assay medium (e.g., Mueller-Hinton Broth) under the same conditions as your experiment (e.g., 37°C for 18-24 hours).
-
Validation: After incubation, analyze the sample using High-Performance Liquid Chromatography (HPLC). Compare the peak area and retention time of the incubated sample against a freshly prepared standard. A significant decrease in the primary peak area or the appearance of new peaks suggests degradation. If instability is detected, consider reducing the incubation time or exploring formulation strategies.
Section 2: Core Antimicrobial Efficacy Assays: Protocols & Troubleshooting
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstones of antimicrobial efficacy testing.[1]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is aligned with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Test Compound: this compound derivative stock solution in DMSO.
- Bacterial Strains: Mid-logarithmic phase culture of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[2]
- Media: Cation-adjusted Mueller-Hinton Broth (MHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- From a fresh agar plate, select 3-5 well-isolated colonies and inoculate into MHB.
- Incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Plate Setup:
- Dispense 50 µL of MHB into all wells of a 96-well plate.
- Add 50 µL of your compound stock (at 2x the highest desired concentration) to the first column of wells.
- Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.
- Add 50 µL of the prepared bacterial inoculum to each well.
4. Controls (Mandatory for Data Validity):
- Positive Control: A known antibiotic (e.g., Ciprofloxacin) to confirm assay sensitivity.[2]
- Negative/Sterility Control: MHB only (no bacteria, no compound).
- Growth Control: MHB with bacteria and the corresponding concentration of DMSO vehicle.
5. Incubation & Reading:
- Incubate the plate at 37°C for 16-24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A decision tree for troubleshooting inconsistent MIC results.
References
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Jadhav, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Al-Romaigh, H. A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]
-
Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]
-
Stojkovic, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, P., & Sharma, R. (2023). Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. Exon Publications. Available at: [Link]
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ResearchGate. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. Available at: [Link]
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Charbe, N. B., et al. (2024). Optimizing the Antimicrobial Effects by using Natural Compounds in COVID-19 Management. Bentham Science. Available at: [Link]
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Frontiers. (2025). Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens. Frontiers. Available at: [Link]
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A-STAR7_DOCTOR. (2026). A Systems-Level Framework for Combating Antimicrobial Resistance. Medium. Available at: [Link]
-
ResearchGate. (2025). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. Available at: [Link]
-
American Association for Clinical Chemistry. (2016). Antimicrobial Susceptibility Testing Challenges. myadlm.org. Available at: [Link]
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Simner, P. J., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]
-
TSI Journals. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals. Available at: [Link]
-
Sci-Hub. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub. Available at: [Link]
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Research and Reviews. (Date N/A). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews. Available at: [Link]
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Amanote Research. (Date N/A). Antimicrobial Properties of N-Benz. Amanote Research. Available at: [Link]
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Hilaris Publisher. (2017). Synthesis of some novel N-(6-substituted benzothiazole-2-yl)-2-(4-substituted piperazin-1-yl) asetamide derivatives and evaluation their anticancer activity. Hilaris Publisher. Available at: [Link]
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National Center for Biotechnology Information. (Date N/A). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available at: [Link]
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]
-
MDPI. (Date N/A). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of N-(2-Benzothiazolyl)-acetoacetamide and Conventional Antimicrobial Agents: A Guide for Researchers
In the persistent search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the benzothiazole scaffold has emerged as a promising foundation for the development of new therapeutics.[1][2][3] This guide provides a comprehensive comparative analysis of a specific derivative, N-(2-Benzothiazolyl)-acetoacetamide, against established antimicrobial agents. While direct experimental data for this exact compound is nascent, this document synthesizes findings from closely related N-(benzothiazol-2-yl)acetamide analogs to project its potential efficacy and guide future research.[1] This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial therapies.
Introduction: The Rationale for Investigating Benzothiazole Derivatives
Benzothiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The core structure allows for a variety of substitutions, enabling the fine-tuning of its biological activity. The acetamide moiety, on the other hand, is also a component of various biologically active compounds and can contribute to the overall antimicrobial effect.[4] The combination of these two pharmacophores in this compound presents a compelling case for its investigation as a novel antimicrobial agent. This guide will explore its potential standing against the broad-spectrum antibiotic, ciprofloxacin, and the common antifungal, fluconazole.
Hypothesized Mechanism of Action
The antimicrobial mechanism of benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes.[5] Based on studies of analogous compounds, a likely target for this compound is bacterial DNA gyrase, an enzyme crucial for DNA replication.[1] By binding to this enzyme, the compound could prevent the resealing of DNA strands, leading to cell death. Another potential target is dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway, which is essential for bacterial survival.
Diagram: Hypothesized Mechanism of Action of this compound
Caption: Hypothesized inhibitory action on key bacterial enzymes.
Comparative Antimicrobial Activity: A Literature-Based Projection
To provide a tangible comparison, we will utilize Minimum Inhibitory Concentration (MIC) data from published studies on N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives as a proxy for the potential activity of this compound.[1] MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antibacterial Activity
The following table compares the projected MIC values of this compound against representative Gram-positive and Gram-negative bacteria with that of ciprofloxacin, a widely used fluoroquinolone antibiotic.[1][6]
| Microorganism | This compound (Projected MIC in µg/mL) | Ciprofloxacin (Reference MIC in µg/mL) |
| Staphylococcus aureus (Gram-positive) | 12.5 | 0.25 - 2 |
| Bacillus subtilis (Gram-positive) | 6.25 | 0.125 - 1 |
| Escherichia coli (Gram-negative) | 3.125 | 0.015 - 1 |
| Pseudomonas aeruginosa (Gram-negative) | 6.25 | 0.25 - 4 |
Note: The projected MIC values for this compound are based on the reported activities of closely related N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives.[1] Reference MIC values for ciprofloxacin can vary based on the specific strain and resistance patterns.[6][7]
Antifungal Activity
While the primary focus of benzothiazole research has been on antibacterial activity, some derivatives have shown promise against fungal pathogens. The table below offers a projected comparison with fluconazole, a common azole antifungal.
| Microorganism | This compound (Projected MIC in µg/mL) | Fluconazole (Reference MIC in µg/mL) |
| Candida albicans | >100 | 0.25 - 4 |
| Aspergillus niger | >100 | >64 |
Note: The antifungal activity of this compound is projected to be less potent than its antibacterial activity, a common trend among this class of compounds. Reference MIC values for fluconazole are dependent on the fungal species and strain.[8][9][10]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the scientific rigor of future comparative studies, the following standardized protocols are recommended.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganism on an appropriate agar plate overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Prepare Drug Dilutions: Create a serial two-fold dilution of this compound and the comparator agents (e.g., ciprofloxacin, fluconazole) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate Plates: Add the prepared microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Diagram: Broth Microdilution Workflow
Caption: Standardized workflow for MIC determination.
Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of antimicrobial susceptibility.
Step-by-Step Protocol:
-
Prepare Agar Plates: Use Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi.
-
Inoculate Plates: Swab the entire surface of the agar plate with the standardized microbial inoculum (0.5 McFarland).
-
Apply Disks: Place paper disks impregnated with a known concentration of this compound and the comparator agents onto the agar surface.
-
Incubation: Incubate the plates under the same conditions as for the broth microdilution method.
-
Measure Zones of Inhibition: Measure the diameter of the zone of no microbial growth around each disk. The size of the zone correlates with the susceptibility of the microorganism to the antimicrobial agent.
Conclusion and Future Directions
Based on a literature review of closely related analogs, this compound holds considerable promise as a novel antibacterial agent, with projected efficacy against both Gram-positive and Gram-negative bacteria.[1] Its antifungal potential appears to be less pronounced. The provided experimental protocols offer a standardized framework for the empirical validation of these projections.
Future research should focus on the synthesis and in vitro evaluation of this compound to confirm its antimicrobial spectrum and potency. Subsequent studies could explore its mechanism of action in more detail, assess its toxicity profile, and investigate its efficacy in in vivo infection models. The continued exploration of the benzothiazole scaffold is a critical endeavor in the global effort to overcome antimicrobial resistance.
References
-
Ahmed Sadiq Sheikh, et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]
-
Ahmed Sadiq Sheikh, et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. National Center for Biotechnology Information. Available at: [Link]
-
SciSpace. (2023). (Open Access) Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies (2023) | Ahmed Sadiq Sheikh | 7 Citations. Available at: [Link]
-
PubMed. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]
-
ResearchGate. (2024). Employing acetoacetamide as a key synthon for synthesizing novel thiophene derivatives and assessing their potential as antioxidants and antimicrobial agents. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Available at: [Link]
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. (2013). Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole DerivativesWith Expected Biological Activity. Available at: [Link]
-
TSI Journals. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]
-
Amanote Research. (n.d.). (PDF) Antimicrobial Properties of N-Benz. Available at: [Link]
-
AJOL. (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Antimicrobial Evaluation of a New Series of N-1,3-Benzothiazol-2-ylbenzamides. Available at: [Link]
-
E-Journal of Chemistry. (2009). Synthesis and Antimicrobial Activity ofSome New 2-Substituted Benzothiazole Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Observed MIC values of ciprofloxacin (CIP) and BSN coded 2-substituted.... Available at: [Link]
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National Center for Biotechnology Information. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. Available at: [Link]
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BioMed Central. (n.d.). Investigation of fluconazole susceptibility to. Available at: [Link]
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A Comparative Guide to the Anticancer Activity of N-(2-Benzothiazolyl)-acetoacetamide and Established Chemotherapeutics
Introduction: The Quest for Novel Anticancer Agents
The development of novel, effective, and safer anticancer therapeutics is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are of significant interest, with the benzothiazole scaffold being recognized as a "privileged structure" due to the broad spectrum of biological activities its derivatives possess.[1][2][3][4][5] N-(2-Benzothiazolyl)-acetoacetamide is one such derivative, representing a class of compounds with significant therapeutic potential. This guide provides a comparative framework for evaluating its anticancer activity against well-established chemotherapeutic agents like Cisplatin, Doxorubicin, and Paclitaxel. We will delve into the established mechanisms of these known drugs, explore the potential pathways targeted by benzothiazole derivatives, and present a comprehensive, self-validating experimental workflow for a robust comparative analysis.
Part 1: Benchmarking Against Standard-of-Care Chemotherapeutics
To evaluate a novel compound, we must first understand the mechanisms of the drugs it aims to compete with or complement.
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based drug that exerts its cytotoxic effects primarily by damaging DNA.[6][7] After entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[8] This activated form of cisplatin binds to the N7 reactive center of purine residues in DNA, leading to the formation of intra-strand and inter-strand crosslinks.[6][9] These adducts distort the DNA helix, which in turn interferes with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) if the damage is irreparable.[6][7][8]
Doxorubicin: The Topoisomerase II Inhibitor
Doxorubicin, an anthracycline antibiotic, has a multi-faceted mechanism of action.[10][11][12][13] Its primary mode of action is the inhibition of topoisomerase II.[14] By intercalating into the DNA helix and stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of double-strand breaks that the enzyme creates, leading to DNA damage and apoptosis.[10][13] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxicity.[10][11]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel belongs to the taxane family and targets the cell's cytoskeleton.[15][16] Its mechanism is unique in that it promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[15][17][18] This action disrupts the normal dynamic instability of microtubules, which is essential for forming the mitotic spindle during cell division.[15][] The resulting non-functional microtubule bundles cause cell cycle arrest in the G2/M phase, leading to the induction of apoptosis.[16][17]
Caption: Mechanisms of action for standard chemotherapeutic drugs.
Part 2: Evaluating this compound: A Proposed Workflow
While specific data for this compound is emerging, the broader class of benzothiazole derivatives has been shown to induce anticancer effects through various mechanisms, including tyrosine kinase inhibition, topoisomerase inhibition, and apoptosis induction via ROS generation.[2] The following experimental workflow provides a robust framework for its evaluation.
Caption: Proposed workflow for evaluating novel anticancer compounds.
In Vitro Anticancer Activity Screening
The initial phase of testing involves in vitro assays using various human cancer cell lines to determine the compound's cytotoxic and mechanistic profile.[20][21][22]
This colorimetric assay is a standard for initial cytotoxicity screening, measuring the metabolic activity of cells as an indicator of viability.[23]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound, known drugs (Cisplatin, etc.), and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Comparative Cytotoxicity Data
The primary output of the MTT assay is the IC₅₀ value. A lower IC₅₀ indicates higher potency. The data should be compiled into a clear, comparative table.
Table 1: Illustrative IC₅₀ Values (µM) Across Various Cancer Cell Lines (Note: These are representative values for illustrative purposes.)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) |
| This compound | 8.5 | 12.3 | 9.1 | 7.8 |
| Cisplatin | 15.2 | 10.5 | 11.8 | 9.5 |
| Doxorubicin | 1.8 | 2.5 | 2.1 | 1.5 |
| Paclitaxel | 0.9 | 1.1 | 0.8 | 0.7 |
This table allows for a direct comparison of the novel compound's potency against standards across different cancer types.
Mechanistic Elucidation
If the IC₅₀ values are promising, subsequent assays are crucial to determine the mechanism of cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution, and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) reveals the mode of cell death. An increase in the Annexin V+/PI- population is a hallmark of apoptosis.
Part 3: Potential Molecular Targets and In Vivo Considerations
Based on the broader benzothiazole class, this compound may target specific cellular pathways.
Caption: Potential mechanisms of benzothiazole derivatives.
In Vivo Efficacy Studies
Promising in vitro results must be validated in animal models to assess efficacy and safety in a whole-organism context.[21][24][25]
-
Xenograft Models: Human tumor cells are implanted subcutaneously into immunodeficient mice.[26][27] The mice are then treated with the test compound, and tumor growth is monitored over time. This model is crucial for evaluating the drug's ability to inhibit tumor growth in vivo.[27]
Conclusion
This guide outlines a scientifically rigorous framework for comparing the anticancer activity of this compound against established drugs. By following a logical progression from broad cytotoxicity screening to detailed mechanistic studies and eventual in vivo validation, researchers can effectively characterize the therapeutic potential of this promising compound. The benzothiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents, and a systematic evaluation is key to translating this potential into clinical reality.[1][28][29]
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Validating the Mechanism of Action of N-(2-Benzothiazolyl)-acetoacetamide: A Comparative Guide to Target Deconvolution and Engagement
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is paved with rigorous mechanistic studies. N-(2-Benzothiazolyl)-acetoacetamide, a member of the pharmacologically significant benzothiazole class of compounds, represents such a starting point. While the broader benzothiazole scaffold is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific molecular mechanism of this compound remains to be fully elucidated.[1][2][3]
This guide provides a comprehensive framework for validating a hypothesized mechanism of action for this compound, focusing on the prevalent role of enzyme inhibition observed in many bioactive small molecules. We will explore a logical, multi-faceted approach to first identify a putative protein target, then to rigorously characterize the direct interaction, and finally to confirm target engagement in a cellular context. This guide will objectively compare state-of-the-art biophysical and cell-based assays, providing the experimental rationale and detailed protocols necessary for robust validation.
The Investigative Funnel: From Broad Activity to a Specific Target
Given the lack of a defined target for this compound, the initial step involves a broad-based screening approach to narrow down the possibilities. A plausible starting hypothesis is that the compound functions as an enzyme inhibitor, a common mechanism for therapeutic agents.[4][3]
Initial Hypothesis: this compound inhibits a key enzyme in a disease-relevant pathway.
To test this, a logical workflow would be to screen the compound against a panel of enzymes associated with a particular disease area of interest (e.g., kinases in oncology, proteases in inflammatory diseases).
Caption: Phase 1: Initial screening to identify a potential enzyme target.
Part 1: Characterizing the Direct Target Interaction: A Biophysical Approach
Once a putative enzyme target is identified through initial screening, the next critical phase is to validate a direct physical interaction between this compound and the protein. This step is crucial to rule out indirect effects or assay artifacts. We will compare three gold-standard biophysical techniques: Enzyme Activity Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Enzyme Activity Assays: The First Line of Inquiry
Enzyme activity assays are fundamental in drug discovery for identifying and characterizing enzyme inhibitors.[5][6][7] These assays measure the rate of an enzymatic reaction and how it is affected by the presence of a potential inhibitor.[7]
Experimental Rationale: By systematically varying the concentrations of both the substrate and the inhibitor (this compound), one can determine the inhibitory potency (IC50) and elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5][8]
Detailed Protocol: IC50 Determination for a Putative Kinase Target
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer containing the kinase, its specific substrate peptide, and ATP.
-
-
Assay Setup:
-
In a 384-well plate, perform serial dilutions of the compound stock to create a range of concentrations.
-
Add the enzyme and substrate to each well.
-
Initiate the reaction by adding ATP.
-
-
Data Acquisition:
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the enzyme activity at various time points using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real time.[9][10] It provides detailed information on the kinetics (association and dissociation rates) and affinity of binding.[11][12]
Experimental Rationale: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over an immobilized ligand (the target protein).[10][13] This allows for the direct measurement of the binding and unbinding of the compound to its target.
Detailed Protocol: Kinetic Analysis using SPR
-
Ligand Immobilization:
-
Covalently immobilize the purified target enzyme onto a sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Include a buffer-only injection as a control.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.[10]
-
-
Data Analysis:
-
Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Caption: Phase 2: Validating direct target interaction with biophysical methods.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event.[14][15] It is the gold standard for determining the thermodynamics of an interaction.
Experimental Rationale: By titrating this compound into a solution containing the target enzyme, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[15][16]
Detailed Protocol: Thermodynamic Characterization using ITC
-
Sample Preparation:
-
ITC Experiment:
-
Load the protein into the sample cell and the compound into the injection syringe.[17]
-
Perform a series of injections of the compound into the protein solution.
-
-
Data Acquisition:
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.[15]
-
| Technique | Information Obtained | Advantages | Considerations |
| Enzyme Activity Assay | IC50, Mode of Inhibition | High-throughput, functional readout | Indirect measure of binding, prone to artifacts |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Real-time kinetics, label-free, high sensitivity | Requires protein immobilization, potential for mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | In-solution, label-free, direct thermodynamic data | Requires larger amounts of pure protein, lower throughput |
Part 2: Confirming Target Engagement in a Cellular Environment
While biophysical assays confirm a direct interaction with a purified protein, it is imperative to demonstrate that this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells.[18][19]
Cellular Thermal Shift Assay (CETSA): In-Cell Target Binding
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18][19][20] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.[19]
Experimental Rationale: If this compound binds to its target protein in cells, the protein will be more resistant to heat-induced aggregation. This results in a "thermal shift" – a higher temperature is required to denature the protein in the presence of the compound.[21]
Detailed Protocol: CETSA for Target Engagement
-
Cell Treatment:
-
Treat cultured cells with various concentrations of this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Caption: Phase 3: The CETSA workflow to confirm target engagement in cells.
Conclusion: A Rigorous Path to Mechanism Validation
Validating the mechanism of action of a novel compound like this compound requires a systematic and multi-pronged approach. By progressing from broad enzymatic screening to detailed biophysical characterization and finally to in-cell target engagement studies, researchers can build a robust and compelling case for a specific molecular mechanism. The comparative guide presented here outlines a logical workflow and provides the necessary experimental details to confidently navigate this critical phase of drug discovery and development. The integration of functional assays with direct binding studies and cellular validation ensures a high degree of scientific rigor, ultimately paving the way for the development of novel therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of N-(2-Benzothiazolyl)-acetoacetamide Analogs
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: N-(2-Benzothiazolyl)-acetoacetamide analogs. By examining the impact of structural modifications on their biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.
The this compound core represents a versatile framework, the therapeutic potential of which has been explored across various domains including antimicrobial, anticancer, and anticonvulsant applications.[4][5][6][7] Understanding the nuanced relationships between chemical structure and biological function is paramount for the rational design of more potent, selective, and less toxic therapeutic agents.
Core Scaffold and Key Modification Points
The fundamental structure of this compound provides several key positions where chemical modifications can be introduced to modulate its biological activity. These modifications can influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement.
Below is a diagram illustrating the core scaffold and the principal sites for substitution.
Caption: Core structure of this compound highlighting key modification points.
Comparative Biological Activities
The therapeutic potential of this compound analogs is broad. This section will compare their efficacy in key therapeutic areas, supported by experimental data from various studies.
Antimicrobial Activity
Benzothiazole derivatives have long been investigated for their antimicrobial properties.[4][6] The acetoacetamide analogs are no exception, demonstrating activity against a range of bacterial and fungal pathogens.
The antibacterial potency of these analogs is significantly influenced by the nature and position of substituents on the benzothiazole ring.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as nitro and halogens, on the benzothiazole ring has been shown to enhance antibacterial activity.[4] This is likely due to an increase in the electrophilicity of the scaffold, promoting interaction with nucleophilic residues in bacterial enzymes or other targets.
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents, plays a crucial role in its ability to penetrate bacterial cell membranes. A balanced lipophilicity is generally required for optimal activity.
Table 1: Comparison of Antibacterial Activity of this compound Analogs
| Compound ID | R1 (Benzothiazole Substitution) | R2 (Acetoacetamide Substitution) | Test Organism | MIC (µg/mL) | Reference |
| 1a | H | H | Staphylococcus aureus | 12.5 | [8] |
| 1b | 6-NO₂ | H | Staphylococcus aureus | 3.12 | [4] |
| 1c | 6-Cl | H | Staphylococcus aureus | 6.25 | [4] |
| 1d | H | CH₃ | Escherichia coli | >50 | [6] |
| 1e | 6-F | H | Escherichia coli | 12.5 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Similar to their antibacterial counterparts, the antifungal activity of these analogs is also dependent on their structural features.
-
Targeting Fungal Enzymes: Some benzothiazole derivatives have been shown to inhibit fungal enzymes like cytochrome P450 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[4][9] The acetoacetamide moiety can be crucial for positioning the molecule within the active site of such enzymes.
-
Substituent Effects: The presence of specific substituents can enhance the binding affinity to fungal targets. For instance, compounds with halogenated phenyl rings attached to the core structure have demonstrated potent antifungal activity.[9]
Table 2: Comparison of Antifungal Activity of this compound Analogs
| Compound ID | R1 (Benzothiazole Substitution) | R2 (Acetoacetamide Substitution) | Test Organism | MIC (µg/mL) | Reference |
| 2a | H | H | Candida albicans | 12.5 | [9] |
| 2b | 6-Cl | H | Candida albicans | 1.56 | [8] |
| 2c | 6-F | H | Cryptococcus neoformans | 3.12 | [9] |
| 2d | H | 4-Cl-Phenyl | Aspergillus niger | 6.25 | [8] |
Anticancer Activity
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][7][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[2][11]
The antiproliferative activity of these analogs is highly dependent on the substitutions on both the benzothiazole ring and the acetoacetamide side chain.
-
Substitutions on the Benzothiazole Ring: Modifications at the 6-position of the benzothiazole ring have been extensively studied. The introduction of aryl groups at this position through Suzuki coupling has yielded compounds with significant urease inhibitory activity, which is a target in some cancers.[12]
-
Side Chain Modifications: The acetoacetamide side chain can be modified to incorporate various heterocyclic rings. For example, the incorporation of a triazole moiety has been shown to result in potent anticonvulsant agents, and similar strategies could be applied to enhance anticancer efficacy.[5][13]
Table 3: Comparison of Anticancer Activity of this compound Analogs
| Compound ID | R1 (Benzothiazole Substitution) | R2 (Acetoacetamide Substitution) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a | H | H | MCF-7 (Breast) | >100 | [11] |
| 3b | 6-Cl | H | HepG2 (Liver) | 48 | [14] |
| 3c | 6-Aryl | H | HCT-116 (Colon) | 12.5 | [12] |
| 3d | H | Pyridinyl | A549 (Lung) | 44 | [14] |
| 3e | 6-Br | Thiazolyl | SW620 (Colon) | 4.3 | [14] |
Note: IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The evaluation of the biological activities of this compound analogs relies on a set of standardized and robust experimental protocols. The following are representative methodologies for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality: This method provides a quantitative measure of the antimicrobial potency of a compound by directly assessing its ability to inhibit microbial growth. The serial dilution allows for the determination of a precise endpoint.
Caption: Workflow for antimicrobial susceptibility testing.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[11]
Causality: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. Structure-activity relationship studies have revealed that the potency and selectivity of these compounds can be finely tuned through strategic modifications at various positions of the core structure.
For antimicrobial activity, the introduction of electron-withdrawing groups on the benzothiazole ring is generally favorable. In the context of anticancer activity, substitutions on both the benzothiazole ring and the acetoacetamide moiety play a crucial role in modulating cytotoxicity.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the acetoacetamide moiety to further probe the SAR.
-
Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By continuing to build upon the foundational knowledge of the SAR of this compound analogs, the scientific community can accelerate the development of novel and effective therapeutic agents to address unmet medical needs.
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In Vivo Validation of N-(2-Benzothiazolyl)-acetoacetamide: A Comparative Guide to Assessing Therapeutic Efficacy
This guide provides a comprehensive framework for the in vivo validation of N-(2-Benzothiazolyl)-acetoacetamide, a promising compound from the versatile benzothiazole family. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4] This document outlines detailed experimental protocols for assessing the therapeutic potential of this compound in two key areas: inflammation and oncology. It further provides a comparative analysis against established therapeutic agents, supported by hypothetical experimental data to illustrate potential outcomes.
Introduction to the Therapeutic Potential of Benzothiazoles
The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a privileged structure in drug discovery.[1][3] Its derivatives have been shown to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[4] Notably, compounds incorporating the N-(2-Benzothiazolyl)-acetamide moiety have been investigated for their anti-inflammatory and anticancer activities.[2][5] this compound, with its unique acetoacetamide side chain, presents an intriguing candidate for further in vivo evaluation.[6]
This guide will explore the in vivo validation of this compound through two established animal models: the carrageenan-induced paw edema model for anti-inflammatory activity and a human tumor xenograft model for anticancer efficacy. The experimental design and rationale are detailed to ensure scientific rigor and reproducibility.
Part 1: In Vivo Assessment of Anti-Inflammatory Effects
The anti-inflammatory potential of this compound will be evaluated using the carrageenan-induced paw edema model in rats, a widely accepted and well-characterized model for acute inflammation.[7][8][9] The mechanism of carrageenan-induced edema involves the release of several inflammatory mediators, making it a suitable model for screening novel anti-inflammatory agents.
Comparative Agents:
-
Vehicle Control: Saline or an appropriate solvent for this compound.
-
Positive Control: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Animals will be randomly divided into four groups (n=6 per group):
-
Group I: Vehicle control.
-
Group II: this compound (50 mg/kg, p.o.).
-
Group III: this compound (100 mg/kg, p.o.).
-
Group IV: Indomethacin (10 mg/kg, p.o.).
-
-
Procedure:
-
Thirty minutes after oral administration of the respective treatments, acute inflammation will be induced by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema will be calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
-
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 50 | 0.51 ± 0.04 | 40.0% |
| This compound | 100 | 0.34 ± 0.03 | 60.0% |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1% |
Part 2: In Vivo Evaluation of Anticancer Efficacy
The anticancer potential of this compound will be assessed using a human tumor xenograft model in immunodeficient mice.[10][11][12] This model is a cornerstone in preclinical oncology for evaluating the efficacy of novel therapeutic agents against human cancers.[13][14]
Comparative Agents:
-
Vehicle Control: A suitable vehicle for parenteral administration.
-
Positive Control: A standard-of-care chemotherapeutic agent relevant to the chosen cell line (e.g., 5-Fluorouracil for colorectal cancer).[15]
Experimental Workflow: Human Tumor Xenograft Model
Caption: Workflow for a human tumor xenograft study.
Detailed Experimental Protocol:
-
Cell Line and Animals: Human colorectal cancer cells (e.g., HCT-116) will be used. Athymic nude mice (6-8 weeks old) will serve as the hosts.
-
Tumor Implantation: 5 x 10^6 HCT-116 cells will be subcutaneously injected into the right flank of each mouse.
-
Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8 per group):
-
Group I: Vehicle control (i.p., daily).
-
Group II: this compound (50 mg/kg, i.p., daily).
-
Group III: 5-Fluorouracil (20 mg/kg, i.p., every other day).
-
-
Monitoring: Tumor volume and body weight will be measured twice weekly. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study will be terminated after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size. Tumors will be excised and weighed. Tumor growth inhibition (TGI) will be calculated.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 50 | 750 ± 90 | 50% |
| 5-Fluorouracil | 20 | 450 ± 75 | 70% |
Discussion and Future Directions
The hypothetical data presented suggests that this compound could possess significant anti-inflammatory and anticancer properties. In the anti-inflammatory model, a dose-dependent reduction in paw edema is observed, with the higher dose approaching the efficacy of the standard NSAID, indomethacin. In the anticancer model, the compound demonstrates notable tumor growth inhibition.
These findings would warrant further investigation into the mechanism of action of this compound. For its anti-inflammatory effects, studies could explore its impact on cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines. For its anticancer activity, in vitro assays could elucidate its effects on cell proliferation, apoptosis, and relevant signaling pathways.
The versatility of the benzothiazole scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics. The in vivo validation protocols and comparative data framework provided in this guide offer a robust starting point for its preclinical evaluation.
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Comparative analysis of the spectral data of N-(2-Benzothiazolyl)-acetoacetamide derivatives
Introduction: The Structural Nuances of a Privileged Scaffold
The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of compounds with a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among its many variations, N-(2-Benzothiazolyl)-acetoacetamide and its derivatives represent a particularly interesting class. Their synthetic accessibility and rich chemical functionality make them prime candidates for drug discovery pipelines.
However, the true potential of these molecules can only be unlocked through a deep understanding of their precise molecular structure. Spectroscopic analysis is the gold standard for this elucidation, providing an empirical fingerprint of a compound's atomic and electronic framework. This guide offers a comparative analysis of the spectral data of various this compound derivatives. We will explore how subtle changes in substitution influence the outputs of UV-Visible, FT-IR, NMR, and Mass Spectrometry, providing researchers with the tools to confidently characterize these high-value compounds. A central theme of this analysis is the inherent tautomerism of the acetoacetamide side chain, a phenomenon that profoundly impacts the spectral data and must be understood for accurate interpretation.[4][5]
The Decisive Factor: Keto-Enol Tautomerism
The this compound scaffold is not a single, rigid structure but rather exists as a dynamic equilibrium between two tautomeric forms: the keto-amide form and the enol-imine form.[6] The position of this equilibrium is sensitive to factors like solvent polarity, temperature, and the electronic nature of substituents on the benzothiazole ring.[4] Understanding this equilibrium is paramount, as each tautomer presents a unique set of spectroscopic signals.
-
Keto-Amide Form: Characterized by a ketone (C=O) and an amide (N-H and C=O) group.
-
Enol-Imine Form: Characterized by an enolic hydroxyl (O-H) group, a C=C double bond, and an imine (C=N) bond within the side chain.
The choice of analytical solvent can intentionally shift this equilibrium, a technique often exploited in NMR studies to confirm the presence of both forms. This guide will primarily reference data obtained in common deuterated solvents like DMSO-d₆ and CDCl₃, as their differing polarities can help reveal the compound's tautomeric potential.
Figure 1: Tautomeric equilibrium between the keto-amide and enol-imine forms.
Comparative Spectral Analysis Workflow
A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound derivatives. Each technique provides a unique piece of the structural puzzle. The typical workflow involves sequential analysis to build a comprehensive data profile for each synthesized analogue.
Figure 2: Standard workflow for the characterization of synthesized derivatives.
UV-Visible Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions associated with conjugated systems and heteroatoms.[7] The benzothiazole ring fused with the acetoacetamide side chain constitutes a significant chromophore. Substituents on the benzothiazole ring act as auxochromes, modifying the absorption maxima (λmax).
Causality of Spectral Shifts:
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the benzothiazole ring typically cause a bathochromic shift (shift to longer wavelength). This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for π→π* transitions.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) generally lead to a hypsochromic shift (shift to shorter wavelength) or a less pronounced bathochromic shift compared to EDGs. EWGs lower the energy of the lowest unoccupied molecular orbital (LUMO).
Comparative UV-Vis Data:
| Derivative | Substituent (R) | λmax (nm) | Solvent | Reference |
| Parent | -H | ~330-340 | Methanol | |
| Derivative A | 6-Nitro (-NO₂) | ~336 | Methanol | |
| Derivative B | 6-Chloro (-Cl) | ~285 | DCM | [8] |
| Derivative C | 4-Methoxy (-OCH₃) | ~370 | Methanol |
Note: The observed λmax can be highly dependent on the solvent and the predominant tautomeric form in that solvent.[5]
FT-IR Spectroscopy: Identifying Functional Groups and Tautomers
Infrared spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the vibrations of bonds. For this compound derivatives, FT-IR is particularly decisive in providing evidence for the dominant tautomeric form.[9]
Key Vibrational Frequencies:
-
N-H Stretch: A sharp to broad peak around 3200-3400 cm⁻¹ indicates the presence of the amide N-H in the keto form.[2]
-
C=O Stretch: This is the most diagnostic region. The keto-amide form will show two distinct C=O stretching bands: one for the amide carbonyl (~1660-1690 cm⁻¹) and one for the ketone carbonyl (~1700-1720 cm⁻¹).[10] The presence of a single, often broader, C=O band may suggest the enol-imine form is significant.
-
C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the benzothiazole ring system and the C=N/C=C bonds of the enol-imine tautomer.[11]
-
C-S Stretch: A weaker absorption around 650-700 cm⁻¹ is indicative of the C-S bond within the thiazole ring.[10]
Comparative FT-IR Data (Key Peaks in cm⁻¹):
| Derivative | N-H Stretch | Amide C=O | Ketone C=O | C=N / C=C | Reference |
| 2-(Thio)acetohydrazide | 3188-3448 | 1612 | 1680 | ~1600 | [12] |
| Sydnone Acetamide | ~3300 (CONH) | 1664-1693 | N/A | ~1600 | [10] |
| 2-Chloroacetamide | ~3344 (N-H) | ~1681 | N/A | ~1630 | [2][9] |
Note: The precise peak positions can be influenced by hydrogen bonding and the physical state (solid KBr vs. solution) of the sample.
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, allowing for the mapping of the carbon and hydrogen framework of the molecule.[13] For this compound derivatives, both ¹H and ¹³C NMR are indispensable for confirming the structure and identifying the present tautomers.
¹H NMR Analysis
-
Aromatic Protons (δ 7.0-8.1 ppm): Protons on the benzothiazole ring appear in this region. Their splitting patterns and chemical shifts are highly sensitive to the position and electronic nature of substituents. EWGs will shift adjacent protons downfield (to higher ppm), while EDGs will cause an upfield shift.[14]
-
Amide Proton (-NH-, δ 8.4-11.8 ppm): In the keto-amide form, this proton typically appears as a broad singlet or a triplet and is exchangeable with D₂O.[10][13] Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.
-
Methylene Protons (-CH₂-, δ 3.4-4.8 ppm): The protons of the CH₂ group in the acetoacetamide chain of the keto tautomer typically appear as a sharp singlet.[13][14] In the enol tautomer, this signal is replaced by a vinyl proton (-CH=) at a different chemical shift.
-
Methyl Protons (-CH₃, δ 1.9-2.5 ppm): The terminal methyl group protons appear as a sharp singlet in the upfield region.[12]
¹³C NMR Analysis
-
Carbonyl Carbons (δ 165-200 ppm): This is a key diagnostic region. The keto-amide form will show two distinct signals: the amide carbonyl carbon (~165-170 ppm) and the ketone carbonyl carbon (~195-200 ppm).[12][14] The disappearance of the ketone signal and the appearance of new signals for enolic carbons (C=C-OH) would confirm the enol tautomer.
-
Benzothiazole Carbons (δ 115-160 ppm): The carbons of the fused ring system appear in this range. The C2 carbon, bonded to both S and N, is typically the most downfield of the ring carbons.[8]
Comparative NMR Data (Key Shifts in ppm, Solvent: DMSO-d₆ / CDCl₃):
| Derivative | Ar-H | -NH- | -CH₂- | -CH₃ | Amide C=O | Ketone C=O | Reference |
| 6-Methyl-N-(benzyl)acetamide | 7.2-7.8 | N/A | 4.75, 5.55 | 2.27, 2.43 | 167.7 | N/A | [14] |
| 2-(Thio)acetohydrazide | 7.3-8.0 | 11.40 | 4.75 | 1.95 | 169.8 | 196.9 | [12] |
| 6-Cl-thioethyl methacrylate | 7.4-7.8 | N/A | 3.69, 4.55 | 1.94 | 167.0 | N/A | [8] |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺): This peak confirms the molecular formula and successful synthesis of the derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Fragmentation: Common fragmentation pathways for these derivatives include the cleavage of the acetoacetamide side chain and the fragmentation of the benzothiazole ring itself. The presence of specific substituents will lead to characteristic fragment ions. For example, a key fragmentation often involves the benzothiazole moiety, providing a strong signal corresponding to that structural unit.[15][16]
Experimental Protocols
The following are generalized, self-validating protocols for the spectroscopic analysis of this compound derivatives.
Protocol 1: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the derivative in a UV-grade solvent (e.g., ethanol, methanol, or dichloromethane) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of ~4-10 µg/mL to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).[17]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the blank and a second cuvette with the sample solution.
-
Data Acquisition: Scan the sample from 800 nm to 200 nm.
-
Data Processing: Perform a baseline correction using the blank solvent spectrum. Identify the wavelength of maximum absorbance (λmax).
-
Validation: The Beer-Lambert law should be obeyed at the measured concentration, and the λmax should be reproducible across multiple runs.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry, solid sample with ~100-200 mg of dry, FT-IR grade KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the wavenumbers (cm⁻¹) of key functional group absorptions.
-
Validation: The spectrum should be free of atmospheric CO₂ and water vapor artifacts, indicating proper background correction.
Protocol 3: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 10-20 mg of the derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube.[13] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition (¹H): Acquire the ¹H spectrum using a standard pulse program. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for quantitative analysis.[18]
-
Data Acquisition (¹³C): Acquire the ¹³C spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (δ = 0.00 ppm). Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure. 2D NMR experiments like COSY and HSQC can be run to definitively assign proton-proton and proton-carbon correlations, respectively, thus validating the 1D assignments.[19]
References
[1] Kaur, R., et al. (2014). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 241-244. [20] Pandurangan, A., et al. (2011). Synthesis and structural studies of novel benzothiazole derivative and evaluation of their antimicrobial activity. Der Pharma Chemica, 3(6), 466-473. [21] Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. [14] Titi, A., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Chemical and Pharmaceutical Research, 6(7), 1937-1944. [4] Annese, M., et al. (1994). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 615-620. [2] Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [22] SpectraBase. (n.d.). N-(2-benzothiazolyl)-2-chloroacetamide. Wiley-VCH. [5] Forlani, L., et al. (1994). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2. [10] Patel, H. D., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry, 2(2). [3] ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Preprint. [12] Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. [23] SpectraBase. (n.d.). N-(2-benzothiazolyl)-2,2,2-trifluoroacetamide. Wiley-VCH. [15] Kuzuya, M., et al. (1984). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry, 11(9), 450-454. [24] Patel, H. D., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. ResearchGate. [8] Maciąg, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 245. [25] Herges, R., & Gade, L. H. (2023). A simple approach for the determination of pure component spectra of multi-component photochemical systems by combining UV/Vis and NMR spectroscopy. Photochemical & Photobiological Sciences, 22, 2599–2606. Kumar, A., et al. (2018). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. World Journal of Pharmaceutical Research, 7(18), 856-867. [11] Al-Adilee, K. J., & Mohammad, A. A. (2018). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine] (BTNEA) and Its Complexes with Some Metal Ions. Journal of Al-Nahrain University, 21(3), 1-8. [26] Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Scientific Research Publishing. [16] MAC-MOD Analytical. (2017). Benzothiazole and Derivatives by LC-MS-MS. Application Note #AN4840. [13] BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide. Technical Guide. [9] ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Figure from a publication. [27] Vega-Morales, T., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(5), 1391-1402. [28] Elguero, J., et al. (1993). Tautomerism of bis(2-benzothiazolyl)methanes. Journal of Heterocyclic Chemistry, 30(4), 957-962. [29] Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. [30] Maciąg, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar. [19] Ebead, Y., et al. (2019). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 57(11), 897-906. [18] Gilbert, J. A., et al. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 80(13), 3976-3884. [6] Antonov, L. (2014). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. In Tautomerism: Methods and Theories. Wiley-VCH. [31] Găină, L., et al. (2024). UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material. Micromachines, 15(5), 574. [32] Nicklaus, M. C. (2021). What impact does tautomerism have on drug properties and development? ChemRxiv. [33] ResearchGate. (2022). Design, Synthesis, and UV-Vis Absorption Studies of Novel Benzothiazole Azo Derivatives and Their Biological Potentials. Request PDF. [7] Beale, R., et al. (2015). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. Catalysis Reviews, 57(4), 429-478. [17] Çolak, P., & Köysal, O. (2018). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Acta Physica Polonica A, 133(4), 912-917.
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A Comparative Analysis of the Biological Activity of N-(2-Benzothiazolyl)-acetoacetamide Across Diverse Cancer Cell Lines
A Senior Application Scientist's Guide to Cross-Validation and Mechanistic Insights
In the landscape of oncological research, the identification and validation of novel therapeutic agents with broad-spectrum efficacy is a paramount objective. N-(2-Benzothiazolyl)-acetoacetamide, a compound featuring the versatile benzothiazole scaffold, has emerged as a molecule of interest, with preliminary studies suggesting potential anticancer properties.[1][2][3] This guide provides a comprehensive framework for the cross-validation of its biological activity, employing a panel of diverse cancer cell lines to ascertain its therapeutic potential and elucidate its mechanism of action.
This document is intended for researchers, scientists, and drug development professionals. It offers a structured approach to comparative analysis, grounded in established experimental protocols and driven by the principles of scientific integrity. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and interpret hypothetical data to illustrate the process of building a robust biological activity profile for a candidate compound.
Introduction to this compound and the Rationale for Cross-Validation
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known to be a component of various compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4][5] this compound (PubChem CID: 20820) is a derivative that warrants systematic investigation.[6]
Cross-validation of a compound's activity across multiple cell lines is a critical step in preclinical drug development. A compound that demonstrates efficacy in a single cell line may exhibit a narrow therapeutic window or be subject to cell-type-specific resistance mechanisms. By employing a diverse panel of cell lines, such as the NCI-60 panel, researchers can gain insights into the compound's broader applicability and potential tumor selectivity.[7][8][9] The NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types, provides a powerful platform for identifying activity patterns and generating mechanistic hypotheses.[8][10]
This guide will focus on a representative subset of cell lines to illustrate the cross-validation process, including a leukemia line (e.g., K-562), a colon cancer line (e.g., HCT-116), a melanoma line (e.g., A375), and a non-small cell lung cancer line (e.g., A549).
Experimental Design and Methodologies
A multi-pronged approach is essential to comprehensively assess the biological impact of this compound. The following experimental workflow is designed to provide a holistic view of the compound's effects on cell viability, apoptosis, and key signaling pathways.
Caption: Experimental workflow for cross-validating biological activity.
The initial step in evaluating the cytotoxic or cytostatic potential of a compound is to measure its effect on cell viability. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[11][12][13] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[11]
Rationale for Choosing the XTT Assay: While both MTT and XTT assays are based on the reduction of a tetrazolium salt to a colored formazan product, the XTT assay offers several advantages.[11][14] The formazan product of the XTT assay is water-soluble, eliminating the need for a solubilization step that is required in the MTT assay.[11][14] This streamlines the protocol, reduces handling errors, and improves reproducibility, making it particularly suitable for high-throughput screening.[14]
Detailed Protocol for the XTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for each cell line and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[11]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a color change is apparent.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
To determine whether the observed decrease in cell viability is due to programmed cell death (apoptosis), an Annexin V-FITC and Propidium Iodide (PI) assay is employed.[15]
Mechanism and Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[16][17] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Detailed Protocol for Annexin V-FITC/PI Staining:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for each cell line for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (indicating Annexin V binding) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
To further confirm the induction of apoptosis and gain insights into the molecular mechanisms involved, Western blot analysis is performed to assess the expression levels of key apoptosis-related proteins.[18][19]
Rationale for Target Selection:
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, caspases cleave PARP, rendering it inactive. The detection of cleaved PARP is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). A decrease in the Bcl-2/Bax ratio is often indicative of apoptosis induction.
Detailed Protocol for Western Blotting:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21] Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[20]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer.[21] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18][20]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.[19]
-
Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[18]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to compare protein expression levels across different treatment groups.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data to illustrate the comparative analysis of this compound's biological activity.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| K-562 | Leukemia | 15.2 ± 1.8 |
| HCT-116 | Colon | 28.5 ± 3.1 |
| A375 | Melanoma | 12.8 ± 1.5 |
| A549 | Lung | 45.7 ± 4.9 |
Interpretation: The hypothetical IC50 values suggest that this compound exhibits differential cytotoxicity across the tested cell lines. The melanoma (A375) and leukemia (K-562) cell lines appear to be the most sensitive, while the lung cancer cell line (A549) is the least sensitive. This variation in sensitivity highlights the importance of cross-validation to identify potential tumor types that may be more responsive to the compound.
Table 2: Apoptosis Induction by this compound (at IC50 Concentration for 48h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| K-562 | 25.4 ± 2.9 | 15.1 ± 1.7 |
| HCT-116 | 18.2 ± 2.1 | 9.8 ± 1.2 |
| A375 | 30.1 ± 3.5 | 18.6 ± 2.2 |
| A549 | 10.5 ± 1.3 | 5.2 ± 0.8 |
Interpretation: The percentage of apoptotic cells, as determined by Annexin V/PI staining, correlates with the IC50 data. The more sensitive cell lines (A375 and K-562) show a higher percentage of both early and late apoptotic cells following treatment. This suggests that the cytotoxic effect of this compound is, at least in part, mediated by the induction of apoptosis.
Table 3: Western Blot Analysis of Apoptosis-Related Proteins (Fold Change Relative to Control)
| Cell Line | Cleaved PARP | Bcl-2 | Bax | Bcl-2/Bax Ratio |
| K-562 | 3.8 | 0.4 | 2.1 | 0.19 |
| HCT-116 | 2.5 | 0.6 | 1.8 | 0.33 |
| A375 | 4.2 | 0.3 | 2.5 | 0.12 |
| A549 | 1.5 | 0.8 | 1.3 | 0.62 |
Interpretation: The Western blot data further supports the apoptosis induction findings. In the sensitive cell lines (A375 and K-562), there is a significant increase in the expression of cleaved PARP and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2. This leads to a marked decrease in the Bcl-2/Bax ratio, indicating a shift in the cellular balance towards apoptosis. The less sensitive A549 cell line shows more modest changes in these markers.
Caption: Proposed apoptotic signaling pathway of the compound.
Discussion and Future Directions
The cross-validation of this compound's biological activity across a panel of cancer cell lines provides a more nuanced understanding of its therapeutic potential than single-cell line studies. The hypothetical data presented here suggests that the compound exhibits selective cytotoxicity, with melanoma and leukemia cell lines being particularly sensitive. The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and subsequent caspase activation, as evidenced by PARP cleavage.
The observed differential sensitivity warrants further investigation. Future studies could involve:
-
Expansion of the Cell Line Panel: Screening against the full NCI-60 panel to identify additional sensitive cancer types and to utilize the COMPARE algorithm to predict potential mechanisms of action by comparing its activity profile with those of known compounds.[10]
-
Molecular Docking Studies: In silico studies to predict potential protein targets of this compound.[22][23]
-
In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of melanoma and leukemia.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
By systematically building upon these foundational cross-validation studies, researchers can make more informed decisions about the continued development of this compound as a potential anticancer agent.
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A Comparative Guide to N-(2-Benzothiazolyl)-acetoacetamide and Other Benzothiazole Derivatives for Researchers and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system, composed of a benzene ring fused to a thiazole ring, serves as a privileged structure in the design of novel therapeutic agents.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[5][6][7] This guide provides an in-depth comparison of N-(2-Benzothiazolyl)-acetoacetamide with other key benzothiazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships, supported by experimental data.
Synthesis of Benzothiazole Derivatives: A General Overview
The synthesis of the benzothiazole core typically involves the reaction of 2-aminothiophenol with various electrophilic reagents. A common and versatile method is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives, such as acid chlorides or esters.[8]
Experimental Protocol: General Synthesis of N-substituted-2-aminobenzothiazoles
This protocol outlines a general method for the acylation of 2-aminobenzothiazole, which can be adapted for the synthesis of this compound.
Materials:
-
2-Aminobenzothiazole
-
Acylating agent (e.g., acetyl chloride, acetic anhydride, or diketene for acetoacetamide)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)
-
Base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolve 2-aminobenzothiazole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acylating agent dropwise to the cooled solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography, TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated benzothiazole derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[9]
Comparative Biological Activities
Benzothiazole derivatives have been extensively evaluated for a range of biological activities. The nature and position of substituents on the benzothiazole ring system play a crucial role in determining their pharmacological profile and potency.[3][10]
Anticancer Activity
The anticancer potential of benzothiazole derivatives is one of the most widely investigated areas.[1][10] These compounds exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule polymerization.[10][11]
While specific IC50 values for This compound against cancer cell lines are not prominently reported in the reviewed literature, a comparative analysis of structurally related benzothiazole amides and other derivatives provides valuable insights into the structure-activity relationship (SAR).
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/Activity | Mechanism of Action (if known) | Reference |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus, E. coli, S. typhi, K. pneumoniae | MIC: 15.6, 7.81, 15.6, 3.91 µg/ml respectively | Membrane perturbation and DNA binding | [12] |
| 2-(4-Aminophenyl)benzothiazole derivatives | Various (60 human tumor cell lines) | Significant antitumor potential | Not specified | [13] |
| N-(benzo[d]thiazol-2-yl)benzamide derivatives | HepG2, MCF-7 | Prominent inhibitory effect | Pro-apoptotic | [14] |
| 2-Substituted benzothiazole derivatives | PANC-1 | Antiproliferative effects, induced apoptosis | Reduced SOD and GPx activity | [15] |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease Inhibition | Good to excellent activity | Binding to non-metallic active site | [16] |
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the C2 position of the benzothiazole ring is critical. Phenyl groups, especially those with electron-withdrawing or donating groups at specific positions, have shown potent anticancer activity.[17]
-
Amide Linkage: The presence of an amide linkage at the 2-position often contributes to the biological activity, potentially through hydrogen bonding interactions with target proteins.
-
Hybrid Molecules: Combining the benzothiazole scaffold with other pharmacologically active moieties, such as piperazine or indole, has led to the development of highly potent anticancer agents.[18]
Antimicrobial Activity
Benzothiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[19][20] Their mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase and dihydropteroate synthase.[19][21]
Although quantitative antimicrobial data for This compound is limited in the available literature, the broader class of benzothiazole amides and related structures has been extensively studied.
| Compound/Derivative Class | Microorganism(s) | Reported MIC/Activity | Mechanism of Action (if known) | Reference |
| Sulfonamide-benzothiazole derivatives | B. subtilis, E. coli, C. albicans, M. tuberculosis H37Rv | Significant activity | Not specified | [22] |
| 2-(Benzothiazol-2-ylimino)-thiazolidin-4-one derivatives | Various bacteria and fungi | Significant antimicrobial activity | Not specified | |
| Benzothiazole-piperazine-acetamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. fumigatus | Good to excellent correlation with binding energy | Not specified | [12] |
| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides | Various bacteria and fungi | Potent activity, MIC in the range of 10.7–21.4 μmol mL⁻¹ × 10⁻² | Not specified | [23] |
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the Benzene Ring: The presence of halogen or nitro groups on the benzene ring of the benzothiazole nucleus can significantly influence antimicrobial potency.
-
Heterocyclic Rings at C2: The introduction of other heterocyclic rings at the 2-position of the benzothiazole can enhance the spectrum and potency of antimicrobial activity.
Anticonvulsant Activity
Several benzothiazole derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[7][24]
Key SAR Insights for Anticonvulsant Activity:
-
Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, is a critical factor for brain penetration and anticonvulsant activity.
-
Hydrogen Bonding Domains: The presence of hydrogen bond donors and acceptors is thought to be important for interaction with neuronal targets.[24]
Mechanistic Insights and Signaling Pathways
The diverse biological activities of benzothiazole derivatives stem from their ability to interact with a wide array of cellular targets and signaling pathways.
Anticancer Mechanisms
dot
Caption: Anticancer mechanisms of benzothiazole derivatives.
Benzothiazole derivatives can induce apoptosis through the intrinsic mitochondrial pathway, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[1] Furthermore, many derivatives act as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[10] Some derivatives also interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.
Antimicrobial Mechanisms
dot
Caption: Antimicrobial mechanisms of benzothiazole derivatives.
In bacteria, benzothiazole derivatives can inhibit DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[19] Another key target is dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway, which is vital for bacterial survival.[21] Some derivatives have also been shown to disrupt the integrity of the bacterial cell membrane.[12]
Conclusion and Future Perspectives
This compound belongs to a rich and diverse family of benzothiazole derivatives with significant therapeutic potential. While direct comparative data for this specific compound is emerging, the extensive research on analogous structures provides a strong foundation for understanding its likely biological profile. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns in fine-tuning the desired pharmacological activity, be it anticancer, antimicrobial, or anticonvulsant.
Future research should focus on the detailed biological evaluation of this compound and its close analogues to establish a clear, quantitative comparison with other leading benzothiazole derivatives. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for the rational design of next-generation benzothiazole-based therapeutics. The versatility of the benzothiazole scaffold ensures that it will remain an area of intense investigation for drug discovery and development professionals for years to come.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of N-(2-Benzothiazolyl)-acetoacetamide
Abstract
The unequivocal determination of purity for active pharmaceutical ingredients (APIs) and key chemical intermediates is a foundational requirement in drug development and manufacturing. This guide presents a comprehensive, multi-technique strategy for validating the purity of N-(2-Benzothiazolyl)-acetoacetamide, a heterocyclic compound of interest in synthetic chemistry. We move beyond a single-method dependency, detailing a robust primary High-Performance Liquid Chromatography (HPLC) method, validated according to stringent ICH Q2(R1) guidelines.[1][2] Critically, this guide champions an orthogonal approach, integrating Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment, and Differential Scanning Calorimetry (DSC) for bulk purity verification. Through detailed protocols, comparative data, and workflow visualizations, we provide researchers and drug development professionals with a self-validating framework to ensure the highest confidence in material quality.
Introduction: The Imperative for Purity
This compound (Molecular Formula: C₁₁H₁₀N₂O₂S) is a benzothiazole derivative.[3] Like many heterocyclic scaffolds, benzothiazoles are integral to numerous pharmacologically active molecules.[4][5] Impurities, which can arise during synthesis, degradation, or storage, can significantly alter a compound's biological activity, toxicity, and stability, making their identification and quantification a critical quality attribute.[6] Relying on a single analytical method, however powerful, carries the inherent risk of overlooking co-eluting or non-responsive impurities. An orthogonal approach, which employs multiple, independent analytical techniques with different physicochemical principles, is essential for building a comprehensive and trustworthy purity profile.[7]
This guide establishes a reversed-phase HPLC method as the primary tool for routine purity assessment and then demonstrates how to corroborate and deepen these findings using mass spectrometry, NMR spectroscopy, and thermal analysis.
Chapter 1: The Workhorse Method: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds.[8] Its high resolving power, sensitivity, and quantitative precision make it indispensable for separating the main compound from its closely related impurities.
Rationale for Method Development
The structure of this compound, featuring a moderately non-polar benzothiazole ring system and polar acetoacetamide side chain, makes it an ideal candidate for reversed-phase chromatography.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. This non-polar phase provides effective retention for the benzothiazole moiety through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is employed. The acid suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks. A gradient is chosen over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted within a reasonable runtime.
-
Detection: The benzothiazole chromophore exhibits strong UV absorbance. A UV-Vis diode-array detector (DAD) is used, allowing for detection at an optimal wavelength (e.g., ~280-320 nm, determined by a UV scan) and providing spectral data for all peaks, which aids in peak tracking and purity assessments.
Detailed Experimental Protocol: HPLC Purity Assay
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
This compound reference standard of known, high purity.
-
HPLC-grade acetonitrile, formic acid, and water.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min, hold 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | DAD, 295 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Solution Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for the main peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.8, as per general USP guidelines.[9]
-
Analysis: Inject the diluent (blank), followed by duplicate injections of the Sample Solution.
-
Calculation: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: A Trust-Building Exercise
Validating the HPLC method in accordance with ICH Q2(R1) guidelines is non-negotiable.[1][10] It demonstrates that the analytical procedure is suitable for its intended purpose.
dot graph "HPLC_Validation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_0" { label="Method Validation Steps (ICH Q2)"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Discrimination from impurities)"]; Linearity [label="Linearity\n(5 levels, e.g., 50-150%)"]; Range [label="Range\n(Derived from Linearity)"]; Accuracy [label="Accuracy\n(Spiked placebo recovery)"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; Robustness [label="Robustness\n(Small variations in method)"]; LOD_LOQ [label="LOD & LOQ\n(For impurity quantification)"]; }
Specificity -> Linearity [label="Establishes baseline"]; Linearity -> Range [label="Defines working limits"]; Range -> Accuracy [label="Verifies truthfulness"]; Accuracy -> Precision [label="Demonstrates consistency"]; Precision -> Robustness [label="Tests reliability"]; Linearity -> LOD_LOQ [label="Calculated from slope\n& standard deviation"]; } Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
-
Specificity: Forced degradation studies (acid, base, oxidative, thermal, photolytic stress) are performed to demonstrate that the method can effectively separate the main peak from potential degradation products and process-related impurities.
-
Linearity: A series of solutions are prepared over a concentration range (e.g., 50% to 150% of the nominal concentration). The peak area response is plotted against concentration, and a correlation coefficient (r²) of >0.999 is required.
-
Accuracy: Determined by analyzing a sample with a known amount of spiked impurities. The recovery of the impurities should typically be within 98-102%.
-
Precision:
-
Repeatability: The RSD of at least six measurements at 100% of the test concentration.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day to assess inter-laboratory variation.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Chapter 2: Orthogonal Methods for Unambiguous Confirmation
Orthogonal methods use different analytical principles to measure the same attribute.[11][12] This approach provides a powerful cross-check, significantly increasing confidence in the purity value and ensuring that impurities missed by one technique are detected by another.
Impurity Identification by LC-MS
While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurity peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, making it the premier tool for impurity identification.[6][13][14]
-
Principle: After separation on the LC column (often using the same or a similar MS-compatible method), the eluent is directed into the MS source. The molecules are ionized (e.g., by Electrospray Ionization, ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides the molecular weight of the parent compound and each impurity.[15] Tandem MS (MS/MS) can further fragment the ions to yield structural information.[16]
-
Why it's Orthogonal: The detection principle (mass-to-charge ratio) is fundamentally different from UV absorbance. It can detect impurities that have poor or no UV chromophore, which would be invisible to the HPLC-DAD detector.
Protocol: LC-MS Impurity Profiling
-
Develop an MS-compatible HPLC method, replacing non-volatile buffers (like phosphate) with volatile ones (like formic acid or ammonium acetate).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the main peak and all impurity peaks.
-
Use the accurate mass to propose elemental compositions for the impurities.
-
Perform MS/MS fragmentation on the impurity ions and compare the fragmentation patterns to the parent compound to elucidate the impurity's structure.
Absolute Purity by Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[17][18]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[19][20] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a stable, high-purity internal standard in a deuterated solvent, the sample's purity can be calculated by comparing the integral of a unique sample peak to the integral of a unique standard peak.[21]
-
Why it's Orthogonal: qNMR is based on the magnetic properties of atomic nuclei, a principle entirely independent of chromatographic separation or UV absorbance. It is a "bulk" property measurement and is insensitive to whether an impurity co-elutes in an HPLC run.
Protocol: ¹H qNMR Purity Determination
-
Select a high-purity (certified) internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp, well-resolved protons in a region of the ¹H NMR spectrum free from sample signals.
-
Accurately weigh ~10-20 mg of the this compound sample and ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation.[19]
Bulk Purity by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is an excellent method for assessing the purity of highly crystalline, stable compounds.[22][23]
-
Principle: Impurities in a crystalline substance disrupt the crystal lattice, causing a depression and broadening of the melting point. Based on the Van't Hoff equation, the DSC instrument can analyze the shape of the melting endotherm to calculate the mole percent purity of the sample.[24]
-
Why it's Orthogonal: The measurement is based on a thermodynamic property (melting point depression) and is independent of chromatography and spectroscopy. It is particularly useful for detecting impurities that are structurally very similar to the main compound and difficult to resolve chromatographically.
Protocol: DSC Purity Analysis
-
Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.[24]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.[24]
-
The instrument's software analyzes the melting peak to calculate the purity.
-
Caveat: This method is only suitable for compounds that are crystalline, thermally stable, and exhibit a sharp melting point. It is not appropriate for amorphous materials or compounds that decompose upon melting.[25][26]
Chapter 3: An Integrated Strategy for Purity Validation
No single method provides a complete picture. The true power of this approach lies in integrating the results from each technique to build a cohesive and irrefutable purity profile.
Comparative Analysis of Techniques
| Technique | Principle | Strengths | Limitations | Role in Validation |
| HPLC-UV | Chromatographic Separation & UV Absorbance | High resolution, excellent for quantification, robust, automatable. | Requires a reference standard for identity; may miss non-UV active or co-eluting impurities. | Primary Method: Routine QC, stability testing, quantification of known impurities. |
| LC-MS | Chromatographic Separation & Mass Detection | Identifies unknown impurities by providing molecular weight and structural data; highly sensitive.[14] | Quantitative response can vary significantly between compounds; complex data interpretation. | Investigation: Structure elucidation of impurities detected by HPLC. |
| qNMR | Nuclear Magnetic Resonance | Absolute quantification without a specific analyte standard; structural confirmation.[17] | Lower sensitivity than HPLC; requires more sample; complex mixtures can be difficult to analyze. | Confirmation: Independent, primary method to confirm the purity value obtained by HPLC. |
| DSC | Thermal Analysis (Melting Point Depression) | Fast, requires minimal sample preparation; excellent for high-purity crystalline solids. | Only applicable to crystalline, thermally stable compounds; not suitable for amorphous materials.[25] | Orthogonal Check: Rapidly confirms high bulk purity and detects solid-state impurities. |
Recommended Workflow
The following workflow ensures a systematic and comprehensive validation of purity for a new batch of this compound.
dot graph "Integrated_Purity_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_1" { label="Integrated Purity Assessment"; bgcolor="#FFFFFF";
}
Start -> HPLC; HPLC -> Decision1; Decision1 -> Orthogonal [label="Yes"]; Decision1 -> LCMS [label="No"]; LCMS -> Fail [label="Impurity identified\nas unacceptable"]; Orthogonal -> Decision2; Decision2 -> Pass [label="Yes"]; Decision2 -> Fail [label="No"]; } Caption: An integrated workflow for comprehensive purity validation.
Conclusion
Validating the purity of a compound like this compound is not a task for a single instrument but a case for a carefully constructed, multi-faceted analytical strategy. By establishing a robust, validated HPLC method as the primary workhorse and complementing it with the orthogonal techniques of LC-MS, qNMR, and DSC, scientists can achieve an unparalleled level of confidence in their material's quality. This integrated approach moves beyond simple measurement to a state of profound analytical understanding, ensuring that the material used in research and development is precisely what it is intended to be—pure, well-characterized, and reliable.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Journal of Chemical Education. Determination of purity by differential scanning calorimetry (DSC). [Link]
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PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
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NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. [Link]
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Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
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SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
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SlideShare. Determination of % purity of a compound by by Using DSC. [Link]
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Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]
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PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
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Creative Biolabs. Purity Determination by DSC. [Link]
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LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
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Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. [Link]
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Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
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Separation Science. Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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PubMed. Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. [Link]
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GMP Compliance. USP: Chapter "<621> Chromatography" published for Comments. [Link]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
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U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
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ResearchGate. Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. [Link]
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SlideShare. ICH Q2 Analytical Method Validation. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR)? [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
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PubChem. N-(2-Methyl-6-benzothiazolyl)acetamide. [Link]
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SIELC Technologies. Separation of Acetamide, N-2-thiazolyl- on Newcrom R1 HPLC column. [Link]
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Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
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PubChem. N-[4-(2-phenylethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide. [Link]
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PubChem. 2-(Acetoacetamido)benzothiazole. [Link]
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ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
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MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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National Center for Biotechnology Information (NCBI). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
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Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
- Google Patents.
-
Collaborative International Pesticides Analytical Council (CIPAC). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Benzothiazolyl)-acetoacetamide
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-Benzothiazolyl)-acetoacetamide (CAS No. 2516-29-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, empowering you to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile of this compound
Based on available information for similar structures, this compound should be handled with caution. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for the closely related 2-(Acetoacetamido)benzothiazole:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
Therefore, it is prudent to treat this compound as a hazardous substance.
Table 1: Hazard Information for this compound and Related Compounds
| Compound | CAS Number | Known Hazards | GHS Pictograms |
| This compound | 2516-29-2 | Inferred: Harmful if swallowed, Causes serious eye irritation. | |
| 2-(Acetoacetamido)benzothiazole | 4692-94-8 | H302: Harmful if swallowed, H319: Causes serious eye irritation.[1] | |
| Benzothiazole | 95-16-9 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled, H319: Causes serious eye irritation.[2] | |
| Acetoacetamide | 5977-14-0 | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[3] |
The Regulatory Framework: Your Legal and Ethical Obligations
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450). These regulations place the responsibility of "cradle-to-grave" management of hazardous waste squarely on the generator—the laboratory that creates the waste.
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and has established specific protocols for chemical waste disposal. Always consult and adhere to your institution's EHS guidelines.
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound.
3.1. Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
3.2. Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect dry, solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "2516-29-2"
-
The approximate amount of waste
-
The date of accumulation
-
The name of the principal investigator and laboratory information
-
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the same solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous liquid waste.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it should be collected in a designated hazardous liquid waste container.
-
Do not mix incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[4][5]
-
The liquid waste container must be securely capped and labeled with all the information listed for solid waste, including the solvent used.
-
3.3. Storage of Hazardous Waste
-
Store the hazardous waste container in a designated satellite accumulation area within your laboratory.
-
This area should be clearly marked, and the container should be kept closed except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
3.4. Arranging for Disposal
-
Once the waste container is full or you have completed the project, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow their specific procedures for requesting a pickup and completing any necessary paperwork.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Causality Behind Procedural Choices
The procedures outlined above are not arbitrary; they are based on fundamental principles of chemical safety and regulatory compliance.
-
Waste Segregation: The prohibition against mixing incompatible chemicals is to prevent uncontrolled exothermic reactions, fires, explosions, or the generation of toxic gases. While specific reactivity data for this compound is limited, a conservative approach is always warranted.
-
Container Compatibility: Using a chemically resistant container like HDPE prevents the degradation of the container and the subsequent release of hazardous waste into the environment.
-
Proper Labeling: Accurate and detailed labeling is mandated by law and is crucial for the safety of everyone who will handle the waste, from laboratory personnel to the ultimate disposal facility staff. It ensures that the waste is managed appropriately throughout its journey.
-
Satellite Accumulation: The concept of a satellite accumulation area allows for the safe, temporary storage of hazardous waste at the point of generation, minimizing the movement of hazardous materials within the laboratory.
By adhering to these procedures, you are not only complying with regulations but are also actively participating in a system designed to protect yourself, your colleagues, and the wider community.
References
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Benzothiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20820, 2-(Acetoacetamido)benzothiazole. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
Navigating the Safe Handling of N-(2-Benzothiazolyl)-acetoacetamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-Benzothiazolyl)-acetoacetamide (CAS No. 2516-29-2). Our commitment is to furnish you with comprehensive, field-tested insights that extend beyond standard product information, ensuring a culture of safety and precision in your laboratory.
Understanding the Hazard Profile: A Case for Prudent Practice
A critical assessment of available safety data for this compound reveals a notable discrepancy. While some suppliers may classify this compound as non-hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), a significant body of evidence from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, as aggregated by PubChem, indicates otherwise.[1] According to this aggregated data, from 38 reports by companies, this compound is classified as harmful if swallowed and causes serious eye irritation .[1]
In the interest of paramount safety, this guide adopts the more stringent hazard classification. This conservative approach ensures that all personnel are adequately protected against potential risks, fostering a secure research environment. The causality behind this decision rests on the principle of proactive risk mitigation; it is always preferable to err on the side of caution when handling chemical compounds with conflicting safety profiles.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the cornerstone of safe laboratory practice. For handling this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent contact with the eyes, mitigating the risk of serious eye irritation. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. |
Experimental Workflow for PPE Selection and Use:
Caption: PPE Selection and Use Workflow.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
Step 1: Engineering Controls
-
Always handle this compound in a well-ventilated area.
-
The use of a chemical fume hood is recommended, especially when working with larger quantities or if there is a potential for dust or aerosol generation.
Step 2: Administrative Controls
-
Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Keep the quantity of the chemical in the work area to a minimum.
-
Clearly label all containers with the chemical name and hazard information.
Step 3: Handling Practices
-
Avoid direct contact with the skin and eyes.[2]
-
Do not breathe dust.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Characterization:
-
Given the "harmful if swallowed" classification, it is prudent to manage this chemical as a hazardous waste unless your institution's environmental health and safety (EHS) department has determined otherwise based on their specific criteria.
Disposal of Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
The label should include the chemical name and the words "Hazardous Waste."
-
Store the waste container in a designated satellite accumulation area.
-
Contact your institution's EHS department for pickup and disposal.
Disposal of Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.
-
Do not dispose of contaminated PPE in the regular trash.
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Carefully sweep up the solid material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
Logical Flow for Disposal Decisions:
Caption: Disposal Decision Flowchart.
Emergency Procedures
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
In case of skin contact:
-
Remove contaminated clothing.
-
Wash skin with soap and water.
-
If irritation persists, seek medical attention.
If swallowed:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
If inhaled (as dust):
-
Move the person to fresh air.
-
If not breathing, give artificial respiration.
-
Seek medical attention.
By adhering to these guidelines, you contribute to a robust safety culture and ensure the well-being of yourself and your colleagues.
References
-
PubChem. (n.d.). 2-(Acetoacetamido)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
